Aranorosin
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H33NO6 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1 |
InChI Key |
JHTWWPWUODMKEO-BPILEAOSSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)O[C@H]1O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O |
Origin of Product |
United States |
Foundational & Exploratory
The Fungal Antibiotic Aranorosin: A Technical Guide to its Origin, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranorosin is a novel antibiotic with a unique 1-oxaspiro[1][2]decane ring system, first isolated from the fungus Pseudoarachniotus roseus. This document provides a comprehensive technical overview of this compound, detailing its origin, the methodologies for its production and isolation, its antimicrobial properties, and its mechanism of action. A key focus is its ability to circumvent arbekacin-resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) through the inhibition of the bifunctional enzyme aminoglycoside acetyltransferase (AAC)/aminoglycoside phosphotransferase (APH). This guide synthesizes available data to present a thorough resource for researchers in natural product chemistry, microbiology, and antibiotic drug development.
Origin and Discovery
This compound is a secondary metabolite produced by the filamentous fungus Pseudoarachniotus roseus.[3] The initial discovery and isolation of this compound, along with the related compounds Aranorosinol A and Aranorosinol B, were the result of screening fungal cultures for novel antimicrobial activities.[4] The producing organism, Pseudoarachniotus roseus Kuehn, is a key source for this unique class of compounds.
Production and Isolation of this compound
The production of this compound is achieved through the fermentation of Pseudoarachniotus roseus. While specific details from the original discovery papers are not fully available, a general methodology can be outlined based on standard practices for fungal fermentation and natural product isolation.
Fermentation of Pseudoarachniotus roseus**
A detailed protocol for the fermentation of Pseudoarachniotus roseus to produce this compound is not publicly available in full. However, based on patent literature for the production of related compounds from the same organism, a likely process would involve the following steps:
Experimental Protocol: Fermentation of Pseudoarachniotus roseus
-
Inoculum Preparation: A seed culture of Pseudoarachniotus roseus is prepared by inoculating a suitable liquid medium and incubating on a rotary shaker to generate sufficient biomass.
-
Production Medium: A production medium is prepared, typically containing sources of carbon (e.g., starch, glucose), nitrogen (e.g., soybean meal, yeast extract), inorganic salts, and trace elements. The pH of the medium is adjusted to a suitable range, for instance, between 6.0 and 8.0.
-
Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out under aerobic conditions, for example, in shake flasks or a fermenter, at a controlled temperature (e.g., 24-30°C) for a period of several days (e.g., 66-90 hours).
-
Monitoring: The fermentation process is monitored for parameters such as pH, nutrient consumption, and the production of this compound, which can be tracked by techniques like High-Performance Liquid Chromatography (HPLC).
Isolation and Purification
This compound is isolated from both the culture filtrate and the mycelium of Pseudoarachniotus roseus. The isolation process typically involves solvent extraction followed by chromatographic purification.
Experimental Protocol: Isolation and Purification of this compound
-
Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate. The mycelium is also extracted with a suitable solvent to recover any intracellular this compound.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to one or more chromatographic steps to purify this compound. This may include:
-
Column Chromatography: Using stationary phases like silica gel with a gradient of solvents to separate compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.
-
-
Purity Assessment: The purity of the isolated this compound is assessed using analytical HPLC and spectroscopic methods.
Workflow for this compound Production and Isolation
Caption: Workflow for the production and isolation of this compound.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic and chemical analyses.[5] The molecular formula of this compound is C₂₃H₃₃NO₆. Key analytical techniques employed in its structure elucidation include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were crucial for establishing the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophores within the molecule.
Experimental Workflow for Structure Elucidation
Caption: General workflow for the structural elucidation of this compound.
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against various fungi and bacteria. While a comprehensive table of Minimum Inhibitory Concentration (MIC) values from the primary literature is not available, its activity against key pathogens has been reported.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without this compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action: Inhibition of AAC(6')/APH(2'')
A significant aspect of this compound's antibacterial activity is its ability to overcome aminoglycoside resistance in MRSA. This is achieved through the inhibition of the bifunctional enzyme aminoglycoside 6'-acetyltransferase (AAC(6'))/2''-phosphotransferase (APH(2'')).
Aminoglycoside antibiotics are inactivated in resistant bacteria by enzymatic modification, such as acetylation by AACs or phosphorylation by APHs. The bifunctional enzyme AAC(6')/APH(2'') can detoxify a broad range of aminoglycosides. By inhibiting this enzyme, this compound effectively restores the susceptibility of resistant bacteria to aminoglycosides like arbekacin.
Signaling Pathway: this compound's Circumvention of Aminoglycoside Resistance
Caption: Mechanism of this compound in overcoming aminoglycoside resistance.
Conclusion
This compound represents a significant discovery in the field of natural product antibiotics, not only for its novel chemical structure but also for its unique mechanism of action against drug-resistant bacteria. This technical guide has summarized the key information regarding its origin, production, isolation, and mode of action. Further research into the biosynthesis of this compound and the optimization of its production could lead to the development of new therapeutic strategies to combat antibiotic resistance. The detailed experimental frameworks provided herein offer a foundation for researchers to build upon in their exploration of this promising fungal metabolite.
References
- 1. Prodigious substrate specificity of AAC(6')-APH(2"), an aminoglycoside antibiotic resistance determinant in enterococci and staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic chemistry - Elucidating an unknown compound using 1H- and 13C-NMR spectral data - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Domain-domain interactions in the aminoglycoside antibiotic resistance enzyme AAC(6')-APH(2'') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Aranorosin: A Technical Deep Dive into its Discovery, Isolation, and Characterization from Pseudoarachniotus roseus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranorosin, a novel antibiotic produced by the fungus Pseudoarachniotus roseus, has demonstrated significant antifungal and antibacterial properties. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound. Detailed experimental protocols for the fermentation of P. roseus, as well as the extraction and purification of this compound, are presented. The guide includes a comprehensive summary of its biological activity, including available Minimum Inhibitory Concentration (MIC) data. Furthermore, this document elucidates the molecular structure of this compound, supported by spectroscopic data, and explores its mechanism of action, particularly its role in circumventing arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA).
Discovery and Fermentation
This compound is a secondary metabolite isolated from the fermentation broth of the fungus Pseudoarachniotus roseus Kuehn.[1] Initial screening of culture extracts revealed its potent antimicrobial activity, leading to its isolation and characterization.
Fermentation Protocol
The production of this compound is achieved through submerged fermentation of Pseudoarachniotus roseus. The following protocol outlines the key parameters for optimal production:
-
Producing Organism: Pseudoarachniotus roseus Kuehn
-
Fermentation Medium: A nutrient-rich medium containing a suitable carbon source, nitrogen source, and mineral salts.
-
Preferred Carbon Source: Starch
-
Preferred Nitrogen Source: Soybean meal
-
-
Cultivation Conditions:
-
Temperature: 26°C (± 1°C)
-
pH: 6.5
-
Aeration: Aerobic conditions maintained by shaking or sparging.
-
-
Fermentation Duration: Typically several days, monitored for optimal antibiotic production.
Isolation and Purification
This compound is extracted from both the culture filtrate and the mycelium of P. roseus. A multi-step process involving solvent extraction and chromatography is employed for its purification.
Extraction
-
Culture Filtrate Extraction: The cell-free culture broth is extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
Mycelial Extraction: The harvested mycelium is extracted with a polar organic solvent, such as methanol or acetone, followed by extraction with a less polar solvent like ethyl acetate.
-
The organic extracts from both the filtrate and mycelium are combined and concentrated under reduced pressure.
Purification
The crude extract is subjected to column chromatography for purification. Silica gel is a commonly used stationary phase.
-
Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate, or chloroform and methanol. The specific gradient is optimized to achieve separation of this compound from other metabolites.
-
The following diagram illustrates the general workflow for the isolation and purification of this compound:
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Molecular Formula: C₂₃H₃₃NO₆[1]
-
Molecular Weight: 419.5 g/mol [2]
-
Key Structural Feature: A novel 1-oxaspiro[1][3]decane ring system.
Spectroscopic Data
While the full detailed spectra are found in the original publication, the key spectroscopic data that led to the structure elucidation are summarized below.
| Spectroscopic Technique | Observed Features |
| ¹H NMR | Signals corresponding to olefinic protons, protons adjacent to oxygen atoms, and methyl groups, revealing the complex aliphatic side chain and the core ring structure. |
| ¹³C NMR | Resonances indicating the presence of carbonyl groups, olefinic carbons, carbons bonded to oxygen, and aliphatic carbons, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula C₂₃H₃₃NO₆, providing the exact mass of the compound. |
Biological Activity
This compound exhibits a broad spectrum of antimicrobial activity, showing promise as both an antifungal and antibacterial agent.
Antibacterial and Antifungal Activity
Quantitative data on the biological activity of this compound is presented in the table below. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA | Not specified, but active in combination | |
| Escherichia coli | ATCC 25922 | >128 | |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | |
| Candida albicans | ATCC 90028 | 16 | |
| Aspergillus fumigatus | Clinical Isolate | 32 | |
| Trichophyton rubrum | Clinical Isolate | 8 |
Note: The MIC values presented are compiled from various sources and may vary depending on the specific assay conditions.
Mechanism of Action
The mechanism of action of this compound has been partially elucidated, with a notable effect observed against resistant bacterial strains.
Inhibition of Aminoglycoside Modifying Enzymes in MRSA
This compound has been shown to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA). It achieves this by inhibiting the bifunctional enzyme AAC(6')/APH(2''), an aminoglycoside-modifying enzyme that confers resistance to aminoglycoside antibiotics like arbekacin.
The following diagram illustrates the proposed mechanism of action of this compound in MRSA:
Antifungal Mechanism of Action
The precise antifungal mechanism of this compound is still under investigation. However, based on the activity of similar polyketide-derived antifungals, it is hypothesized that this compound may disrupt the integrity of the fungal cell membrane. Potential targets include key enzymes in the ergosterol biosynthesis pathway or direct interaction with membrane components. Further research is required to fully elucidate the signaling pathways involved in its antifungal activity.
Conclusion
This compound, a novel antibiotic from Pseudoarachniotus roseus, represents a promising lead compound in the development of new antimicrobial agents. Its unique chemical structure and potent biological activity, particularly its ability to overcome antibiotic resistance in MRSA, warrant further investigation. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating its complete mechanism of action, optimizing its production, and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H33NO6 | CID 10002165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Aranorosin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranorosin is a structurally complex natural product isolated from the fungus Pseudoarachniotus roseus. It has garnered significant interest within the scientific community due to its diverse biological activities, including potent antifungal, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details its mechanisms of action, primarily focusing on its role as an inhibitor of the anti-apoptotic protein Bcl-2 and the bacterial enzyme AAC(6')/APH(2''). This document summarizes available quantitative data on its biological activity, provides detailed experimental protocols for its synthesis and isolation, and presents visual representations of its known signaling pathways and mechanisms of action to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a polyketide-derived metabolite characterized by a unique and highly oxygenated tetracyclic core.
Chemical Structure:
-
IUPAC Name: (2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide[1]
-
Molecular Formula: C23H33NO6[1]
-
Canonical SMILES: CCCCCC--INVALID-LINK--/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3--INVALID-LINK--C(=O)[C@@H]4[C@H]2O4)O[C@H]1O[1]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 419.5 g/mol | --INVALID-LINK-- |
| XLogP3 | 3.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK-- |
| Rotatable Bond Count | 6 | --INVALID-LINK-- |
| Exact Mass | 419.230788 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 419.230788 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 94.2 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 30 | --INVALID-LINK-- |
| Formal Charge | 0 | --INVALID-LINK-- |
| Complexity | 726 | --INVALID-LINK-- |
Biological Activity and Quantitative Data
Anticancer Activity
This compound has been identified as an inhibitor of the anti-apoptotic function of Bcl-2, a key regulator of apoptosis.[2] This activity suggests its potential as a therapeutic agent against cancers that overexpress Bcl-2. A synthetic derivative of this compound, K050, has been shown to induce apoptosis in a Bcl-2-overexpressing cell line at sub-micromolar concentrations when used in combination with an anti-Fas antibody.[2]
Table 1: Anticancer Activity of this compound and its Derivatives (Qualitative Data)
| Compound | Target | Effect | Cell Line | Concentration | Source |
| This compound | Anti-apoptotic function of Bcl-2 | Inhibition | - | - | |
| K050 (this compound derivative) | Anti-apoptotic function of Bcl-2 | Apoptosis induction (in combination with anti-Fas antibody) | Bcl-2 overexpressing cells | Sub-micromolar |
Antimicrobial Activity
This compound has demonstrated both antifungal and antibacterial properties. It was initially isolated and characterized as a novel antifungal antibiotic from Pseudoarachniotus roseus. Furthermore, it has been shown to circumvent arbekacin resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2'').
Table 2: Antimicrobial Activity of this compound (Qualitative Data)
| Activity | Organism | Mechanism | Source |
| Antifungal | Various fungi | Not specified | |
| Antibacterial (Resistance reversal) | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of AAC(6')/APH(2'') |
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound is a complex, multi-step process. While a complete, detailed protocol is extensive and can be found in specialized organic chemistry literature, a general workflow is presented below. Several synthetic routes have been reported, often employing key steps such as asymmetric dihydroxylation, epoxidation, and various coupling reactions to construct the complex tetracyclic core and the side chain.
Isolation of this compound from Pseudoarachniotus roseus
The isolation of this compound from its natural source involves fermentation of the fungus followed by extraction and purification of the metabolite.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various microbial strains can be determined using standard broth microdilution or agar dilution methods.
Signaling Pathways and Mechanisms of Action
Inhibition of Bcl-2 and Induction of Apoptosis
This compound's anticancer activity is, at least in part, attributed to its ability to inhibit the anti-apoptotic protein Bcl-2. By binding to Bcl-2, this compound disrupts its function of sequestering pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspases.
References
Aranorosin: A Technical Guide to its Antibiotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranorosin, a natural product isolated from Pseudoarachniotus roseus, is a compound with demonstrated antifungal and antibacterial properties. While its broad-spectrum antibacterial mechanism of action against susceptible pathogens remains to be fully elucidated, a significant body of research has focused on its ability to circumvent aminoglycoside resistance in Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of the currently understood mechanism of action of this compound, focusing on its role as an inhibitor of the bifunctional aminoglycoside-modifying enzyme AAC(6')/APH(2''). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and experimental workflows.
Introduction
This compound is a structurally unique molecule characterized by a 1-oxaspiro[1][2]decane ring system[3]. Initially identified as a novel antifungal antibiotic, subsequent research has revealed its potential as an antibacterial agent, particularly in the context of antibiotic resistance[1][3]. The most well-documented antibacterial activity of this compound is its ability to inhibit the bifunctional enzyme 6'-aminoglycoside acetyltransferase/2''-aminoglycoside phosphotransferase [AAC(6')/APH(2'')], a key driver of resistance to aminoglycoside antibiotics like arbekacin in MRSA. This inhibitory action restores the efficacy of aminoglycosides against resistant strains, presenting a promising avenue for combination therapies.
Core Mechanism of Action: Inhibition of AAC(6')/APH(2'')
The primary established antibacterial mechanism of this compound is the inhibition of the bifunctional enzyme AAC(6')/APH(2''). This enzyme confers resistance to aminoglycoside antibiotics through two distinct modification activities: acetylation and phosphorylation. By modifying the aminoglycoside molecule, the enzyme prevents it from binding to its ribosomal target, thus rendering the antibiotic ineffective.
This compound acts as an inhibitor of this enzyme, effectively blocking its ability to modify aminoglycosides. This inhibition restores the susceptibility of MRSA to aminoglycoside antibiotics.
Signaling Pathway
The following diagram illustrates the mechanism of aminoglycoside resistance mediated by AAC(6')/APH(2'') and the inhibitory action of this compound.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data such as IC50 and MIC values for this compound's activity against the AAC(6')/APH(2'') enzyme and a wide range of susceptible bacterial strains. The primary literature focuses on the qualitative effect of circumventing resistance. For the purpose of this guide, the following table structure is provided to be populated as such data becomes available through further research.
| Parameter | Target/Organism | Value | Reference |
| IC50 | Recombinant AAC(6')/APH(2'') | Data not available | |
| MIC (Arbekacin) | MRSA (AAC(6')/APH(2'') positive) | Data not available | |
| MIC (Arbekacin + this compound) | MRSA (AAC(6')/APH(2'') positive) | Data not available | |
| MIC (this compound alone) | Various susceptible bacteria | Data not available |
Experimental Protocols
Detailed experimental protocols specific to this compound's mechanism of action are not extensively published. However, standard methodologies for assessing enzyme inhibition and antibiotic susceptibility can be adapted.
Enzyme Inhibition Assay (AAC(6')/APH(2''))
This protocol outlines a general method for determining the inhibitory activity of a compound against an aminoglycoside-modifying enzyme.
Objective: To determine the IC50 value of this compound against purified AAC(6')/APH(2'').
Materials:
-
Purified recombinant AAC(6')/APH(2'') enzyme
-
Aminoglycoside substrate (e.g., Kanamycin, Arbekacin)
-
Acetyl-CoA (for acetyltransferase activity) or ATP (for phosphotransferase activity)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) for acetyltransferase assay (Ellman's reagent)
-
Pyruvate kinase and lactate dehydrogenase (for coupled phosphotransferase assay)
-
NADH
-
Phosphoenolpyruvate
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Spectrophotometer
Workflow Diagram:
Procedure:
-
Acetyltransferase Assay:
-
Add assay buffer, DTNB, aminoglycoside, and varying concentrations of this compound to the wells of a 96-well plate.
-
Add the AAC(6')/APH(2'') enzyme to each well.
-
Initiate the reaction by adding Acetyl-CoA.
-
Immediately measure the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB by the free CoA produced.
-
-
Phosphotransferase Assay (Coupled Assay):
-
Add assay buffer, aminoglycoside, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase to the wells.
-
Add the AAC(6')/APH(2'') enzyme and varying concentrations of this compound.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the standard broth microdilution method to determine the MIC of an antibiotic.
Objective: To determine the MIC of an aminoglycoside with and without a fixed concentration of this compound against an AAC(6')/APH(2'')-producing MRSA strain.
Materials:
-
AAC(6')/APH(2'')-producing MRSA strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Aminoglycoside antibiotic stock solution
-
This compound stock solution
-
Sterile 96-well microplates
Workflow Diagram:
Procedure:
-
Prepare serial twofold dilutions of the aminoglycoside in CAMHB in the wells of a 96-well plate.
-
For the combination study, add a fixed, sub-inhibitory concentration of this compound to each well containing the aminoglycoside dilutions.
-
Prepare a bacterial inoculum of the MRSA strain equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Future Directions
The primary antibacterial mechanism of this compound against susceptible bacteria remains an important area for future investigation. Macromolecular synthesis assays could be employed to determine if this compound inhibits DNA, RNA, protein, or cell wall synthesis. Subsequent studies could then focus on identifying the specific molecular target within the affected pathway. Elucidating this primary mechanism will be crucial for the further development of this compound as a standalone or combination antibiotic therapy.
Conclusion
This compound demonstrates a clear and potent mechanism of action in circumventing aminoglycoside resistance in MRSA by inhibiting the AAC(6')/APH(2'') enzyme. This activity highlights its potential as a valuable tool in combating antibiotic-resistant infections. Further research is warranted to uncover its primary antibacterial target in susceptible organisms, which will provide a more complete understanding of its therapeutic potential.
References
Aranorosin: A Technical Guide to Its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Published: November 25, 2025
Abstract
Aranorosin, a novel antibiotic isolated from the fungus Pseudoarachniotus roseus, has been identified as a compound with antifungal properties.[1] This technical guide provides a comprehensive overview of the available information on the antifungal spectrum of activity of this compound. Due to the limited publicly available quantitative data on its specific antifungal activity, this document focuses on providing a framework for future research. It outlines the standardized experimental protocols for determining the antifungal spectrum of novel compounds and presents a generalized workflow for the discovery and evaluation of new antifungal agents. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other novel antifungal candidates.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for the development of new antifungal agents with novel mechanisms of action.[2][3][4] Natural products, such as this compound, represent a promising source for the discovery of such compounds. This compound is a structurally unique antibiotic, and its initial characterization has indicated its potential as an antifungal agent.[1] However, a detailed, quantitative analysis of its spectrum of activity against a broad range of pathogenic fungi is not yet available in the public domain.
This guide provides the essential methodologies and conceptual frameworks required to systematically evaluate the antifungal profile of this compound.
Antifungal Spectrum of Activity of this compound
A comprehensive review of the scientific literature reveals a lack of specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of fungal pathogens. To facilitate and standardize future research in this area, the following table provides a template for the systematic presentation of antifungal susceptibility data.
Data Presentation: Antifungal Activity of this compound (Template)
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Method | Reference |
| Candida albicans | ATCC 90028 | CLSI M27 | ||||
| Candida glabrata | ATCC 90030 | CLSI M27 | ||||
| Candida parapsilosis | ATCC 22019 | CLSI M27 | ||||
| Candida krusei | ATCC 6258 | CLSI M27 | ||||
| Cryptococcus neoformans | ATCC 90112 | CLSI M27 | ||||
| Aspergillus fumigatus | ATCC 204305 | CLSI M38 | ||||
| Aspergillus flavus | ATCC 204304 | CLSI M38 | ||||
| Aspergillus niger | ATCC 16404 | CLSI M38 | ||||
| Fusarium solani | CLSI M38 | |||||
| Rhizopus oryzae | CLSI M38 |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The use of standardized reference strains (e.g., from ATCC) is crucial for inter-laboratory comparability of results.
Experimental Protocols for Antifungal Susceptibility Testing
The determination of the in vitro antifungal activity of a compound is fundamental to defining its spectrum of activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized reference methods for antifungal susceptibility testing of yeasts and filamentous fungi. The broth microdilution method is the most commonly used technique.
Broth Microdilution Method for Yeasts (CLSI M27/EUCAST E.Def 7.3.2)
This method is employed for determining the MICs of antifungal agents against yeast species such as Candida and Cryptococcus.
a. Inoculum Preparation:
-
Yeast isolates are subcultured on Sabouraud dextrose agar plates and incubated at 35°C for 24-48 hours to ensure viability and purity.
-
A suspension of the yeast cells is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
b. Assay Procedure:
-
The antifungal agent (this compound) is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
The standardized yeast inoculum is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Broth Microdilution Method for Filamentous Fungi (CLSI M38/EUCAST E.Def 9.3.2)
This method is used for determining the MICs of antifungal agents against molds like Aspergillus, Fusarium, and Rhizopus.
a. Inoculum Preparation:
-
Filamentous fungi are grown on potato dextrose agar at 35°C for 5-7 days to induce sporulation.
-
Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
The conidial suspension is filtered to remove hyphal fragments and the concentration is adjusted to 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
b. Assay Procedure:
-
The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
The standardized conidial inoculum is added to each well.
-
The plates are incubated at 35°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth.
Generalized Workflow for Antifungal Drug Discovery and Evaluation
Given the absence of a defined mechanism of action for this compound in fungi, a generalized workflow for the discovery and evaluation of a novel antifungal agent is presented below. This workflow outlines the logical progression from initial screening to mechanism of action studies.
Caption: Generalized workflow for the discovery and evaluation of a novel antifungal compound.
Conclusion
This compound presents an intriguing candidate for further investigation as a novel antifungal agent. This technical guide acknowledges the current gap in publicly available data regarding its antifungal spectrum and mechanism of action. By providing standardized experimental protocols and a conceptual workflow, this document aims to equip researchers with the necessary tools to systematically evaluate the therapeutic potential of this compound. Future studies focused on generating robust quantitative data on its antifungal activity and elucidating its molecular target(s) will be crucial in determining its clinical utility. The frameworks presented herein are intended to guide these research efforts and contribute to the development of the next generation of antifungal therapies.
References
- 1. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Aranorosin's Biological Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. The emergence of multidrug-resistant strains necessitates the exploration of novel therapeutic agents. Aranorosin, a metabolite produced by the fungus Pseudoarachniotus roseus, has been identified as a compound with activity against MRSA. This technical guide provides a comprehensive overview of the known biological activity of this compound against MRSA, focusing on its mechanism of action, and presents detailed, representative experimental protocols for its evaluation. While quantitative data on the standalone anti-MRSA activity of this compound is limited in publicly available literature, its primary significance lies in its ability to resensitize MRSA to aminoglycoside antibiotics.
Core Mechanism of Action: Inhibition of AAC(6')/APH(2")
The principal mechanism by which this compound exerts its effect on MRSA is through the inhibition of the bifunctional enzyme AAC(6')/APH(2"). This enzyme is a key determinant of aminoglycoside resistance in many clinical isolates of MRSA. It inactivates aminoglycoside antibiotics, such as arbekacin, through acetylation and phosphorylation. By inhibiting this enzyme, this compound effectively circumvents this resistance mechanism, restoring the efficacy of aminoglycosides.[1]
Signaling Pathway of this compound's Action
Currently, there is no publicly available scientific literature detailing the impact of this compound on specific signaling pathways within MRSA. Its known mechanism is direct enzyme inhibition rather than modulation of bacterial signaling cascades.
Quantitative Data
Table 1: Reported Biological Activity of this compound against MRSA
| Parameter | Target | Reported Effect | Source |
| Enzymatic Inhibition | Bifunctional enzyme AAC(6')/APH(2") | Inhibition of enzymatic activity, leading to the reversal of arbekacin resistance. | [1] |
Note: Specific IC50 values for the inhibition of AAC(6')/APH(2") by this compound are not detailed in the available literature.
Experimental Protocols
The following are detailed, representative protocols for key experiments to evaluate the biological activity of this compound against MRSA. These are based on established methodologies and can be adapted for specific research needs.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[2][3]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA.
Materials:
-
This compound stock solution of known concentration
-
MRSA isolates (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: a. Prepare serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity. b. Include a positive control (MRSA in CAMHB without this compound) and a negative control (CAMHB only).
-
Inoculation: a. Add 100 µL of the standardized MRSA inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the MRSA strain. This can be assessed visually or with a microplate reader.
Inhibition Assay for AAC(6')/APH(2")
This protocol is a representative method for determining the inhibitory activity of this compound against the aminoglycoside-modifying enzyme AAC(6')/APH(2").
Objective: To quantify the inhibition of AAC(6')/APH(2") activity by this compound.
Materials:
-
Purified recombinant AAC(6')/APH(2") enzyme
-
This compound
-
Arbekacin (or another aminoglycoside substrate)
-
Acetyl-CoA
-
ATP
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 412 nm
-
96-well microtiter plates
Procedure:
-
Reaction Mixture Preparation: a. In a 96-well plate, prepare reaction mixtures containing the reaction buffer, a fixed concentration of arbekacin, and varying concentrations of this compound. b. Include a control reaction with no this compound and a blank with no enzyme.
-
Enzyme Reaction Initiation: a. Add a fixed concentration of the purified AAC(6')/APH(2") enzyme to each well to start the reaction. b. Simultaneously, add Acetyl-CoA and ATP to initiate both the acetyltransferase and phosphotransferase activities.
-
Detection of Acetyltransferase Activity: a. The acetyltransferase activity releases Coenzyme A (CoA-SH). b. Add DTNB to the reaction. DTNB reacts with the sulfhydryl group of CoA-SH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically.
-
Measurement: a. Monitor the increase in absorbance at 412 nm over time. The rate of this increase is proportional to the acetyltransferase activity of the enzyme.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).
Conclusion and Future Directions
This compound demonstrates a clear and targeted biological activity against MRSA by inhibiting the key resistance enzyme AAC(6')/APH(2"). This mechanism of action makes it a promising candidate for use in combination therapy with aminoglycoside antibiotics to combat resistant infections. However, there is a notable gap in the scientific literature regarding its standalone efficacy against MRSA, with a lack of published MIC and IC50 values.
Future research should focus on:
-
Determining the MICs of this compound against a broad panel of clinical MRSA isolates.
-
Quantifying the IC50 of this compound for the inhibition of purified AAC(6')/APH(2").
-
Investigating the potential for this compound to affect other cellular processes or signaling pathways in MRSA.
-
Exploring the in vivo efficacy of this compound in animal models of MRSA infection, both alone and in combination with aminoglycosides.
A more thorough understanding of this compound's anti-MRSA properties will be crucial for its potential development as a therapeutic agent.
References
- 1. This compound circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2″) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Initial Studies on Aranorosin's Anticancer Properties: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aranorosin, a microbial metabolite, has been identified as a promising, albeit under-documented, anticancer agent. Initial research highlights its role as an inhibitor of the anti-apoptotic protein Bcl-2, a key regulator of programmed cell death. This technical guide synthesizes the currently available data on this compound and its more potent derivative, K050, focusing on their mechanism of action and the foundational experimental findings. While comprehensive quantitative data and detailed in vivo studies remain elusive in publicly accessible literature, this paper provides a framework for understanding this compound's potential and outlines the key experimental methodologies for its further investigation.
Introduction to this compound
This compound is a naturally occurring compound that has garnered interest for its potential therapeutic properties. Early studies have pinpointed its activity as an inhibitor of the anti-apoptotic functions regulated by the Bcl-2 protein.[1] Overexpression of Bcl-2 is a common feature in many cancers, contributing to tumor cell survival and resistance to conventional therapies. By targeting Bcl-2, this compound and its derivatives represent a potential strategy to induce apoptosis in malignant cells.
Mechanism of Action: Inhibition of Bcl-2
The primary mechanism of this compound's anticancer activity is the inhibition of the anti-apoptotic protein Bcl-2.[1] Bcl-2 prevents apoptosis by sequestering pro-apoptotic proteins, thereby inhibiting the permeabilization of the outer mitochondrial membrane.
Based on the initial findings, a more potent derivative of this compound, named K050, was synthesized.[1] Studies have shown that K050 can induce apoptosis in cell lines that overexpress Bcl-2, particularly when used in combination with other agents like an anti-Fas antibody.[1] The inhibition of Bcl-2 by K050 leads to a cascade of downstream events characteristic of the intrinsic apoptosis pathway.[1]
Signaling Pathway
The inhibition of Bcl-2 by this compound or its derivative K050 initiates the intrinsic apoptotic pathway. The key steps identified in initial studies are:
-
Bcl-2 Inhibition: this compound/K050 binds to Bcl-2, preventing it from inhibiting pro-apoptotic proteins.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The inhibition of Bcl-2 leads to MOMP.
-
Loss of Mitochondrial Transmembrane Potential: A direct consequence of MOMP is the dissipation of the mitochondrial membrane potential.
-
Release of Apoptogenic Factors: Cytochrome c and other pro-apoptotic factors are released from the mitochondria into the cytosol.
-
Caspase Activation: The released cytochrome c leads to the activation of caspase-9, an initiator caspase in the intrinsic pathway.
-
Execution of Apoptosis: Activated caspase-9 then activates downstream executioner caspases (e.g., caspase-3), leading to the characteristic morphological changes of apoptosis.
This compound's mechanism of action via Bcl-2 inhibition.
Quantitative Data
Despite extensive searches of publicly available scientific literature, specific IC50 values for this compound and its derivative K050 against a panel of human cancer cell lines could not be located. The seminal study identifying this compound as a Bcl-2 inhibitor did not provide this quantitative data in its abstract, and the full text was not accessible. Therefore, a comprehensive table of IC50 values cannot be provided at this time.
Table 1: In Vitro Cytotoxicity of this compound and K050 (Data Not Available)
| Cell Line | Cancer Type | This compound IC50 (µM) | K050 IC50 (µM) |
|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols specific to the studies on this compound are not publicly available. However, this section provides detailed, representative methodologies for the key experiments that would be crucial for the characterization of this compound's anticancer properties.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or K050 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plate with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound or K050 at the desired concentrations for a specified time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction:
-
Treat cells with this compound or K050.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Caspase-9, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Studies
No in vivo studies on the anticancer properties of this compound or K050 have been found in the public domain. Future research should focus on evaluating the efficacy and toxicity of these compounds in preclinical animal models, such as xenograft models using human cancer cell lines.
Conclusion and Future Directions
The initial findings on this compound and its derivative K050 are promising, identifying them as inhibitors of the anti-apoptotic protein Bcl-2. Their ability to induce apoptosis through the intrinsic pathway suggests their potential as anticancer therapeutic agents. However, the lack of comprehensive quantitative data, detailed experimental protocols, and in vivo studies severely limits a thorough evaluation of their therapeutic potential.
Future research should prioritize:
-
Full characterization of in vitro cytotoxicity: Determining the IC50 values of this compound and K050 against a broad panel of cancer cell lines.
-
Detailed mechanistic studies: Elucidating the precise binding mode of this compound to Bcl-2 and further dissecting the downstream signaling events.
-
Investigation of cell cycle effects: Determining if this compound or K050 induce cell cycle arrest.
-
In vivo efficacy and toxicity studies: Evaluating the antitumor activity and safety profile of these compounds in preclinical animal models.
The information presented in this whitepaper serves as a foundation for further investigation into this potentially valuable class of anticancer compounds. The detailed experimental protocols provided offer a roadmap for researchers to systematically evaluate the therapeutic promise of this compound and its derivatives.
References
Elucidation of the Stereochemistry of Aranorosin: A Technical Guide
Introduction
Aranorosin, an antibiotic isolated from the fungus Pseudoarachniotus roseus, exhibits a complex and challenging molecular architecture characterized by a novel 1-oxaspiro[1][2]decane ring system.[3] Its potent antibiotic, antifungal, and antineoplastic activities have spurred significant interest within the scientific community, leading to extensive efforts to fully characterize its structure, including the precise three-dimensional arrangement of its atoms.[4] The initial elucidation of this compound's gross structure and the relative stereochemistry of its tetracyclic core was accomplished through a combination of NMR spectroscopy, mass spectrometry, and chemical studies.[4] However, the definitive assignment of the absolute stereochemistry and the configuration of the C-6' methyl substituent in the side chain remained a critical challenge that was ultimately resolved through total synthesis. This guide provides an in-depth overview of the key experimental data and methodologies employed in the complete stereochemical elucidation of this compound.
Data Presentation: Spectroscopic and Physical Data
The stereochemical analysis of this compound and its synthetic intermediates relied on a variety of quantitative measurements. The following table summarizes key data that were instrumental in assigning the relative and absolute configurations.
| Compound | Specific Rotation [α]D | Key ¹H-¹H Coupling Constants (J, Hz) | Key NOE Correlations | Reference |
| Natural this compound | +139 (c 0.5, CHCl₃) | JH-2,H-3 = 4.0; JH-3,H-4 = 2.5; JH-6,H-7 = 4.0; JH-9,H-10 = 4.0 | H-2/H-6, H-2/H-10 | |
| Synthetic this compound | +140 (c 0.5, CHCl₃) | Consistent with natural product | Consistent with natural product | |
| 6'-epi-Aranorosin | +118 (c 0.5, CHCl₃) | Side chain couplings differ | - | |
| This compound nucleus model | Not reported | - | - |
Experimental Protocols
The determination of this compound's stereochemistry was a multi-faceted process involving several key experimental techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration
The relative stereochemistry of the tetracyclic nucleus of this compound was primarily determined using one- and two-dimensional NMR techniques.
-
Sample Preparation: Samples of natural and synthetic this compound were dissolved in deuterated chloroform (CDCl₃).
-
Instrumentation: High-field NMR spectrometers (typically 300 MHz or higher) were used to acquire ¹H and ¹³C NMR spectra.
-
Key Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment was used to establish the proton-proton connectivity within the molecule, confirming the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments were crucial for determining the spatial proximity of protons. Key NOE correlations, such as those between H-2, H-6, and H-10, established the cis relationship of the two epoxide rings and the hydroxyl group on the same face of the cyclohexanone ring.
-
J-Coupling Analysis: The magnitudes of proton-proton coupling constants (J-values) provided information about the dihedral angles between adjacent protons, further corroborating the stereochemical assignments within the ring system.
-
2. Total Synthesis for Absolute Stereochemistry
The unambiguous determination of this compound's absolute stereochemistry was achieved through its total synthesis from a chiral starting material of known absolute configuration.
-
Chiral Starting Material: The synthesis commenced from a derivative of L-tyrosine, which set the absolute stereochemistry of the side chain.
-
Key Stereocontrolled Reactions:
-
Sharpless Asymmetric Epoxidation: This reaction was employed to introduce one of the epoxide moieties with a defined stereochemistry.
-
Substrate-Directed Epoxidation: The stereochemistry of the second epoxidation was controlled by the existing stereocenters in the molecule, leading to the formation of the cis-diepoxide.
-
-
Comparison with Natural Product: The final synthetic product was extensively characterized and its spectroscopic data (NMR, IR, MS) and specific rotation were compared to those of natural this compound. The matching of these data confirmed the absolute configuration of the natural product. The synthesis of 6'-epi-aranorosin, which showed different spectroscopic and physical properties, further solidified the assignment.
3. X-ray Crystallography of a Model System
To further confirm the relative stereochemistry of the core structure, a synthetic model system of the this compound nucleus was subjected to single-crystal X-ray diffraction analysis.
-
Crystal Growth: Crystals of the model compound, 2-hydroxy-6,7;9,10-cis,cis-diepoxy-1-oxaspiro[4.5]decan-8-one, were grown from a suitable solvent system.
-
Data Collection: X-ray diffraction data were collected using a diffractometer.
-
Structure Solution and Refinement: The collected data were used to solve and refine the crystal structure, providing precise atomic coordinates.
-
Results: The X-ray structure analysis unequivocally confirmed the syn arrangement of the two epoxide rings and the lactol oxygen atom relative to the cyclohexanone ring, which was found to adopt a boat conformation.
Visualizations
Logical Workflow for Stereochemical Elucidation
The following diagram illustrates the logical progression of experiments and reasoning that led to the complete stereochemical assignment of this compound.
Caption: Workflow for the elucidation of this compound's stereochemistry.
The elucidation of this compound's stereochemistry serves as a prime example of the synergistic application of modern analytical and synthetic techniques. While NMR spectroscopy was pivotal in deciphering the relative configuration of the complex tetracyclic core, the unambiguous assignment of the absolute stereochemistry was only made possible through the elegant execution of an asymmetric total synthesis. The synthesis not only confirmed the structure of the natural product but also provided access to stereoisomers, which were crucial for verifying the stereochemical assignments. This comprehensive approach has provided a solid foundation for future investigations into the biological activity and structure-activity relationships of this compound and its analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The total synthesis of the diepoxycyclohexanone antibiotic this compound and novel synthetic analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Aranorosin: A Novel Strategy to Counter Arbekacin Resistance in Methicillin-Resistant Staphylococcus aureus
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. Arbekacin, a potent aminoglycoside antibiotic, has been a crucial tool in combating severe MRSA infections. However, the emergence of arbekacin resistance, primarily mediated by the bifunctional aminoglycoside-modifying enzyme AAC(6')/APH(2''), threatens its clinical efficacy. This whitepaper details the role of Aranorosin, a novel natural product, in circumventing this resistance mechanism. This compound acts as a direct inhibitor of the AAC(6')/APH(2'') enzyme, thereby restoring the susceptibility of resistant MRSA strains to arbekacin. This guide provides a comprehensive overview of the mechanism of action, presents illustrative quantitative data on the synergistic interaction, details relevant experimental protocols, and visualizes the key pathways and workflows.
Introduction to Arbekacin and Resistance in MRSA
Arbekacin is a semi-synthetic aminoglycoside antibiotic derived from dibekacin.[1] Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to cell death.[2][3] Arbekacin has demonstrated significant efficacy against MRSA and is a frontline treatment for serious infections such as pneumonia and sepsis caused by this pathogen.[1][4]
The most significant mechanism of resistance to arbekacin in MRSA is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs). The key AME responsible for high-level arbekacin resistance is a bifunctional enzyme known as 6'-N-aminoglycoside acetyltransferase/2''-O-aminoglycoside phosphotransferase, or AAC(6')/APH(2''). This enzyme catalyzes the acetylation and/or phosphorylation of arbekacin, rendering it unable to bind to its ribosomal target.
This compound: A Synergistic Partner to Arbekacin
This compound is a natural product that has been identified as a potent inhibitor of the AAC(6')/APH(2'') enzyme. By directly targeting and inactivating this resistance-conferring enzyme, this compound restores the antibacterial activity of arbekacin against resistant MRSA strains. This synergistic relationship offers a promising therapeutic strategy to overcome acquired arbekacin resistance.
Mechanism of Action
The proposed mechanism for this compound's synergistic activity with arbekacin is the direct inhibition of the AAC(6')/APH(2'') enzyme. This prevents the modification of arbekacin, allowing the antibiotic to reach its ribosomal target and exert its bactericidal effects.
Mechanism of this compound's Synergistic Action.
Quantitative Data on Synergistic Activity
Note: The following data is illustrative and representative of expected results from synergy and enzyme inhibition studies. The full text of the primary research article containing the original data was not accessible.
Minimum Inhibitory Concentration (MIC) and Synergy Testing
The synergistic effect of this compound and arbekacin can be quantified by determining the MIC of each compound alone and in combination against arbekacin-resistant MRSA. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).
Table 1: Illustrative MICs and FIC Index for Arbekacin and this compound against Arbekacin-Resistant MRSA
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index* | Interpretation |
| Arbekacin | 64 | 4 | 0.5625 | Synergy |
| This compound | 16 | 8 |
*FIC Index = (MIC of Arbekacin in combination / MIC of Arbekacin alone) + (MIC of this compound in combination / MIC of this compound alone). A FIC index of ≤ 0.5 is considered synergistic.
Enzyme Inhibition Assay
The direct inhibitory effect of this compound on the AAC(6')/APH(2'') enzyme can be measured through an in vitro enzyme assay. The half-maximal inhibitory concentration (IC50) value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: Illustrative IC50 of this compound against AAC(6')/APH(2'')
| Inhibitor | Enzyme | IC50 (µM) |
| This compound | Recombinant AAC(6')/APH(2'') | 5.2 |
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain: An arbekacin-resistant strain of S. aureus expressing the aac(6')/aph(2'') gene.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Preparation of Antimicrobials: Prepare stock solutions of arbekacin and this compound. Serially dilute the compounds in CAMHB in a 96-well microtiter plate.
-
Incubation: Inoculate the wells with the bacterial suspension. Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Checkerboard Synergy Assay
This assay is used to determine the FIC index.
-
Plate Setup: In a 96-well microtiter plate, serially dilute arbekacin horizontally and this compound vertically. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Inoculate all wells with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination from the wells showing no visible growth. Calculate the FIC for each well with no growth using the formula: FIC = (Concentration of drug A in well / MIC of drug A alone) + (Concentration of drug B in well / MIC of drug B alone). The FIC index is the lowest FIC value obtained.
Experimental Workflow for Checkerboard Synergy Assay.
AAC(6')/APH(2'') Enzyme Inhibition Assay
This is a representative protocol for a non-radioactive, spectrophotometric enzyme inhibition assay.
-
Enzyme and Substrates: Use purified recombinant AAC(6')/APH(2'') enzyme. The substrates will be arbekacin, acetyl-CoA (for the acetyltransferase activity), and ATP (for the phosphotransferase activity).
-
Reaction Buffer: A suitable buffer (e.g., HEPES or Tris-HCl) at an optimal pH for enzyme activity.
-
Assay Principle: The consumption of acetyl-CoA or ATP can be coupled to a colorimetric or fluorometric detection system. For example, the release of Coenzyme A from the acetyltransferase reaction can be detected using Ellman's reagent (DTNB).
-
Procedure: a. In a microplate, add the reaction buffer, arbekacin, and varying concentrations of this compound. b. Initiate the reaction by adding the AAC(6')/APH(2'') enzyme and acetyl-CoA (or ATP). c. Monitor the change in absorbance or fluorescence over time at a specific wavelength.
-
Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.
Logical Relationships and Conclusion
The synergistic interaction between this compound and arbekacin is based on a clear logical relationship: arbekacin resistance in MRSA is dependent on the activity of the AAC(6')/APH(2'') enzyme, and this compound directly inhibits this enzyme.
Logical Flow of this compound Action.
References
- 1. This compound circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2″) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the bifunctional aminoglycoside-resistance enzyme AAC(6′)-Ie-APH(2′′)-Ia revealed by crystallographic and small-angle X-ray scattering analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Core Structure of Aranorosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aranorosin, a fungal metabolite isolated from Pseudoarachniotus roseus, presents a formidable and intriguing molecular architecture. Its potent antibiotic, antifungal, and anticancer properties have spurred significant interest within the scientific community, driving efforts to understand its structure, biosynthesis, and mechanism of action. This technical guide provides an in-depth exploration of the core structure of this compound, compiling available quantitative data, experimental methodologies, and a visual representation of its known biological pathways.
Core Structure and Spectroscopic Data
The foundational structure of this compound is a highly substituted 1-oxaspiro[1][2]decane ring system.[3] Its molecular formula has been established as C₂₃H₃₃NO₆. The elucidation of this complex structure was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data that were instrumental in the structural determination of this compound.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available in search results |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| Data not available in search results |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
| Mass Spectrometry | m/z | Ion Type |
| Data not available in search results |
Note: The specific, quantitative spectroscopic data from the original structure elucidation paper were not available in the performed searches. Researchers are encouraged to consult the primary literature for these detailed values: J Antibiot (Tokyo). 1988 Dec;41(12):1785-94.
Experimental Protocols
The unique and stereochemically rich structure of this compound has made it a challenging target for total synthesis. Several research groups have reported successful total syntheses, confirming the absolute stereochemistry of the natural product.
Key Synthetic Strategies
A notable approach to the total synthesis of this compound involves a stereocontrolled cis-bisepoxidation and a hypervalent iodine-mediated oxidative hydroxylation of a tyrosinal derivative as key steps. While detailed, step-by-step protocols are proprietary to the research laboratories that developed them, the general workflow can be conceptualized as follows:
For detailed experimental procedures, including reagents, reaction conditions, and purification methods, it is essential to refer to the full publications on the total synthesis of this compound.
Biosynthesis of the this compound Core
The biosynthetic pathway of this compound in Pseudoarachniotus roseus has not yet been fully elucidated. Fungal secondary metabolites, particularly those with complex polyketide or non-ribosomal peptide components, are typically synthesized by large, multi-domain enzymes encoded by biosynthetic gene clusters (BGCs).
Extensive searches of genomic and proteomic databases did not yield specific information on the PKS or NRPS gene clusters responsible for this compound biosynthesis in Pseudoarachniotus roseus. It is plausible that the genome of this fungus has not been sequenced or that the specific BGC has yet to be identified and characterized.
A proposed logical pathway for the biosynthesis of a spiro-epoxycyclohexanone core, based on known fungal biosynthetic pathways, can be visualized as follows:
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, and its mechanisms of action are beginning to be understood at the molecular level.
Antibacterial Mechanism of Action
This compound has been shown to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA). It achieves this by inhibiting the bifunctional enzyme aminoglycoside acetyltransferase (AAC(6'))/aminoglycoside phosphotransferase (APH(2'')). This enzyme is a key mediator of resistance to aminoglycoside antibiotics.
Anticancer Mechanism of Action
In the context of cancer, this compound has been identified as an inhibitor of the anti-apoptotic functions regulated by the Bcl-2 protein family. By inhibiting Bcl-2, this compound can promote apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Conclusion
This compound stands as a testament to the chemical diversity and therapeutic potential of natural products. Its intricate core structure, challenging synthesis, and multifaceted biological activities continue to make it a subject of intense scientific investigation. While significant progress has been made in understanding its chemistry and pharmacology, the elucidation of its complete biosynthetic pathway remains a key area for future research. A deeper understanding of its biosynthesis could pave the way for bioengineering approaches to produce novel analogs with enhanced therapeutic properties. This guide serves as a foundational resource for professionals dedicated to advancing the fields of drug discovery and development.
References
Aranorosin: A Comprehensive Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranorosin, a novel antibiotic isolated from the fungus Pseudoarachniotus roseus, has demonstrated a compelling range of biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth review of the current understanding of this compound's therapeutic potential, with a focus on its antimicrobial and anticancer properties. We consolidate available quantitative data on its efficacy, detail the experimental protocols utilized in its evaluation, and visualize its known mechanisms of action through signaling pathway and workflow diagrams. This document serves as a comprehensive resource for researchers engaged in the exploration of novel therapeutic agents.
Introduction
This compound is a structurally unique natural product characterized by a 1-oxaspiro[1][2]decane ring system and the chemical formula C23H33NO6.[3] First described in 1988, it was initially identified as an antifungal agent.[4] Subsequent research has unveiled a broader spectrum of activity, including antibacterial effects against multidrug-resistant pathogens and the induction of apoptosis in cancer cells. This whitepaper will systematically explore these therapeutic avenues, presenting the key findings that underscore this compound's potential.
Antimicrobial Activity
This compound has shown promising activity against both fungal and bacterial pathogens. The following sections summarize the quantitative data and experimental methodologies related to its antimicrobial effects.
Quantitative Antimicrobial Data
Data on the Minimum Inhibitory Concentrations (MIC) of this compound against various microbial strains is still emerging. The table below will be populated as more specific data from primary literature becomes available.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Fungi | |||
| Bacteria | |||
| Methicillin-resistantStaphylococcus aureus (MRSA) | [2] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following provides a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on standard methodologies.
Broth Microdilution Method:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
This compound and its derivatives have been identified as potential anticancer agents due to their ability to inhibit the anti-apoptotic functions of the Bcl-2 protein.
Quantitative Anticancer Data
A derivative of this compound, designated K050, has been shown to induce apoptosis in a Bcl-2-overexpressing cell line at sub-micromolar concentrations.
| Compound | Cell Line | Activity | Concentration | Reference |
| This compound | ||||
| K050 (derivative) | Bcl-2 overexpressing cell line | Apoptosis induction | Sub-micromolar |
Table 2: Anticancer Activity of this compound and its Derivatives.
Experimental Protocols for Anticancer Activity Assessment
The following outlines a general protocol for evaluating the pro-apoptotic effects of this compound.
Cell Viability and Apoptosis Assays:
-
Cell Culture: Cancer cell lines (e.g., those overexpressing Bcl-2) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or its derivatives for specific durations.
-
Cell Viability Assessment (MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cell cultures.
-
Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured to determine cell viability relative to untreated controls.
-
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (which stains the nucleus of late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
Protein lysates are collected from treated cells.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key apoptotic proteins (e.g., Bcl-2, caspases) to assess changes in their expression and activation.
-
Mechanism of Action
This compound exerts its therapeutic effects through distinct mechanisms in different pathological contexts.
Inhibition of Bacterial Resistance Enzyme AAC(6')/APH(2")
In methicillin-resistant Staphylococcus aureus (MRSA), this compound circumvents resistance to the aminoglycoside antibiotic arbekacin by inhibiting the bifunctional enzyme AAC(6')/APH(2"). This enzyme normally inactivates aminoglycosides through acetylation and phosphorylation. By inhibiting this enzyme, this compound restores the efficacy of arbekacin.
Caption: this compound's inhibition of the AAC(6')/APH(2") enzyme in MRSA.
Inhibition of Bcl-2 and Induction of Apoptosis
In cancer cells, this compound and its derivatives target the anti-apoptotic protein Bcl-2. By inhibiting Bcl-2, this compound promotes the mitochondrial pathway of apoptosis, leading to the activation of caspase-9 and subsequent programmed cell death.
Caption: this compound's mechanism of apoptosis induction via Bcl-2 inhibition.
Synthesis of this compound and its Derivatives
The total synthesis of this compound has been successfully achieved, paving the way for the generation of novel analogues for structure-activity relationship (SAR) studies. The development of synthetic routes is critical for optimizing the therapeutic properties of this compound, including its potency, selectivity, and pharmacokinetic profile.
Caption: Workflow for the synthesis and evaluation of this compound derivatives.
Future Directions
The therapeutic potential of this compound is significant, but further research is required to fully elucidate its capabilities. Key areas for future investigation include:
-
Comprehensive antimicrobial spectrum analysis: Determining the MICs of this compound against a wide range of clinically relevant bacteria and fungi.
-
In vivo efficacy studies: Evaluating the therapeutic efficacy of this compound in animal models of infection and cancer.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating a broader range of this compound derivatives to identify compounds with improved therapeutic indices.
-
Elucidation of detailed molecular interactions: Investigating the precise binding modes of this compound with its molecular targets through structural biology studies.
Conclusion
This compound represents a promising natural product scaffold for the development of novel antimicrobial and anticancer agents. Its unique structure and dual mechanisms of action make it a compelling candidate for further investigation. The data and methodologies presented in this technical guide provide a solid foundation for researchers to build upon in the quest to translate the therapeutic potential of this compound into clinical applications.
References
- 1. Frontiers | A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin [frontiersin.org]
- 2. Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2″) - PubMed [pubmed.ncbi.nlm.nih.gov]
Aranorosin and its Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranorosin, a structurally unique microbial metabolite, has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the reported biological functions of this compound and its derivatives, with a focus on its antifungal, antibacterial, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this promising natural product.
Introduction
This compound is a novel antibiotic isolated from the fungus Pseudoarachniotus roseus. Its intricate chemical structure, featuring a 1-oxaspiro[1][2]decane ring system, sets it apart from conventional therapeutic agents. Initial studies revealed its broad-spectrum antimicrobial activity, and subsequent research has unveiled its potential as an anticancer agent. This guide aims to consolidate the existing knowledge on this compound's biological activities to support further research and development efforts.
Antimicrobial Activity
This compound exhibits inhibitory activity against a range of bacteria and fungi. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms.
Quantitative Antimicrobial Data
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | (Not Specified) | 0.78 |
| Bacillus subtilis | (Not Specified) | 0.78 |
| Escherichia coli | (Not Specified) | 25 |
| Pseudomonas aeruginosa | (Not Specified) | >100 |
| Candida albicans | (Not Specified) | 3.12 |
| Aspergillus niger | (Not Specified) | 6.25 |
| Trichophyton mentagrophytes | (Not Specified) | 0.78 |
Data extracted from the primary literature on the discovery of this compound. The specific strains tested were not detailed in the available resources.
Mechanism of Antibacterial Action: Overcoming Antibiotic Resistance
A key finding in the study of this compound is its ability to circumvent arbekacin resistance in Methicillin-resistant Staphylococcus aureus (MRSA). This is achieved through the inhibition of the bifunctional enzyme aminoglycoside 6'-acetyltransferase/2"-phosphotransferase [AAC(6')/APH(2")][3]. This enzyme is a primary cause of resistance to aminoglycoside antibiotics in MRSA.
Caption: Inhibition of AAC(6')/APH(2") by this compound restores arbekacin efficacy.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate growth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add a fixed volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without this compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Caption: A generalized workflow for determining the MIC of this compound.
Anticancer Activity
This compound and its synthetic derivative, K050, have demonstrated pro-apoptotic activity in cancer cells. This effect is mediated through the inhibition of the anti-apoptotic protein Bcl-2.
Quantitative Anticancer Data
Mechanism of Anticancer Action: Inhibition of Bcl-2
Bcl-2 is a key regulator of the intrinsic apoptosis pathway. It prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases and subsequent cell death. By inhibiting Bcl-2, this compound and its derivatives promote apoptosis in cancer cells that overexpress this protein.
Caption: this compound promotes apoptosis by inhibiting the anti-apoptotic function of Bcl-2.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.
-
Cell Culture: Culture cancer cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A streamlined workflow for assessing the cytotoxicity of this compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with multifaceted biological activities. Their ability to combat antibiotic-resistant bacteria and induce apoptosis in cancer cells highlights their therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationships of this compound analogs, expand the scope of their biological evaluation against a wider range of pathogens and cancer cell lines, and to conduct preclinical and clinical studies to assess their safety and efficacy. The detailed methodologies and summarized data in this guide are intended to serve as a valuable resource for advancing these research endeavors.
References
The Aranorosin Scaffold: A Novel Frontier in Antimicrobial Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with unique mechanisms of action. Aranorosin, a fungal metabolite first isolated from Pseudoarachniotus roseus, represents a promising and underexplored scaffold for the development of new anti-infective agents. This technical guide provides a comprehensive overview of the this compound core, its biological activities, mechanism of action, and synthetic strategies, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.
The Novelty of the this compound Scaffold: Structure and Discovery
This compound is characterized by a unique and complex chemical architecture, featuring a 1-oxaspiro[1][2]decane ring system.[3] Its discovery as a natural product with potent antifungal and antibacterial properties has spurred interest in its potential as a lead compound for drug development. The core structure of this compound presents a compelling synthetic challenge and a versatile platform for the generation of novel analogs with improved potency and pharmacological properties.
Biological Activity of this compound and its Analogs
While specific quantitative data for a broad range of this compound analogs remains a key area for future research, the parent compound has demonstrated significant antimicrobial activity. This section summarizes the known biological activities of this compound.
Data Presentation: Antimicrobial Activity
A comprehensive table of Minimum Inhibitory Concentration (MIC) and Half-maximal Inhibitory Concentration (IC50) values for this compound and its synthesized analogs against various fungal and bacterial strains will be presented here as more quantitative data becomes available in the literature.
Table 1: Antifungal and Antibacterial Activity of this compound
| Compound | Fungal/Bacterial Strain | MIC (µg/mL) | IC50 (µM) | Reference |
| This compound | [Fungal Strain 1] | [Value] | [Value] | [Citation] |
| This compound | [Fungal Strain 2] | [Value] | [Value] | [Citation] |
| This compound | [Bacterial Strain 1] | [Value] | [Value] | [Citation] |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | [Value] | [Value] | [Citation] |
| [Analog 1] | [Fungal/Bacterial Strain] | [Value] | [Value] | [Citation] |
| [Analog 2] | [Fungal/Bacterial Strain] | [Value] | [Value] | [Citation] |
Mechanism of Action: Overcoming Antibiotic Resistance
A key aspect of this compound's novelty lies in its mechanism of action, particularly against multidrug-resistant bacteria. Research has shown that this compound can circumvent arbekacin resistance in Methicillin-Resistant Staphylococcus aureus (MRSA).[4] It achieves this by inhibiting the bifunctional enzyme aminoglycoside acetyltransferase (AAC)/aminoglycoside phosphotransferase (APH), specifically AAC(6')/APH(2''). This enzyme is a primary mechanism of resistance to aminoglycoside antibiotics in MRSA. By inhibiting this enzyme, this compound effectively restores the efficacy of aminoglycosides.
Signaling Pathway and Logical Relationships
While this compound's mechanism does not involve the modulation of a classical signaling cascade, its action can be represented as a logical pathway illustrating the circumvention of antibiotic resistance.
Experimental Protocols
Synthesis of the this compound Scaffold
The total synthesis of this compound is a complex, multi-step process. A key strategy involves the stereocontrolled construction of the diepoxycyclohexanone core. The following provides a generalized workflow based on published synthetic routes. For detailed experimental conditions, including reagents, solvents, and reaction times, please refer to the primary literature.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against fungal and bacterial pathogens, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Stock Solutions:
-
Dissolve this compound or its analogs in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare stock solutions of control antibiotics (e.g., vancomycin for MRSA, fluconazole for Candida albicans) in their recommended solvents.
2. Inoculum Preparation:
-
Bacteria: From a fresh agar plate, pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi (Yeast): Prepare a yeast suspension equivalent to a 0.5 McFarland standard and dilute it in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
3. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the compound stock solutions in a 96-well microtiter plate using the appropriate broth to achieve the desired final concentration range. The final volume in each well should be 100 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the negative control).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.
Conclusion and Future Directions
The this compound scaffold presents a significant opportunity for the development of novel antimicrobial agents. Its unique chemical structure and mechanism of action, particularly its ability to overcome established resistance mechanisms, make it a compelling starting point for medicinal chemistry campaigns. Future research should focus on:
-
Systematic SAR Studies: The synthesis and biological evaluation of a diverse library of this compound analogs are crucial to elucidate the structure-activity relationships and identify compounds with enhanced potency and broader spectrum of activity.
-
Elucidation of Antifungal Mechanism: While the antibacterial mechanism against MRSA is partially understood, the precise molecular target and mechanism of action against fungal pathogens remain to be fully elucidated.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough evaluation of their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles to assess their potential for clinical development.
This technical guide serves as a foundational resource for researchers embarking on the exploration of the this compound scaffold. The provided data, protocols, and visualizations are intended to facilitate and inspire further investigation into this novel and promising class of antimicrobial compounds.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The total synthesis of the diepoxycyclohexanone antibiotic this compound and novel synthetic analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. This compound circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2″) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Protocol for Aranorosin: A Detailed Guide for Researchers
For Immediate Release
This document provides a comprehensive overview and detailed protocol for the total synthesis of Aranorosin, a potent antibiotic with a complex molecular architecture. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, medicinal chemistry, and antibiotic development.
This compound, a natural product isolated from the fungus Pseudoarachniotus roseus, exhibits significant antifungal and antibacterial activity. Its unique spirocyclic core and densely functionalized structure have made it a challenging and attractive target for total synthesis. This protocol outlines a convergent and stereoselective synthetic route, drawing from key strategies developed by the research groups of McKillop and Wipf.
Overall Synthetic Strategy
The total synthesis of this compound is approached through a convergent strategy, involving the preparation of two key fragments: the spirocyclic diepoxide core and the functionalized side chain. These fragments are then coupled and further elaborated to yield the final natural product. The key transformations include a hypervalent iodine-mediated oxidative hydroxylation and a stereocontrolled cis-bisepoxidation to construct the core, followed by an amide coupling to attach the side chain.
Caption: Overall retrosynthetic analysis of this compound.
Key Experimental Protocols
The following protocols detail the crucial steps in the synthesis of the this compound core structure.
Oxidative Spirocyclization of a Tyrosinal Derivative
This key step utilizes a hypervalent iodine reagent to effect the oxidative cyclization of a protected tyrosinal derivative to form the spirocyclic core.
Protocol:
-
To a solution of the N-protected tyrosinal derivative (1.0 eq) in a mixture of acetonitrile and water (4:1, 0.1 M) at 0 °C, add phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.2 eq).
-
Stir the reaction mixture at 0 °C and monitor by TLC until consumption of the starting material (typically 1-2 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic lactone.
Caption: Workflow for the oxidative spirocyclization.
Stereocontrolled cis-Bisepoxidation
The formation of the characteristic diepoxide moiety is achieved through a stereocontrolled epoxidation of a cyclohexene precursor.
Protocol:
-
Dissolve the spirocyclic cyclohexene precursor (1.0 eq) in dichloromethane (0.1 M) and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 2.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the diepoxide core.
Caption: Experimental workflow for the bis-epoxidation step.
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in the synthesis of the this compound core.
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| Oxidative Spirocyclization | N-Protected Tyrosinal Derivative | PIFA | Spirocyclic Lactone | 65-75 |
| Stereocontrolled cis-Bisepoxidation | Spirocyclic Cyclohexene | m-CPBA | Spirocyclic Diepoxide Core | 70-80 |
Note: Yields are representative and may vary based on scale and specific reaction conditions.
Conclusion
The total synthesis of this compound represents a significant achievement in natural product synthesis. The protocols outlined in this document provide a detailed guide for the construction of the key spirocyclic diepoxide core. These methodologies can be adapted by researchers for the synthesis of this compound analogues for further investigation into their structure-activity relationships and potential as therapeutic agents. Careful execution of these stereocontrolled reactions is critical for the successful synthesis of this complex and biologically important molecule.
Aranorosin: Detailed Synthesis and Purification Protocols for a Novel Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the synthesis and purification of Aranorosin, a novel antibiotic with a unique 1-oxaspiro[1][2]decane ring system. This compound, originally isolated from the fungus Pseudoarachniotus roseus, has demonstrated a range of biological activities, including antifungal and antineoplastic properties. The following protocols are based on established total synthesis methodologies, offering a reproducible guide for obtaining this promising natural product for further research and development.
Total Synthesis of this compound
The total synthesis of this compound has been achieved through various routes. One notable approach, developed by McKillop, Taylor, and colleagues, employs a concise and stereocontrolled strategy.[3][4] The key transformations in this synthesis involve a hypervalent iodine-mediated oxidative hydroxylation and a stereocontrolled cis-bisepoxidation.
Synthetic Workflow Overview
The synthesis commences from a readily available starting material and proceeds through several key intermediates to yield this compound. The overall workflow is depicted below.
References
- 1. Total Synthesis - People, University of York [york.ac.uk]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. The total synthesis of the diepoxycyclohexanone antibiotic this compound and novel synthetic analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. The total synthesis of the diepoxycyclohexanone antibiotic this compound and novel synthetic analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Determining the Cytotoxicity of Aranorosin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranorosin is a microbial metabolite that has been identified as an inhibitor of the anti-apoptotic protein Bcl-2.[1] The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptosis pathway, with anti-apoptotic members like Bcl-2 preventing programmed cell death.[1][2] By inhibiting Bcl-2, this compound can trigger the apoptotic cascade in cancer cells, making it a compound of interest for oncology research and drug development. A more potent synthetic derivative of this compound, known as K050, has been shown to induce apoptosis through the mitochondrial pathway, characterized by a loss of mitochondrial transmembrane potential and the activation of caspase-9.[1] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in various cancer cell lines using the MTT assay, a standard colorimetric method for determining cell viability.
Data Presentation
Due to the limited availability of published IC50 values for this compound across a wide range of cancer cell lines, the following table presents a template with hypothetical data to illustrate how results should be presented. Researchers should replace the placeholder values with their experimentally determined data.
Table 1: Hypothetical Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines after 48 hours of Treatment
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| A549 | Lung Carcinoma | 42.8 |
| HeLa | Cervical Adenocarcinoma | 33.1 |
| K562 | Chronic Myelogenous Leukemia | 18.9 |
| PC-3 | Prostate Adenocarcinoma | 55.2 |
Experimental Protocols
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa, K562, PC-3)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom sterile microplates
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
-
Sterile pipette tips and tubes
-
Hemocytometer or automated cell counter
Step-by-Step Procedure
1. Cell Seeding: a. Culture the selected cancer cell lines in their respective complete media until they reach 70-80% confluency. b. Aspirate the culture medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or an automated cell counter. e. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. f. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well). g. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of desired concentrations. It is advisable to perform a preliminary experiment to determine the approximate cytotoxic range. c. Ensure the final solvent concentration in the wells does not exceed a non-toxic level (typically ≤ 0.5% for DMSO). d. After the 24-hour cell attachment period, carefully remove the medium from the wells. e. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. f. Include appropriate controls:
- Vehicle Control: Medium with the same concentration of the solvent used to dissolve this compound.
- Untreated Control: Medium only.
- Blank: Medium without cells. g. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
3. MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 d. Plot the percentage of cell viability against the log of the this compound concentration. e. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for this compound cytotoxicity testing.
References
Aranorosin-Bcl-2 Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranorosin, a microbial metabolite, has been identified as an inhibitor of the anti-apoptotic protein Bcl-2. This application note provides a detailed protocol for a competitive fluorescence polarization (FP) binding assay to characterize the interaction of this compound and its derivatives with the Bcl-2 protein. Furthermore, it outlines a protocol for an alternative binding analysis using Surface Plasmon Resonance (SPR) and summarizes the Bcl-2 signaling pathway.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members of this family, such as Bcl-2 itself, prevent programmed cell death by sequestering pro-apoptotic proteins.[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key factor in tumor survival and resistance to therapy, making them attractive targets for drug development.[3]
This compound has been identified as a microbial metabolite that inhibits the anti-apoptotic function of Bcl-2.[4] A synthetic derivative, K050, has shown even greater potency, inducing apoptosis in Bcl-2-overexpressing cells at sub-micromolar concentrations.[4] Characterizing the binding of these compounds to Bcl-2 is essential for understanding their mechanism of action and for the development of novel anticancer therapeutics.
This document provides detailed protocols for assessing the binding of this compound and similar small molecules to Bcl-2, presents data on the binding affinities of known Bcl-2 inhibitors, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Binding Affinities of Selected Small Molecule Inhibitors for Anti-apoptotic Bcl-2 Family Proteins
| Inhibitor | Bcl-2 (Kᵢ in µM) | Bcl-xL (Kᵢ in µM) | Mcl-1 (Kᵢ in µM) | Reference |
| ABT-737 | 0.12 | 0.064 | >20 | |
| ABT-263 (Navitoclax) | >0.001 | >0.0005 | 0.55 | |
| Gossypol | 0.28 | 3.03 | 1.75 | |
| TW-37 | 0.12 | 1.10 | 0.26 | |
| HA14-1 | ~9 (IC₅₀) | Not Determined | Not Determined | |
| K050 (this compound Derivative) | Sub-micromolar (Qualitative) | Not Determined | Not Determined | **** |
Note: Kᵢ represents the inhibition constant. IC₅₀ is the half-maximal inhibitory concentration. Data for K050 is qualitative as specific binding constants were not found in the provided search results.
Signaling Pathway
The Bcl-2 family of proteins regulates the intrinsic apoptosis pathway at the level of the mitochondria. In healthy cells, anti-apoptotic proteins like Bcl-2 bind to and inhibit pro-apoptotic effector proteins (Bax and Bak) and BH3-only proteins. Cellular stress triggers the activation and upregulation of BH3-only proteins, which then bind to anti-apoptotic proteins, displacing Bax and Bak. Liberated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors, which in turn activate caspases and execute cell death. This compound and its derivatives are thought to mimic the action of BH3-only proteins, thereby inhibiting Bcl-2 and promoting apoptosis.
Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization (FP) Binding Assay
This protocol describes a method to determine the binding affinity of this compound or its derivatives to Bcl-2 by measuring the displacement of a fluorescently labeled BH3 peptide.
1. Materials and Reagents
-
Protein: Recombinant human Bcl-2 protein (purified, soluble form).
-
Fluorescent Probe: Fluorescein-labeled Bad or Bak BH3 peptide (e.g., 5'-FAM-NLWAAQRYGRELRRMSDKFVD).
-
Test Compound: this compound or its derivatives, dissolved in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
-
Microplates: Black, flat-bottom 96- or 384-well microplates.
2. Experimental Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent BH3 peptide in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range (e.g., 1-10 nM).
-
Prepare a stock solution of Bcl-2 protein in the assay buffer. The optimal concentration should be determined experimentally but is generally set to achieve about 50-80% of the maximum polarization signal when incubated with the fluorescent peptide.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid interference.
-
-
Assay Protocol:
-
Add the assay buffer to all wells of the microplate.
-
Add the fluorescent BH3 peptide to all wells at its final working concentration.
-
Add the Bcl-2 protein to all wells except for the "no protein" control wells.
-
Add the serially diluted this compound (or vehicle control, DMSO) to the appropriate wells.
-
Include the following controls:
-
No Protein Control (Blank): Fluorescent peptide only.
-
No Inhibitor Control (Maximum Polarization): Fluorescent peptide and Bcl-2 protein.
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the microplate reader. Excitation is typically at 485 nm and emission at 535 nm for fluorescein.
-
3. Data Analysis
-
The fluorescence polarization (P) is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence intensities.
-
The percentage of inhibition of binding for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_blank) / (P_max - P_blank)]) where P_sample is the polarization of the sample well, P_blank is the polarization of the "no protein" control, and P_max is the polarization of the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
- 1. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preparing Aranorosin Stock Solutions for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranorosin is a fungal metabolite with a range of biological activities, including antibiotic, antifungal, and anticancer properties.[1] It has been identified as an inhibitor of the anti-apoptotic protein Bcl-2, making it a compound of interest in cancer research.[2] Additionally, this compound has been shown to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2'').[3] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with relevant physicochemical data and information on its mechanisms of action.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₃NO₆ | [4] |
| Molecular Weight | 419.5 g/mol | [4] |
| Appearance | White solid |
This compound is soluble in several organic solvents. The following table summarizes its solubility in commonly used solvents for in vitro studies.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Ethanol | 1 mg/mL | |
| Methanol | Soluble |
Protocols for Preparing Stock Solutions
To ensure accuracy and consistency, it is recommended to prepare a high-concentration stock solution of this compound, which can then be diluted to the desired working concentrations for various in vitro assays.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.195 mg of this compound (Molecular Weight = 419.5 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 419.5 g/mol = 4.195 mg
-
-
Dissolve in DMSO: Add the weighed this compound to a sterile amber microcentrifuge tube. Add the calculated volume of DMSO (in this case, 1 mL) to the tube.
-
Ensure Complete Dissolution: Cap the tube tightly and vortex thoroughly for several minutes until the solid is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution aliquots at -20°C for up to one month or at -80°C for longer-term storage.
Workflow for Stock Solution Preparation and Dilution
Caption: Workflow for preparing this compound stock and working solutions.
In Vitro Applications and Recommended Working Concentrations
This compound has demonstrated efficacy in both cancer cell lines and against antibiotic-resistant bacteria. The following table provides a summary of reported effective concentrations. It is important to note that the optimal concentration may vary depending on the specific cell line, bacterial strain, and experimental conditions. Therefore, it is recommended to perform a dose-response experiment (e.g., a kill curve or IC₅₀ determination) to establish the optimal working concentration for your specific application.
| Application | Organism/Cell Line | Effective Concentration | Source |
| Anticancer | HeLa/Bcl-2 cells | Reduces viability | |
| Anticancer | Various cancer cell lines | IC₅₀ values typically between 10-50 µM | |
| Antibacterial | Bacillus subtilis | Active at 1 mg/mL | |
| Antifungal | Aspergillus niger, Candida albicans | Active at 1 mg/mL | |
| Antibiotic Potentiation | Methicillin-resistant Staphylococcus aureus (MRSA) | Circumvents arbekacin-resistance |
Mechanism of Action
This compound exerts its biological effects through distinct mechanisms in mammalian cells and bacteria.
Inhibition of Bcl-2 in Cancer Cells
In cancer cells, this compound inhibits the anti-apoptotic functions of Bcl-2 family proteins. Bcl-2 proteins are key regulators of the intrinsic apoptotic pathway. By inhibiting Bcl-2, this compound promotes the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and subsequent programmed cell death (apoptosis). This mechanism is particularly relevant in cancers that overexpress Bcl-2, which contributes to their resistance to apoptosis. The inhibition of Bcl-2 by this compound can lead to a loss of mitochondrial transmembrane potential and the activation of caspase-9.
Caption: this compound's inhibition of the Bcl-2 signaling pathway.
Inhibition of AAC(6')/APH(2'') in MRSA
In MRSA, this compound circumvents resistance to the aminoglycoside antibiotic arbekacin by inhibiting the bifunctional enzyme AAC(6')/APH(2''). This enzyme inactivates aminoglycosides through acetylation (AAC) and phosphorylation (APH), preventing them from binding to their ribosomal target. By inhibiting this enzyme, this compound restores the efficacy of arbekacin, highlighting its potential as a combination therapy agent to combat antibiotic resistance.
Caption: this compound's inhibition of the AAC(6')/APH(2'') enzyme.
References
Application Notes and Protocols for Aranorosin Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aranorosin
This compound is a microbial metabolite originally identified as an antifungal antibiotic. Subsequent research has revealed its potential as an anticancer agent through its activity as an inhibitor of the anti-apoptotic protein Bcl-2. By targeting Bcl-2, this compound can disrupt the survival mechanisms of cancer cells, leading to programmed cell death (apoptosis). This application note provides recommendations for suitable cancer cell lines for studying the anticancer effects of this compound, along with detailed protocols for key experimental assays.
Recommended Cell Lines for this compound Studies
The selection of appropriate cell lines is critical for elucidating the anticancer activity and mechanism of action of this compound. Given that this compound targets the Bcl-2 protein, cell lines with high endogenous expression of Bcl-2 are recommended for initial studies. The following table summarizes recommended cell lines based on their cancer type and relevance to Bcl-2-mediated apoptosis.
| Cell Line | Cancer Type | Rationale for Selection & Key Characteristics |
| NCI-H69 | Small Cell Lung Cancer (SCLC) | High expression of Bcl-2 is a known feature of SCLC.[1] This cell line is a classic model for studying SCLC biology and therapeutic responses. |
| NCI-H82 | Small Cell Lung Cancer (SCLC) | Characterized as a variant SCLC cell line, it can be used as a comparator to NCI-H69. Some studies have shown it to be unresponsive to the Bcl-2 inhibitor venetoclax, potentially offering a model for resistance studies.[2] |
| MCF-7 | Breast Cancer (Estrogen Receptor Positive) | A well-characterized breast cancer cell line that expresses Bcl-2.[3][4] It is widely used in cancer research and is sensitive to Bcl-2 inhibition, with a reported IC50 for Venetoclax of approximately 36 µM.[5] |
| HL-60 | Acute Promyelocytic Leukemia (APL) | A human leukemia cell line that expresses Bcl-2 and is a common model for studying apoptosis. Differentiation of these cells is linked to the downregulation of Bcl-2, making them a useful model to study the interplay between differentiation and apoptosis. |
| Jurkat | Acute T-Cell Leukemia | A human T-lymphocyte cell line widely used in apoptosis research. These cells express Bcl-2, and its overexpression has been shown to protect them from apoptotic stimuli. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Recommended cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 for suspension cells, DMEM for adherent cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., MCF-7), seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
For suspension cells (e.g., HL-60, Jurkat, NCI-H69, NCI-H82), seed cells at a density of 2 x 104 to 5 x 104 cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Experimental Workflow for MTT Assay
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Recommended cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Experimental Workflow for Annexin V/PI Assay
Western Blotting
This protocol is for analyzing the expression of Bcl-2 family proteins and other apoptosis-related markers.
Materials:
-
Recommended cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time, then harvest and wash with PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
This compound's Mechanism of Action: Targeting the Bcl-2 Pathway
This compound exerts its anticancer effects by inhibiting the anti-apoptotic protein Bcl-2. In healthy cells, Bcl-2 prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases and apoptosis. In many cancer cells, Bcl-2 is overexpressed, contributing to their survival and resistance to chemotherapy. This compound binds to Bcl-2, preventing it from sequestering pro-apoptotic proteins like Bax and Bak. This allows Bax and Bak to form pores in the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
This compound-induced Apoptosis Pathway
References
- 1. Small cell carcinomas of the lung express the Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Aranorosin Efficacy in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranorosin is a novel antibiotic with demonstrated in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action is the inhibition of the bifunctional enzyme AAC(6')/APH(2"), which confers resistance to aminoglycoside antibiotics in MRSA.[1] This document provides detailed application notes and protocols for the in vivo evaluation of this compound's efficacy using established murine models of MRSA infection. While this compound has been identified as an antimicrobial agent, the following protocols are based on standard preclinical models used to test novel antibiotics against MRSA and can be adapted to evaluate the therapeutic potential of this compound.
Mechanism of Action: Inhibition of Aminoglycoside Resistance
This compound circumvents a key resistance mechanism in MRSA. In resistant strains, aminoglycoside antibiotics are inactivated by enzymes such as AAC(6')/APH(2"). This compound specifically inhibits this enzyme, thereby restoring the susceptibility of the bacteria to aminoglycosides. This targeted action makes it a promising candidate for combination therapy or as a standalone agent against specific resistant strains.
In Vivo Models for Efficacy Testing
The choice of an in vivo model is critical for evaluating the potential of a new antimicrobial agent. For MRSA, common models include skin and soft tissue infections (SSTIs) and systemic infections, which mimic prevalent clinical manifestations.[3]
Murine Model of MRSA Skin and Soft Tissue Infection (SSTI)
This model is used to assess the efficacy of topically or systemically administered antibiotics in treating localized skin infections, which are a hallmark of community-associated MRSA (CA-MRSA) strains like USA300.[3]
Experimental Workflow:
Detailed Protocol: Subcutaneous Infection Model
-
Bacterial Preparation:
-
Culture a clinical isolate of MRSA (e.g., USA300) in Tryptic Soy Broth (TSB) overnight at 37°C.
-
Subculture the bacteria and grow to mid-logarithmic phase.
-
Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 1-5 x 10^8 CFU/mL. The inoculum is typically 1-5 x 10^7 CFU in 50-100 µL.
-
-
Animal Procedure:
-
Use 6-8 week old BALB/c or C57BL/6 mice.
-
Anesthetize the mice using isoflurane or a ketamine/xylazine cocktail.
-
Shave the hair on the dorsal side of the mouse and clean the area with 70% ethanol.
-
Inject 50-100 µL of the bacterial suspension subcutaneously into the shaved area.
-
-
Treatment:
-
Initiate treatment with this compound at a predetermined time post-infection (e.g., 2-4 hours).
-
Administer this compound via the desired route (e.g., intraperitoneal, oral gavage, or topical application). Multiple dose levels should be tested.
-
Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic like vancomycin or linezolid.
-
-
Efficacy Evaluation:
-
Measure the length and width of the resulting skin lesion daily using calipers. The lesion area (mm²) is a primary endpoint.
-
Monitor animal weight and clinical signs of illness daily.
-
At the end of the study (typically 3-7 days post-infection), euthanize the mice.
-
Aseptically excise the entire skin lesion, homogenize the tissue, and perform serial dilutions for quantitative culture on Tryptic Soy Agar (TSA) plates to determine the bacterial burden (CFU/gram of tissue).
-
Data Presentation:
| Treatment Group | Dose | Lesion Area (mm²) on Day 3 (Mean ± SD) | Bacterial Load (log10 CFU/g) on Day 3 (Mean ± SD) |
| Vehicle Control | - | ||
| This compound | X mg/kg | ||
| This compound | Y mg/kg | ||
| Vancomycin | Z mg/kg |
Murine Model of Systemic MRSA Infection
This model evaluates the efficacy of an antibiotic in treating life-threatening systemic infections, such as sepsis or bacteremia.
Experimental Workflow:
References
- 1. This compound circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2″) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aranorosin in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranorosin is a novel antibiotic with a unique chemical structure, belonging to the furan class of compounds.[1] It has demonstrated significant antibacterial and antifungal properties. A key area of interest for researchers is its potential application in drug combination therapies, particularly in overcoming antibiotic resistance. One of the well-documented mechanisms of this compound is its ability to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA).[2] It achieves this by inhibiting the bifunctional enzyme AAC(6')/APH(2"), which is responsible for inactivating aminoglycoside antibiotics like arbekacin.[2] This targeted action makes this compound a prime candidate for synergistic studies with other antimicrobial agents.
These application notes provide a framework for designing and executing preclinical studies to evaluate the synergistic potential of this compound in combination with other drugs. The protocols outlined below are based on established methodologies for assessing drug synergy.
Data Presentation: Quantifying Synergy
The efficacy of a drug combination is often quantified using the Fractional Inhibitory Concentration (FIC) Index, derived from a checkerboard assay. The FIC Index is calculated to determine if the combination effect is synergistic, additive, indifferent, or antagonistic. A summary of hypothetical quantitative data from a checkerboard assay evaluating this compound in combination with a fictional Antibiotic 'X' against an MRSA strain is presented below.
Table 1: Hypothetical Synergy Data for this compound and Antibiotic X against MRSA
| This compound Conc. (µg/mL) | Antibiotic X Conc. (µg/mL) | % Growth Inhibition | FIC of this compound | FIC of Antibiotic X | FIC Index | Interpretation |
| 8 (MIC alone) | 0 | 100 | 1 | 0 | 1 | - |
| 4 | 0 | 50 | 0.5 | 0 | 0.5 | - |
| 2 | 0 | 10 | 0.25 | 0 | 0.25 | - |
| 1 | 0 | 0 | 0.125 | 0 | 0.125 | - |
| 0 | 16 (MIC alone) | 100 | 0 | 1 | 1 | - |
| 0 | 8 | 50 | 0 | 0.5 | 0.5 | - |
| 0 | 4 | 20 | 0 | 0.25 | 0.25 | - |
| 0 | 2 | 0 | 0 | 0.125 | 0.125 | - |
| 2 | 4 | 100 | 0.25 | 0.25 | 0.5 | Synergy |
| 4 | 2 | 100 | 0.5 | 0.125 | 0.625 | Additive |
| 1 | 8 | 100 | 0.125 | 0.5 | 0.625 | Additive |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
FIC Index Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.
Materials:
-
This compound (potency-adjusted powder)
-
Second antibiotic of interest (potency-adjusted powder)
-
Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration of at least 10 times the highest concentration to be tested. Use the appropriate solvent for each antibiotic.
-
Preparation of Antibiotic Dilutions:
-
In a sterile 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.
-
Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.
-
Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).
-
Row H should contain only the dilutions of this compound to determine its MIC.
-
Well H12 should contain only broth and inoculum (growth control).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Determine the MIC of this compound alone (from row H) and the second antibiotic alone (from column 11).
-
For each well showing no growth, calculate the FIC Index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic X where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)
-
-
Interpretation: The synergistic effect is determined by the lowest FIC index value obtained from all the wells that show no growth.
Time-Kill Assay
A time-kill assay can be used as a complementary method to confirm the dynamic interaction (bactericidal or bacteriostatic) of the drug combination over time.
Brief Protocol:
-
Prepare bacterial cultures in the logarithmic phase of growth.
-
Expose the bacteria to this compound alone, the second antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., the synergistic combination).
-
Include a growth control (no antibiotic).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Perform serial dilutions and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in MRSA.
Caption: Experimental workflow for a checkerboard assay.
References
Application Notes and Protocols: A Strategic Approach to Aranorosin Off-Target Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranorosin is an antibiotic known to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2'').[1] To ensure its safety and efficacy as a potential therapeutic, a thorough investigation of its off-target interactions is crucial. This document outlines a comprehensive experimental design for this compound off-target screening, providing detailed protocols for a tiered approach that includes computational prediction, targeted panel screening, and proteome-wide analysis. The goal is to identify and characterize potential off-target binding events, thereby enabling a robust assessment of this compound's selectivity and potential for adverse effects.
Introduction to this compound and the Imperative of Off-Target Screening
This compound is a microbial metabolite with a novel 1-oxaspiro[2][3]decane ring system.[4] Its primary established mechanism of action is the inhibition of the aminoglycoside-modifying enzyme AAC(6')/APH(2''), a key factor in arbekacin-resistant MRSA.[1] While this targeted activity is promising, the development of any small molecule therapeutic necessitates a rigorous evaluation of its interactions with unintended biological macromolecules.
Off-target effects can lead to unforeseen toxicity, reduced efficacy, and adverse drug reactions, which are significant contributors to late-stage clinical trial failures. A proactive and systematic off-target screening strategy is therefore essential to:
-
Identify potential safety liabilities early in development.
-
Elucidate secondary mechanisms of action that may be beneficial or detrimental.
-
Provide a more complete understanding of the compound's pharmacological profile.
-
Guide lead optimization efforts to improve selectivity.
This application note provides a strategic workflow and detailed protocols for the comprehensive off-target screening of this compound.
Experimental Design: A Tiered Approach to Off-Target Profiling
A tiered or cascaded approach to off-target screening is recommended to efficiently manage resources and progressively build a comprehensive selectivity profile for this compound. This strategy begins with broad, cost-effective in silico and in vitro methods, followed by more focused and complex cellular and proteome-wide analyses.
Diagram: Tiered Off-Target Screening Workflow for this compound
Caption: A strategic workflow for this compound off-target screening.
Tier 1: Broad Screening Methodologies
In Silico Off-Target Prediction
Computational methods provide a rapid and cost-effective first pass to identify potential off-targets by comparing this compound's structure to databases of known ligands and protein binding sites.
Protocol:
-
Ligand-Based Similarity Searching:
-
Utilize platforms such as SEA (Similarity Ensemble Approach) or PharmMapper.
-
Input the 2D structure (SMILES format) of this compound.
-
The software will screen against a database of annotated ligands to identify proteins that bind molecules with similar pharmacophores.
-
Rank potential off-targets based on similarity scores (e.g., Tanimoto coefficient).
-
-
Structure-Based Inverse Docking:
-
Obtain the 3D structure of this compound.
-
Use inverse docking servers (e.g., idTarget, TarFisDock) to screen this compound against a library of 3D protein structures.
-
The algorithm will predict binding affinities and poses for this compound with a wide range of proteins.
-
Prioritize hits based on docking scores and the biological relevance of the potential off-target.
-
Data Presentation:
Table 1: Hypothetical In Silico Off-Target Prediction for this compound
| Rank | Potential Off-Target | Method | Score | Rationale for Follow-up |
| 1 | Kinase X | Similarity | 0.85 | High structural similarity to known kinase inhibitors. |
| 2 | Protease Y | Docking | -9.5 kcal/mol | Favorable binding energy in the active site. |
| 3 | GPCR Z | Similarity | 0.79 | Shared pharmacophoric features with known GPCR ligands. |
Broad Kinase Panel Screening
Given that protein kinases are a large and structurally related family of enzymes, they represent a common source of off-target interactions for many small molecules. Screening this compound against a broad panel of kinases is a critical step.
Protocol: Radiometric Kinase Assay (HotSpot)
This protocol is based on the principle of measuring the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) onto a substrate peptide by a kinase.
-
Reaction Setup:
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
In a 384-well plate, add 5 µL of a 2X kinase/substrate mix.
-
Add 2.5 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM) or vehicle control (DMSO).
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 2.5 µL of a 4X [γ-³³P]-ATP solution to start the reaction.
-
Incubate for 2 hours at room temperature.
-
-
Termination and Detection:
-
Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.
-
Wash the filter mat extensively in 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
Table 2: Hypothetical Kinase Profiling Data for this compound (10 µM Screen)
| Kinase Target | Family | % Inhibition at 10 µM |
| CDK2/CycA | CMGC | 5% |
| PKA | AGC | 8% |
| Kinase X | TK | 89% |
| SRC | TK | 12% |
| p38α | CMGC | 3% |
Hits with >50% inhibition are typically prioritized for IC₅₀ determination.
Tier 2: Cellular Target Engagement
Identified hits from Tier 1 screening must be validated in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct binding of a compound to its target in intact cells or cell lysates. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Protocol: CETSA for Kinase X
-
Cell Preparation and Treatment:
-
Culture a relevant cell line (e.g., HEK293T overexpressing Kinase X, or a cancer cell line where Kinase X is active) to 80-90% confluency.
-
Treat cells with a high concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Measure the amount of soluble Kinase X in each sample using Western blotting with a specific antibody.
-
Include a loading control (e.g., GAPDH) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of the Kinase X band at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble protein fraction against temperature for both vehicle- and this compound-treated samples to generate melting curves and determine the thermal shift (ΔTₘ).
-
Data Presentation:
Table 3: Hypothetical CETSA Data for this compound with Kinase X
| Treatment | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) |
| Vehicle (DMSO) | 52.1°C | - |
| This compound (50 µM) | 56.8°C | +4.7°C |
A significant positive thermal shift confirms the direct binding of this compound to Kinase X in a cellular environment.
Tier 3: Unbiased Proteome-Wide Screening
To discover novel and unexpected off-targets, unbiased proteome-wide methods are employed. These techniques assess the interaction of a compound with thousands of proteins simultaneously.
Thermal Proteome Profiling (TPP)
TPP is an extension of CETSA to the entire proteome, using quantitative mass spectrometry to identify proteins that are thermally stabilized or destabilized by compound treatment.
Protocol:
-
Sample Preparation: Treat cells with this compound or vehicle as described in the CETSA protocol.
-
Heat Challenge and Lysis: Perform the heat challenge across a temperature gradient and lyse the cells.
-
Protein Digestion and Labeling:
-
Collect the soluble fractions from each temperature point.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMT10plex).
-
-
Mass Spectrometry:
-
Pool the labeled peptide samples.
-
Analyze the pooled sample by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across all temperature points.
-
For each protein, generate melting curves for both the vehicle- and this compound-treated states.
-
Statistically analyze the curves to identify proteins with significant thermal shifts upon this compound treatment.
-
Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes to map the functional state of enzymes in a complex proteome. If this compound targets a specific enzyme class (e.g., serine hydrolases, ATPases), a competitive ABPP experiment can identify off-targets within that class.
Protocol:
-
Cell Treatment: Incubate live cells or cell lysates with this compound at various concentrations.
-
Probe Labeling: Add a broad-spectrum, activity-based probe that is tagged with a reporter (e.g., biotin or a fluorophore) and targets the active site of a large enzyme family.
-
Analysis:
-
If using a fluorescent probe, visualize protein labeling by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence for a specific protein band in the presence of this compound indicates target engagement.
-
If using a biotinylated probe, enrich the probe-labeled proteins using streptavidin beads, digest them into peptides, and identify them by LC-MS/MS. A decrease in the spectral counts or signal intensity for a protein in the this compound-treated sample indicates it is an off-target.
-
Data Presentation:
Table 4: Hypothetical Proteome-Wide Screening Hits for this compound
| Protein Hit | Method | Observed Effect | Potential Implication |
| Metabolic Enzyme A | TPP | ΔTₘ = +3.5°C | Potential for metabolic disruption. |
| Serine Hydrolase B | ABPP | 75% decreased probe labeling | May affect lipid signaling pathways. |
| Uncharacterized Protein C | TPP | ΔTₘ = -2.8°C | Destabilization suggests a non-canonical binding mode. |
Conclusion
The experimental design detailed in this document provides a robust framework for the systematic off-target screening of this compound. By progressing through a tiered strategy of in silico prediction, targeted panel screening, cellular target validation, and unbiased proteome-wide analysis, researchers can build a comprehensive selectivity profile of the compound. The data generated will be invaluable for assessing the safety of this compound, understanding its full pharmacological activity, and guiding its journey through the drug development pipeline. This systematic approach minimizes the risk of late-stage failures and ultimately contributes to the development of safer and more effective therapeutics.
References
- 1. This compound circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2″) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for assessing Aranorosin stability in experimental conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the stability of Aranorosin, a novel antibiotic with potential therapeutic applications. Understanding the stability of this compound under various experimental conditions is crucial for ensuring the reliability of research data and for its development as a potential drug candidate. The following protocols and guidelines will enable researchers to design and execute robust stability studies.
Introduction to this compound Stability
This compound is a structurally complex natural product isolated from Pseudoarachniotus roseus.[1] Its chemical structure contains functionalities, such as furan and epoxide rings, which may be susceptible to degradation under certain conditions.[2] Therefore, a thorough evaluation of its stability is a critical step in its preclinical development. Stability studies are essential to identify optimal storage conditions, compatible excipients, and potential degradation pathways.[3][4] Forced degradation studies, in particular, are instrumental in developing and validating stability-indicating analytical methods.[3]
Key Stability-Indicating Analytical Technique: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is the cornerstone of this compound stability assessment. This method should be able to separate the intact this compound from its potential degradation products, ensuring accurate quantification of the parent compound over time.
Recommended HPLC Method Parameters (Starting Point)
The following parameters can be used as a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be necessary based on the specific instrumentation and degradation products observed.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (determined by UV scan of this compound) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of this compound to identify potential degradation products and pathways. These studies are crucial for developing a stability-indicating analytical method.
General Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, transfer an aliquot of the stock solution to a suitable reaction vessel.
-
Expose the solution to the stress condition for a specified duration.
-
At predetermined time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
A control sample (unstressed this compound solution) should be analyzed concurrently.
Specific Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix this compound solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis. |
| Base Hydrolysis | Mix this compound solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis. |
| Oxidative Degradation | Mix this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours. |
| Thermal Degradation | Expose a solid sample of this compound to 80°C for 48 hours. Dissolve in a suitable solvent for analysis. |
| Photolytic Degradation | Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for a specified duration (e.g., 24 hours). |
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to predict the shelf-life of this compound under defined storage conditions.
Protocol
-
Prepare multiple, identical samples of this compound in the desired formulation and packaging.
-
Divide the samples into two groups for long-term and accelerated stability testing.
-
Store the samples under the conditions specified in the table below.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples for analysis.
-
Analyze the samples for the appearance, purity (by HPLC), and content of this compound.
Storage Conditions (Based on ICH Guidelines)
| Study Type | Storage Condition |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
Data Presentation
Summarize all quantitative data from stability studies in clearly structured tables for easy comparison and trend analysis.
Example Data Table for Forced Degradation Studies
| Stress Condition | Treatment | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| Control | None | 24 | 99.8 | 0 |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | 75.2 | 2 |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 | 60.5 | 3 |
| Oxidation | 3% H₂O₂, RT | 24 | 82.1 | 1 |
| Thermal | 80°C (solid) | 48 | 95.3 | 1 |
| Photolytic | UV/Fluorescent light | 24 | 88.7 | 2 |
Example Data Table for Long-Term Stability Study
| Time Point (Months) | Storage Condition | Appearance | Purity (%) | Assay (% of Initial) |
| 0 | 25°C/60% RH | White powder | 99.9 | 100.0 |
| 3 | 25°C/60% RH | White powder | 99.8 | 99.5 |
| 6 | 25°C/60% RH | White powder | 99.7 | 99.2 |
| 12 | 25°C/60% RH | White powder | 99.5 | 98.8 |
Visualization of this compound's Mechanism of Action
While a complex signaling pathway for this compound has not been fully elucidated, its mechanism of action in circumventing arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2") is known. The following diagram illustrates this inhibitory action.
The following diagram illustrates a general workflow for assessing the stability of this compound.
References
- 1. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H33NO6 | CID 10002165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Aranorosin In Vivo Studies in Mouse Models: A Review of Currently Available Data
As of the latest literature review, there are no publicly available scientific studies detailing the in vivo efficacy, pharmacokinetics, or mechanism of action of Aranorosin in mouse models. While this compound, a novel antibiotic isolated from Pseudoarachniotus roseus, has demonstrated interesting in vitro activities, its effects and behavior within a living organism have not yet been reported in the scientific literature. This lack of in vivo data prevents the creation of detailed application notes and protocols for its use in murine research models.
In Vitro Activity of this compound
Current research on this compound has been limited to laboratory studies outside of living organisms. These studies have highlighted its potential as:
-
An inhibitor of a bifunctional enzyme in Methicillin-resistant Staphylococcus aureus (MRSA): this compound has been shown to circumvent arbekacin-resistance in MRSA by inhibiting the AAC(6')/APH(2") enzyme in vitro.
-
A cytotoxic agent against lymphoma cells: Studies have indicated that this compound exhibits potent cytotoxic activity against L5178Y mouse lymphoma cells in culture.
Despite these promising in vitro findings, the translation of these results into a therapeutic effect in a complex living system remains to be investigated.
The Need for In Vivo Studies
To understand the full therapeutic potential of this compound, comprehensive in vivo studies in animal models, such as mice, are essential. These studies would need to address several key areas:
-
Efficacy: Does this compound show a therapeutic effect against specific diseases (e.g., bacterial infections, cancer) in a living mouse?
-
Pharmacokinetics (PK): How is the drug absorbed, distributed, metabolized, and excreted (ADME) in the body? What are its half-life and bioavailability?
-
Pharmacodynamics (PD): How does this compound interact with its target(s) in the body to produce its effect?
-
Toxicity and Safety: What is the safety profile of this compound? Are there any adverse effects at therapeutic doses?
Future Directions and Hypothetical Experimental Design
Should in vivo studies on this compound be undertaken, a typical experimental workflow to assess its efficacy in a cancer mouse model might look like the following:
Caption: Hypothetical workflow for an in vivo efficacy study of this compound in a mouse tumor model.
A signaling pathway that could be investigated, based on its cytotoxic activity, might involve the induction of apoptosis.
Caption: Putative signaling pathway for this compound-induced apoptosis in cancer cells.
For researchers, scientists, and drug development professionals interested in this compound, the critical next step is the initiation and publication of in vivo studies in relevant mouse models. Without such data, any discussion of its application in a living system remains speculative. The scientific community awaits these crucial studies to determine if the in vitro promise of this compound can be translated into tangible therapeutic benefits.
Troubleshooting & Optimization
Technical Support Center: Aranorosin in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Aranorosin for cell-based assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a microbial metabolite with antibiotic, antifungal, and anticancer properties.[1] Its primary anticancer mechanism involves the inhibition of the anti-apoptotic functions of B-cell lymphoma 2 (Bcl-2).[2] By targeting Bcl-2, this compound can induce apoptosis (programmed cell death) in cancer cells that overexpress this protein.[2] This process involves the activation of caspase-9 and subsequent morphological changes characteristic of apoptosis.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions of hydrophobic compounds.
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
A3: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common issue. This occurs because the compound's solubility drastically decreases when transferred from a high-concentration organic solvent (like DMSO) to the aqueous environment of the media.[3] Factors contributing to precipitation include the final concentration of this compound, the final percentage of the organic solvent in the media, the composition of the media (e.g., presence of proteins), and temperature.
Troubleshooting Guide: this compound Solubility
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your cell-based assays.
Problem: this compound precipitates out of solution upon dilution into cell culture medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Final Concentration | Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific cell line and assay. | Identify a concentration that is both effective and remains soluble in the final assay volume. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture wells is kept low, ideally at or below 0.1% (v/v), and not exceeding 0.5% (v/v) to avoid solvent toxicity to the cells. | Reduced cytotoxicity from the solvent and potentially improved compound solubility at lower final concentrations. |
| Improper Dilution Method | Avoid adding the concentrated this compound stock solution directly to the full volume of media. Instead, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of serum-free media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of complete media. | Gradual reduction of the organic solvent concentration helps to keep the compound in solution. |
| Media Composition | The presence of serum proteins in the culture medium can sometimes help to stabilize hydrophobic compounds. If using serum-free media, consider if the addition of a small percentage of serum or a carrier protein like bovine serum albumin (BSA) is compatible with your experimental design. | Increased stability and solubility of this compound in the final culture medium. |
| Temperature Effects | Ensure that both the this compound stock solution and the cell culture media are at the same temperature (e.g., 37°C) before mixing. Pre-warming the media can sometimes help prevent precipitation of compounds that are less soluble at lower temperatures. | Minimized precipitation due to temperature shock. |
| Compound Aggregation | If precipitation persists, briefly sonicate the final diluted solution before adding it to the cells. This can help to break up small aggregates. | A more homogenous solution of this compound for treating cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Calculate the volume of this compound stock solution required. For a 1000-fold dilution from a 10 mM stock to a 10 µM final concentration, you will need 10 µL of the stock solution.
-
In a sterile tube, prepare an intermediate dilution by adding the 10 µL of this compound stock solution to 990 µL of pre-warmed serum-free medium or PBS. Gently pipette to mix. This creates a 100 µM intermediate solution.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium.
-
Gently invert the tube several times to ensure the solution is thoroughly mixed.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 3: General Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 2)
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathway and Experimental Workflow Diagrams
References
Aranorosin stability in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store Aranorosin stock solutions?
A1: this compound is typically dissolved in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: What is the expected stability of this compound in a DMSO stock solution?
A2: While specific data for this compound is unavailable, many compounds stored in anhydrous DMSO at -20°C or -80°C remain stable for months to years. However, the stability can be compound-specific. For initial experiments, it is advisable to use a freshly prepared stock solution or one that has been stored for less than a month. Long-term storage stability should be empirically determined.
Q3: How stable is this compound in cell culture media?
A3: The stability of compounds in aqueous-based cell culture media at 37°C can be limited. Degradation can occur due to hydrolysis, oxidation, or enzymatic activity from components in the serum or secreted by cells. Without specific data for this compound, it is recommended to assess its stability in your specific culture medium over the time course of your experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
Q4: What are the potential signs of this compound degradation in my experiments?
A4: A decrease in the expected biological activity over time, such as a reduced inhibition of cell growth or a diminished effect on a target pathway, may indicate compound degradation. Visual signs like a change in the color of the medium or the appearance of precipitate are also indicators of potential instability or insolubility.
Q5: How can I test the stability of this compound in my experimental conditions?
A5: You can perform a stability study by incubating this compound in your cell culture medium at 37°C and collecting samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the remaining intact this compound can then be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in a time-dependent manner. | This compound may be degrading in the culture medium at 37°C. | 1. Perform a stability study to determine the half-life of this compound in your specific medium. 2. Replenish the medium with fresh this compound at intervals shorter than its half-life. 3. For shorter experiments, prepare fresh working solutions immediately before use. |
| Precipitate forms after adding this compound to the culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | 1. Visually inspect the stock solution for any precipitate before dilution. 2. Ensure the final concentration of this compound is within its solubility limit in the culture medium. 3. Optimize the final DMSO concentration, ensuring it remains non-toxic to the cells (typically <0.5%). 4. Prepare a more dilute stock solution to increase the volume of DMSO added to the medium, while keeping the final DMSO percentage within the acceptable range. |
| Inconsistent results between experiments. | Variability in the preparation of this compound solutions or differences in the age of the stock solution. | 1. Use a consistent protocol for preparing stock and working solutions. 2. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Note the preparation date of the stock solution and use it within a defined period. |
Quantitative Data Summary
Disclaimer: The following tables present hypothetical stability data for this compound for illustrative purposes. Actual stability should be determined experimentally.
Table 1: Hypothetical Stability of this compound (10 mM) in DMSO at Various Temperatures
| Storage Temperature | % Remaining after 1 Month | % Remaining after 6 Months | % Remaining after 1 Year |
| Room Temperature | 95% | 85% | 70% |
| 4°C | 99% | 97% | 94% |
| -20°C | >99% | >99% | >99% |
| -80°C | >99% | >99% | >99% |
Table 2: Hypothetical Stability of this compound (10 µM) in Culture Medium (DMEM + 10% FBS) at 37°C
| Time (Hours) | % Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 92 ± 2.1 |
| 4 | 85 ± 3.5 |
| 8 | 71 ± 4.2 |
| 24 | 45 ± 5.8 |
| 48 | 22 ± 6.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Dispense into single-use aliquots in sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment of this compound in Culture Medium using HPLC
-
Materials: this compound stock solution, cell culture medium (e.g., DMEM + 10% FBS), sterile tubes, 37°C incubator, HPLC system with a suitable column (e.g., C18), appropriate mobile phase.
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Immediately after preparation (T=0), take an aliquot of the solution, and store it at -80°C until analysis.
-
Incubate the remaining solution at 37°C in a humidified incubator with 5% CO₂.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). Immediately store these samples at -80°C.
-
For analysis, thaw all samples and centrifuge to remove any precipitates.
-
Inject the supernatant onto the HPLC system.
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Troubleshooting inconsistent results in Aranorosin experiments
Welcome to the technical support center for Aranorosin-related experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing standardized protocols for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a microbial metabolite known for its antifungal and anti-cancer properties. Its principal mechanism of action in cancer cells is the inhibition of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, this compound disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, mitochondrial outer membrane permeabilization, and subsequent cell death.
Q2: How should this compound be stored and handled?
Proper storage and handling of this compound are critical for maintaining its activity.
| Parameter | Recommendation |
| Storage Temperature | Store powder at -20°C. |
| Solution Storage | Prepare fresh solutions in DMSO for each experiment. If short-term storage is necessary, store in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Light Sensitivity | Protect from light to prevent degradation. |
| Solubility | This compound is soluble in DMSO, ethanol, and methanol. For cell-based assays, prepare a concentrated stock in DMSO and dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
Q3: My cells are not showing the expected apoptotic response to this compound treatment. What are the possible reasons?
Several factors can contribute to a lack of apoptotic response. These can be broadly categorized as issues with the compound, the cell line, or the experimental procedure. A logical troubleshooting workflow can help identify the root cause.
Figure 1. Troubleshooting workflow for lack of apoptosis.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Results
Inconsistent IC50 values or variable cell death percentages across experiments are common challenges.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh this compound solutions from a powdered stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Precipitation in Media | This compound may precipitate when a concentrated DMSO stock is diluted in aqueous culture media. To mitigate this, perform serial dilutions in pre-warmed media. Visually inspect for precipitates after dilution. |
| Cell Health and Density | Use healthy, log-phase cells for all experiments. Ensure consistent cell seeding density, as this can significantly impact drug sensitivity. |
| Assay-Specific Issues | Different viability assays (e.g., MTT, XTT, CellTiter-Glo) can yield different results due to their underlying biochemical principles. Be consistent with the assay used and the incubation times. For instance, MTT assays can sometimes produce false results and may require optimization. |
Issue 2: Off-Target Effects or Unexpected Phenotypes
Observing cellular effects that are not consistent with Bcl-2 inhibition may indicate off-target activities.
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of any compound can lead to non-specific effects. Perform dose-response experiments to identify the optimal concentration range for Bcl-2 inhibition without significant off-target toxicity. |
| Cell Line-Specific Responses | The genetic background of the cell line can influence its response. Consider using a control cell line with low Bcl-2 expression to distinguish on-target from off-target effects. |
| Interaction with Media Components | Components in the cell culture medium, particularly serum, can bind to the compound and alter its effective concentration and activity. If feasible, conduct experiments in reduced-serum or serum-free media. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Bcl-2 Family Proteins
This protocol is for assessing the expression levels of Bcl-2 family proteins.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, and Bak overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.
Figure 2. Western blot experimental workflow.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay detects changes in mitochondrial membrane potential, a key event in apoptosis.
-
Cell Treatment: Treat cells with this compound for the desired time. Include a positive control such as CCCP (a mitochondrial uncoupler).
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS or assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[1][2]
Caspase-9 Activity Assay
This assay measures the activity of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.
-
Cell Lysis: After this compound treatment, lyse the cells to release cellular contents.
-
Substrate Addition: Add a caspase-9 specific substrate (e.g., LEHD-pNA for colorimetric or LEHD-AFC for fluorometric assays) to the cell lysate.[3]
-
Incubation: Incubate at 37°C to allow for substrate cleavage.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a plate reader. The signal intensity is proportional to the caspase-9 activity.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of this compound in inducing apoptosis through the inhibition of Bcl-2.
Figure 3. this compound-induced apoptotic signaling pathway.
References
Technical Support Center: Optimizing Aranorosin Concentration for Antifungal Testing
Welcome to the technical support center for optimizing Aranorosin concentration in your antifungal testing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro antifungal susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound is an antibiotic with antifungal properties, originally isolated from Pseudoarachniotus roseus.[1] While its precise mechanism of action is still under investigation, like many antifungal agents, it is hypothesized to interfere with critical fungal cellular processes. Common antifungal targets include the cell wall and the cell membrane. Disruption of the fungal cell wall, a structure not present in mammalian cells, is a key target for many antifungals.[2][3] This can be achieved by inhibiting enzymes essential for its synthesis, such as β-(1,3)-glucan synthase or chitin synthase.[2][4] Another major target is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.
Q2: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration is typically determined by finding the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. A common and standardized method for determining the MIC of antifungal agents is the broth microdilution assay, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Q3: Which solvents should I use to prepare this compound stock solutions?
For many antifungal agents that are not readily soluble in water, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions. It is critical to ensure that the final concentration of DMSO in the experimental wells is low (typically ≤1%) to avoid any inhibitory effects on fungal growth.
Q4: What are the critical parameters that can affect the reproducibility of my MIC results?
Several factors can introduce variability into MIC assays. These include:
-
Inoculum Preparation: The size of the initial fungal inoculum is crucial. An inoculum concentration outside the recommended range can lead to falsely elevated or lowered MIC values.
-
Growth Medium: The composition and pH of the culture medium can influence both fungal growth and the activity of the antifungal agent.
-
Incubation Conditions: Temperature and duration of incubation must be standardized.
-
Endpoint Reading: Subjectivity in visually determining the inhibition of growth can be a source of variability. Using a spectrophotometer to read optical density can provide a more objective measure.
Troubleshooting Guides
Problem 1: High variability in MIC values between experiments.
-
Possible Cause: Inconsistent inoculum density.
-
Solution: Ensure meticulous preparation of the fungal inoculum to a standardized turbidity (e.g., 0.5 McFarland standard) before dilution. Use a spectrophotometer for accuracy.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions of this compound for each experiment or aliquot and store at an appropriate temperature (e.g., -20°C or -80°C) to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Variation in incubation time.
-
Solution: Strictly adhere to the standardized incubation time as outlined in your protocol. Reading plates too early or too late can significantly alter the apparent MIC.
-
Problem 2: No inhibition of fungal growth observed, even at high concentrations of this compound.
-
Possible Cause: The fungal strain is resistant to this compound.
-
Solution: Include a known susceptible control strain in your experiments to validate the activity of your this compound stock. Also, consider testing a broader range of concentrations.
-
-
Possible Cause: Inactivation of this compound.
-
Solution: Verify the stability of this compound in your chosen solvent and culture medium. Some compounds can degrade or precipitate out of solution.
-
-
Possible Cause: Excessive inoculum.
-
Solution: Double-check your inoculum preparation procedure to ensure you are not adding too many fungal cells to the wells, which could overwhelm the effect of the antifungal agent.
-
Problem 3: "Trailing" or "Paradoxical" growth is observed.
-
Description: Trailing is the persistence of reduced growth at concentrations above the MIC. The paradoxical effect is an increase in growth at concentrations above the MIC. These phenomena can complicate the determination of the MIC endpoint.
-
Solution: For trailing, it is often recommended to read the endpoint as the concentration that causes a significant (e.g., ≥50%) reduction in growth compared to the control. For the paradoxical effect, the MIC should be read as the lowest concentration that shows significant inhibition before the paradoxical growth occurs. It is important to be consistent in your reading methodology.
-
Data Presentation
Below is a template table for summarizing your MIC results for this compound against various fungal species. For illustrative purposes, hypothetical data is included. Researchers should replace this with their own experimental findings.
| Fungal Species | Strain ID | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) | Fluconazole MIC₉₀ (µg/mL) | Number of Isolates |
| Candida albicans | SC5314 | 4 | 8 | 0.5 | 1 | 10 |
| Candida glabrata | ATCC 2001 | 16 | 32 | 8 | 16 | 10 |
| Aspergillus fumigatus | Af293 | 2 | 4 | N/A | N/A | 10 |
| Cryptococcus neoformans | H99 | 8 | 16 | 4 | 8 | 10 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations of the antifungal agent that inhibit the growth of 50% and 90% of the tested isolates, respectively. Fluconazole is included as a common control antifungal. N/A indicates "not applicable" as fluconazole has no clinically relevant activity against Aspergillus species.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining the MIC of this compound
This protocol is based on the CLSI M27 guidelines for yeast and M38 for filamentous fungi.
Materials:
-
This compound powder
-
DMSO (sterile)
-
96-well flat-bottom microtiter plates (sterile)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Vortex to ensure complete dissolution.
-
This stock solution can be stored in aliquots at -20°C.
-
-
Preparation of Microtiter Plates:
-
Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.
-
The final volume in each well before adding the inoculum should be 100 µL.
-
Ensure the final DMSO concentration in each well does not exceed 1%.
-
-
Inoculum Preparation:
-
For Yeasts (e.g., Candida spp.):
-
Subculture the yeast on an SDA plate and incubate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
For Molds (e.g., Aspergillus spp.):
-
Grow the mold on an SDA plate until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Adjust the conidial suspension to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL) using a hemocytometer.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Controls:
-
Growth Control: 100 µL of RPMI-1640 with 100 µL of inoculum (and DMSO equivalent to the highest concentration used).
-
Sterility Control: 200 µL of RPMI-1640 medium only.
-
Positive Control: A separate set of dilutions with a known antifungal agent (e.g., fluconazole for Candida, voriconazole for Aspergillus).
-
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
The endpoint can be read visually or with a microplate reader at a suitable wavelength (e.g., 600 nm).
-
Visualizations
References
- 1. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical steps in fungal cell wall synthesis: strategies for their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential off-target effects of Aranorosin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aranorosin. It addresses potential issues and unexpected outcomes that may arise during experiments, with a focus on identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is primarily known as an antibiotic with antibacterial and antifungal properties.[1] In methicillin-resistant Staphylococcus aureus (MRSA), its mechanism of action is the inhibition of the bifunctional enzyme AAC(6')/APH(2"), which is involved in aminoglycoside resistance.[2] The specific molecular target responsible for its antifungal activity has not been definitively characterized in publicly available literature.
Q2: Are there any known off-target effects of this compound in mammalian cells?
Currently, there is a lack of published data specifically detailing the off-target effects of this compound in mammalian cells. Its primary characterization has been in the context of its antibiotic activity. Therefore, researchers should be vigilant for unexpected cellular effects during their experiments.
Q3: I am observing higher-than-expected cytotoxicity in my cell line when treated with this compound. What could be the cause?
Higher-than-expected cytotoxicity could be due to several factors:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.
-
Off-Target Effects: this compound may be interacting with unintended cellular targets that regulate cell viability and proliferation.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent cytotoxicity.
Q4: My experiment with this compound is not showing the expected outcome based on its known antibacterial/antifungal activity. What should I do?
If you are not observing the expected effects, consider the following:
-
Compound Integrity: Ensure the purity and stability of your this compound sample.
-
Experimental Design: Review your experimental setup, including concentrations, treatment duration, and the specific assays used.
-
Cellular Context: The molecular pathways present in your specific cell model may differ from those in which this compound's primary activity has been characterized.
-
Resistance Mechanisms: If working with microbial cells, they may possess or develop resistance to this compound.
Troubleshooting Guide for Unexpected Experimental Outcomes
If you encounter unexpected results, such as unanticipated cytotoxicity, altered cellular morphology, or changes in signaling pathways, the following guide can help you investigate potential off-target effects.
Initial Assessment of Unexpected Cytotoxicity
If you observe significant cell death, it is important to quantify this effect and determine if it is a general cytotoxic effect or a more specific cellular process.
Table 1: Summary of Potential Off-Target Effects and Investigative Assays
| Observed Effect | Potential Off-Target Pathway | Recommended Initial Assay | Follow-up Assays |
| High Cytotoxicity | General cellular toxicity, Apoptosis, Necrosis | Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) | Caspase activation assays, Annexin V/PI staining, Kinase profiling |
| Altered Cell Morphology | Cytoskeletal integrity, Cell adhesion | Microscopy (Phase-contrast or fluorescence) | Immunofluorescence for cytoskeletal proteins (e.g., actin, tubulin) |
| Changes in Cell Proliferation | Cell cycle regulation | Cell proliferation assay (e.g., BrdU incorporation, Ki-67 staining) | Flow cytometry for cell cycle analysis, Western blot for cell cycle proteins |
| Altered Gene Expression | Various signaling pathways | qPCR or Microarray of key target genes | RNA-Seq, Pathway analysis |
Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line using a colorimetric MTT assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical starting range would be from 100 µM down to 0.1 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizing Potential Mechanisms and Workflows
Hypothesized Off-Target Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be affected by an off-target interaction of this compound, leading to apoptosis. This is a generalized representation to guide investigation.
Caption: Hypothetical pathway of this compound-induced apoptosis via an off-target.
Experimental Workflow for Investigating Off-Target Effects
This diagram outlines a logical workflow for a researcher to follow when investigating unexpected experimental results with this compound.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
Preventing degradation of Aranorosin during storage
Welcome to the Aranorosin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, this compound should be stored at -20°C as a solid.[1] Short-term storage of solutions should also be at -20°C or lower.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in ethanol, methanol, and DMSO.[1] For biological assays, DMSO is commonly used. However, for long-term storage of solutions, it is advisable to use anhydrous solvents to minimize hydrolysis.
Q3: I see unexpected peaks in my HPLC analysis of an older this compound sample. What could be the cause?
A3: Unexpected peaks in your HPLC chromatogram are likely due to the degradation of this compound. Degradation can be caused by several factors including improper storage temperature, exposure to light, presence of moisture, or incompatible pH of the solution.
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. While the α-pyrone ring in similar compounds has shown some stability in mild basic conditions, the overall stability of the complex this compound molecule at these temperatures is not guaranteed. For optimal stability, always store solutions at -20°C or below and use them as quickly as possible after preparation.
Q5: How can I prevent freeze-thaw cycles from degrading my this compound stock solution?
A5: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot your stock solution into smaller, single-use volumes. This allows you to thaw only the amount you need for a specific experiment.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an assay. | Degradation of this compound in the stock solution or assay buffer. | 1. Verify the integrity of your this compound stock by a fresh analytical run (e.g., HPLC).2. Prepare fresh dilutions from a new aliquot of the stock solution.3. Ensure the pH and temperature of your assay buffer are compatible with this compound stability. |
| Change in the physical appearance of solid this compound (e.g., color change, clumping). | Uptake of moisture or degradation due to improper storage. | 1. Discard the vial if significant changes are observed.2. Ensure the storage container is tightly sealed and stored in a desiccator if necessary.3. Always allow the container to warm to room temperature before opening to prevent condensation. |
| Precipitation of this compound in aqueous buffers. | Low solubility of this compound in aqueous solutions. | 1. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.2. Prepare a more concentrated stock solution in an appropriate organic solvent and dilute it further in the aqueous buffer just before use. |
Stability of this compound
The stability of this compound is influenced by temperature, pH, and light. The molecule contains several functional groups susceptible to degradation, including an α-pyrone, an epoxyketone, and an amide linkage.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The amide linkage and the α-pyrone ring can be susceptible to hydrolysis under acidic or basic conditions. The epoxide ring can also open via hydrolysis.
-
Oxidation: The double bonds in the polyketide chain and other electron-rich parts of the molecule may be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light can induce degradation, particularly of the conjugated double bond system.
Below is a diagram illustrating a hypothetical degradation pathway for this compound.
Experimental Protocols
To assess the stability of this compound and identify potential degradants, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the resulting samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
The following table outlines a typical forced degradation study protocol for this compound.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in a solution of 0.1 N HCl in a suitable organic solvent/water mixture. Incubate at 60°C for 24 hours. Neutralize before analysis. |
| Base Hydrolysis | Dissolve this compound in a solution of 0.1 N NaOH in a suitable organic solvent/water mixture. Incubate at room temperature for 4 hours. Neutralize before analysis. |
| Oxidation | Dissolve this compound in a solution of 3% hydrogen peroxide in a suitable organic solvent/water mixture. Incubate at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Store solid this compound at 60°C for 48 hours. Dissolve in a suitable solvent for analysis. |
| Photostability | Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of this compound.
Troubleshooting Decision Tree for Stability Issues
This decision tree can help you troubleshoot unexpected experimental results that may be related to this compound degradation.
References
Common experimental artifacts with Aranorosin
Welcome to the Aranorosin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
General Information
Product Handling and Storage
Proper handling and storage of this compound are critical for maintaining its bioactivity and ensuring reproducible experimental results.
| Parameter | Recommendation |
| Appearance | White solid |
| Solubility | Soluble in DMSO. Also soluble in other organic solvents such as ethyl acetate, chloroform, methanol, ethanol, and acetone. |
| Storage of Solid | Store at +4°C for short-term storage. |
| Solution Preparation | Prepare fresh solutions in DMSO for each experiment if possible. |
| Storage of Solutions | Aliquot and store solutions at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitation is visible. |
Note: The quantitative solubility (e.g., mg/mL) of this compound in various solvents is not extensively reported. It is recommended to perform small-scale solubility tests before preparing large stock solutions.
Frequently Asked Questions (FAQs)
Q1: My minimum inhibitory concentration (MIC) values for this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent MIC values can arise from several factors. The most common include:
-
Inoculum Preparation: Variation in the density of the bacterial or fungal inoculum can significantly impact MIC results. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard.
-
Media Composition: The type and batch of culture medium can affect the activity of this compound. Use the recommended medium for your specific microorganism and ensure consistency between experiments.
-
Compound Precipitation: Given this compound's limited aqueous solubility, it may precipitate in the culture medium, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. Using a low percentage of DMSO in the final assay volume can help maintain solubility.
-
Incubation Conditions: Ensure that incubation times and temperatures are consistent and appropriate for the test organism.
Q2: I am observing no or weak activity of this compound in my enzyme inhibition assay. What should I check?
A2: If this compound appears inactive in an enzyme inhibition assay, consider the following:
-
Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not degraded. It is advisable to use a freshly prepared solution.
-
Assay Conditions: The pH and temperature of your assay buffer can affect the stability and activity of this compound. Currently, there is limited public data on the optimal pH and temperature stability for this compound. It is recommended to test a range of pH values if you suspect instability.
-
Enzyme and Substrate Concentration: The concentrations of both the enzyme and the substrate can influence the apparent activity of an inhibitor. Ensure these concentrations are appropriate for your assay and are held constant when comparing results.
-
Assay Interference: Some compounds can interfere with the detection method of the assay (e.g., absorbance, fluorescence). Run a control with this compound and the detection reagents in the absence of the enzyme to check for interference.
Q3: What is the known mechanism of action of this compound?
A3: this compound has been reported to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA).[1] It achieves this by inhibiting the bifunctional enzyme AAC(6')/APH(2'').[1] This enzyme is responsible for modifying aminoglycoside antibiotics, thereby inactivating them. By inhibiting this enzyme, this compound restores the efficacy of aminoglycosides like arbekacin.
Troubleshooting Guides
Inconsistent Antimicrobial Susceptibility Testing (AST) Results
This guide provides a step-by-step approach to troubleshooting inconsistent MIC or disk diffusion results with this compound.
Caption: Troubleshooting workflow for inconsistent AST results.
Enzyme Inhibition Assay Artifacts
Natural products like this compound can sometimes produce artifacts in enzyme inhibition assays. This guide helps identify and mitigate these issues.
| Potential Artifact | Observation | Recommended Action |
| Compound Precipitation | Turbidity or visible particles in assay wells. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not affect enzyme activity. |
| Assay Signal Interference | Change in signal (absorbance, fluorescence) in a cell-free system with compound and detection reagents only. | Run a control without the enzyme to quantify the interference and subtract this background from the experimental wells. |
| Time-Dependent Inhibition | The inhibitory effect of this compound increases with pre-incubation time. | Perform pre-incubation experiments of varying durations to characterize this effect. This may indicate a slow-binding or irreversible inhibition mechanism. |
| Compound Instability | Loss of activity over the course of the assay. | Assess the stability of this compound in the assay buffer over the experiment's duration using an orthogonal method like HPLC if available. |
Experimental Protocols
Note: Detailed, validated protocols for specific experiments with this compound are not widely published. The following are generalized protocols that should be optimized for your specific experimental setup.
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare Intermediate Dilutions: Serially dilute the stock solution in the appropriate culture medium (e.g., Mueller-Hinton Broth).
-
Prepare Inoculum: Culture the test microorganism overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Assay Plate Preparation: Add 50 µL of the appropriate this compound dilution to the wells of a 96-well microtiter plate.
-
Inoculation: Add 50 µL of the standardized inoculum to each well. Include a growth control (no this compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature and duration for the test organism.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
2. Generic Enzyme Inhibition Assay
-
Prepare Reagents: Prepare assay buffer, enzyme solution, substrate solution, and this compound dilutions.
-
Assay Plate Setup: Add this compound dilutions to the wells of a microtiter plate. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Addition: Add the enzyme solution to all wells and incubate for a predetermined time if pre-incubation is required.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value if applicable.
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound in MRSA.
Disclaimer: The information provided in this Technical Support Center is based on currently available public data. Specific quantitative data such as MIC and IC50 values for this compound against a wide range of targets are limited in the scientific literature. Researchers are encouraged to perform their own validation and optimization experiments.
References
Technical Support Center: Addressing Poor Bioavailability of Aranorosin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Aranorosin. Due to the limited publicly available pharmacokinetic data for this compound, this guide is based on established principles for improving the bioavailability of complex natural products with similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a complex polyketide natural product with a spiroketal structure. It has demonstrated in vitro activity as an antibiotic and antifungal agent. Its unique structure and biological activity make it a compound of interest for further investigation in infectious diseases and potentially other therapeutic areas.
Q2: Why might this compound exhibit poor in vivo bioavailability?
While specific data for this compound is scarce, complex natural products often face several challenges that can lead to poor oral bioavailability:
-
Low Aqueous Solubility: The intricate and often lipophilic nature of polyketides can result in poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Membrane Permeability: Despite a favorable calculated logP, the rigid, three-dimensional structure of this compound may hinder its passive diffusion across the intestinal epithelium.
-
Rapid Metabolism: this compound may be subject to rapid first-pass metabolism in the gut wall and liver by cytochrome P450 enzymes.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells back into the gut lumen.
Q3: What are the key physicochemical properties of this compound?
Based on available data, the following properties of this compound are known:
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 419.5 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting size is not a primary absorption barrier. |
| XLogP3 | 3.6 | Indicates good lipophilicity, which is generally favorable for membrane permeation. However, it does not guarantee good solubility in aqueous media. |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5), suggesting it does not have an excessive number of hydrogen bond donors that could impede membrane crossing. |
| Hydrogen Bond Acceptors | 6 | Compliant with Lipinski's Rule of Five (≤10), suggesting it does not have an excessive number of hydrogen bond acceptors that could impede membrane crossing. |
Data sourced from PubChem.
Troubleshooting Guide: Low In Vivo Efficacy of this compound
This guide provides a structured approach to troubleshooting experiments where this compound shows poor efficacy in vivo, likely due to low bioavailability.
Issue 1: Sub-therapeutic plasma concentrations of this compound following oral administration.
Potential Cause: Poor absorption from the gastrointestinal tract.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low oral bioavailability of this compound.
Experimental Protocols:
-
Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration of, for example, 100 µM.
-
Incubate the solution at room temperature for a defined period (e.g., 2 hours).
-
Filter the solution to remove any precipitated compound.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
A filter plate is coated with a lipid-infused artificial membrane.
-
The donor compartment is filled with a solution of this compound in a buffer.
-
The acceptor compartment is filled with buffer.
-
The plate is incubated, allowing the compound to permeate from the donor to the acceptor compartment.
-
After incubation, the concentration of this compound in both compartments is measured to determine the permeability coefficient.
-
Issue 2: this compound is poorly soluble in aqueous media for in vivo studies.
Potential Cause: High lipophilicity and crystalline structure of this compound.
Troubleshooting Strategies & Formulations:
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increasing the surface area of the drug particles to enhance dissolution rate. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | Dispersing this compound in a polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form. | Significant solubility enhancement. | Potential for recrystallization over time, affecting stability. |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the GI tract. | Can significantly improve solubility and absorption, and may reduce first-pass metabolism. | Can be complex to formulate and may have stability issues. |
| Complexation with Cyclodextrins | Encapsulating the this compound molecule within the hydrophobic core of a cyclodextrin, with a hydrophilic exterior. | Improves solubility and can mask taste. | Limited to molecules that can fit within the cyclodextrin cavity. |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Select a suitable polymer (e.g., PVP, HPMC).
-
Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is a dispersion of this compound in the polymer.
-
Characterize the solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Issue 3: Suspected rapid metabolism or efflux of this compound.
Potential Cause: this compound may be a substrate for metabolic enzymes (e.g., CYP3A4) or efflux transporters (e.g., P-gp).
Signaling and Metabolic Pathway Considerations:
Caption: Hypothesized pathways affecting this compound's oral bioavailability.
Troubleshooting and Experimental Approaches:
-
In Vitro Metabolism Studies: Incubate this compound with liver microsomes or recombinant CYP enzymes to identify the specific enzymes responsible for its metabolism.
-
Caco-2 Permeability Assay with Efflux Inhibition: Perform a Caco-2 cell permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the basolateral to apical transport in the presence of the inhibitor would suggest that this compound is a P-gp substrate.
-
Co-administration with Inhibitors: In animal models, co-administer this compound with a CYP3A4 inhibitor (e.g., ketoconazole) or a P-gp inhibitor (e.g., elacridar) to assess their impact on plasma exposure.
Disclaimer
The information provided in this technical support center is intended for research purposes only. The troubleshooting strategies and experimental protocols are based on general principles of drug development and may need to be adapted for the specific properties of this compound. It is highly recommended to conduct thorough literature searches for any new data on this compound and to design experiments based on a comprehensive understanding of its chemical and biological characteristics.
Technical Support Center: Aranorosin Treatment Optimization
Welcome to the Aranorosin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your experiments.
Troubleshooting Guides
Optimizing the incubation time for this compound treatment is critical for achieving accurate and reproducible results in antibacterial studies. The ideal duration depends on the bacterial species, the experimental objective (e.g., determining minimum inhibitory concentration [MIC], time-kill kinetics), and the specific assay being performed.
Table 1: Recommended Incubation Time Ranges for Various Antibacterial Assays with this compound
| Assay Type | Bacterial Species | Recommended Incubation Time | Key Considerations |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (including MRSA) | 16-20 hours | Ensure standardized inoculum density. Visually inspect for turbidity or use a plate reader. |
| Other Gram-positive bacteria | 18-24 hours | Growth rates may vary; adjust incubation time accordingly. | |
| Time-Kill Kinetics | Staphylococcus aureus (including MRSA) | 0, 2, 4, 8, 12, 24 hours | Requires sampling at multiple time points to determine the rate of bacterial killing. |
| Other susceptible bacteria | Dependent on growth rate | The goal is to observe the bactericidal or bacteriostatic effect over time. | |
| Biofilm Eradication | Staphylococcus aureus | 24-48 hours | Biofilms are more resistant; longer incubation times may be necessary. |
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Incubation time is too short. 2. Bacterial strain is resistant. 3. Incorrect this compound concentration. 4. This compound degradation. | 1. Increase incubation time, especially for slower-growing strains or biofilm assays. 2. Verify the susceptibility of the bacterial strain to this compound. 3. Perform a dose-response experiment with a wider concentration range. 4. Prepare fresh this compound solutions for each experiment and store stock solutions as recommended. |
| High variability between replicates | 1. Inconsistent inoculum density. 2. Edge effects in microplates. 3. Pipetting errors. | 1. Standardize the preparation of the bacterial inoculum (e.g., using a McFarland standard). 2. Avoid using the outer wells of the microplate, or fill them with sterile media. 3. Ensure accurate and consistent pipetting technique. |
| Unexpected bacterial growth at high this compound concentrations | 1. Contamination of the bacterial culture. 2. This compound precipitation at high concentrations. | 1. Perform a Gram stain and streak the culture on an agar plate to check for purity. 2. Check the solubility of this compound in your culture medium. Consider using a different solvent or a lower concentration range. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibiotic that has been shown to inhibit the bifunctional enzyme AAC(6')/APH(2''), which is responsible for resistance to the aminoglycoside antibiotic arbekacin in Methicillin-Resistant Staphylococcus aureus (MRSA).[1] By inhibiting this enzyme, this compound can restore the activity of arbekacin against resistant MRSA strains.
Q2: What is a typical starting concentration for this compound in antibacterial assays?
A2: The optimal concentration of this compound will vary depending on the bacterial species and the specific assay. For initial experiments such as MIC determination, it is advisable to test a broad range of concentrations (e.g., from 0.01 µg/mL to 128 µg/mL) in a serial two-fold dilution.
Q3: How should I prepare and store this compound stock solutions?
A3: It is crucial to refer to the manufacturer's instructions for the specific formulation of this compound you are using. Generally, antibiotic stock solutions are prepared in a suitable solvent (e.g., DMSO or water) at a high concentration and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I use this compound in combination with other antibiotics?
A4: Yes, this compound has been shown to act synergistically with other antibiotics, such as arbekacin, against resistant bacterial strains.[1] When testing combinations, it is important to perform checkerboard assays to determine the nature of the interaction (synergistic, additive, or antagonistic).
Q5: For how long should I incubate my bacterial culture with this compound to determine its effect on viability?
A5: The incubation time to assess bacterial viability depends on the growth rate of the bacterium and the desired endpoint. For standard MIC assays, a 16-20 hour incubation is common for S. aureus. For time-kill kinetic studies, you will need to measure viability at several time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to understand the dynamics of bacterial killing.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of this compound dilutions:
-
Prepare a series of two-fold dilutions of this compound in a 96-well microplate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microplate containing the this compound dilutions.
-
Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microplate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Time-Kill Kinetic Assay
-
Preparation of Cultures:
-
Grow an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Treatment:
-
Add this compound at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial cultures.
-
Include a growth control culture without this compound.
-
-
Incubation and Sampling:
-
Incubate the cultures at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration.
-
Visualizations
Caption: Mechanism of this compound in overcoming Arbekacin resistance in MRSA.
Caption: General workflow for optimizing this compound incubation time.
References
Technical Support Center: Overcoming Resistance to Aranorosin in Microbial Strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments with Aranorosin, a novel antibiotic with a broad spectrum of activity. While specific resistance mechanisms to this compound are not yet extensively documented in the literature, this guide offers strategies based on established principles of antimicrobial resistance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a novel antibiotic isolated from the fungus Pseudoarachniotus roseus.[1][2][3] It is classified as a polyketide and exhibits both antibacterial and antifungal properties.[4] One of its known mechanisms of action is the ability to circumvent arbekacin-resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2'').[5]
Q2: My microbial strain is showing reduced susceptibility to this compound. What are the potential general mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, microorganisms can develop resistance to antibiotics through several general mechanisms:
-
Target Modification: Alterations in the drug's molecular target can prevent the drug from binding effectively.
-
Enzymatic Degradation: The microbe may produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive.
-
Efflux Pumps: Increased activity of efflux pumps can actively transport the antibiotic out of the cell, preventing it from reaching its target.
-
Reduced Permeability: Changes in the cell wall or membrane can limit the uptake of the antibiotic.
Q3: Are there any known instances of cross-resistance between this compound and other antibiotics?
Currently, there is limited published data on cross-resistance specifically involving this compound. However, cross-resistance can occur when a single resistance mechanism confers tolerance to multiple drugs. For example, overexpression of a broad-spectrum efflux pump could potentially reduce susceptibility to this compound and other structurally unrelated antibiotics.
Q4: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my microbial strain?
Standardized methods for determining the MIC of antimicrobial agents, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), can be adapted for this compound. The broth microdilution method is a commonly used technique. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Section 2: Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results and potential resistance when working with this compound.
Problem 1: Increased MIC of this compound for a previously susceptible microbial strain.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm the MIC: Repeat the MIC determination to ensure the result is reproducible. 2. Investigate Resistance Mechanisms: Proceed to the experimental protocols for investigating target modification, efflux pump activity, and enzymatic degradation. 3. Sequence Potential Target Genes: If the molecular target of this compound in your strain is known or hypothesized, sequence the corresponding gene(s) to identify potential mutations. |
| Experimental Error | 1. Check Inoculum Preparation: Ensure the inoculum density is standardized (e.g., using a 0.5 McFarland standard). 2. Verify Drug Concentration: Confirm the correct preparation of this compound stock and working solutions. 3. Incubation Conditions: Check that the incubation time, temperature, and atmospheric conditions are appropriate for the test organism. |
Problem 2: Inconsistent results in this compound susceptibility testing.
| Possible Cause | Troubleshooting Steps |
| Heteroresistance | 1. Population Analysis: Plate the microbial culture on agar plates with and without this compound to observe for the presence of subpopulations with varying levels of susceptibility. 2. Clonal Analysis: Isolate individual colonies and perform MIC testing on each to determine the distribution of susceptibility within the population. |
| Biofilm Formation | 1. Microscopic Examination: Check for biofilm formation in your culture system, as this can contribute to reduced susceptibility. 2. Biofilm Susceptibility Testing: If biofilms are present, consider using specific biofilm susceptibility testing methods. |
| Media Components | 1. Review Media Composition: Some media components can interfere with the activity of certain antibiotics. Test susceptibility in different recommended media. |
Section 3: Data Presentation
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against various microbial strains. Note: This data is for illustrative purposes, as comprehensive MIC data for this compound against a wide range of resistant strains is not yet publicly available.
| Microorganism | Strain Type | This compound MIC (µg/mL) | Reference Antimicrobial MIC (µg/mL) |
| Staphylococcus aureus | Wild-Type | 0.5 | Methicillin: 1 |
| Staphylococcus aureus | MRSA | 0.5 | Methicillin: >256 |
| Candida albicans | Wild-Type | 1 | Fluconazole: 0.5 |
| Candida albicans | Azole-Resistant | 2 | Fluconazole: 64 |
| Aspergillus fumigatus | Wild-Type | 2 | Voriconazole: 0.25 |
| Aspergillus fumigatus | Azole-Resistant | 4 | Voriconazole: 8 |
Section 4: Experimental Protocols
Protocol 1: Broth Microdilution for Antifungal Susceptibility Testing of this compound
This protocol is adapted from the CLSI M27-A3 guidelines for yeast and can be modified for other fungi.
Materials:
-
This compound
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland standard
-
Sterile saline or water
-
Fungal isolate
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto appropriate agar plates and incubate to obtain fresh, pure colonies.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing the this compound dilutions and the growth control well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by reading the absorbance on a microplate reader.
-
Protocol 2: Investigating Efflux Pump Activity
This protocol utilizes a fluorescent dye to qualitatively assess efflux pump activity.
Materials:
-
Ethidium bromide (EtBr) or other fluorescent substrate
-
Glucose
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or another efflux pump inhibitor
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow the microbial culture to the mid-logarithmic phase.
-
Loading with Fluorescent Dye:
-
Wash the cells with PBS and resuspend them in PBS containing EtBr and an efflux pump inhibitor (e.g., CCCP) to facilitate dye accumulation.
-
Incubate for 30-60 minutes.
-
-
Efflux Assay:
-
Wash the cells to remove the inhibitor and extracellular dye.
-
Resuspend the cells in PBS containing glucose to energize the efflux pumps.
-
Monitor the decrease in fluorescence over time, which corresponds to the efflux of the dye.
-
-
Comparison: Compare the rate of efflux between the suspected resistant strain and a susceptible parent strain. A faster decrease in fluorescence in the resistant strain suggests increased efflux pump activity.
Section 5: Visualizations
Diagram 1: General Mechanisms of Antimicrobial Resistance
Caption: Overview of common microbial resistance mechanisms to antimicrobial drugs.
Diagram 2: Troubleshooting Workflow for Reduced this compound Susceptibility
Caption: A logical workflow for troubleshooting reduced susceptibility to this compound.
Diagram 3: Hypothetical Signaling Pathway for Efflux Pump Upregulation
Caption: A potential signaling pathway leading to the upregulation of efflux pumps in response to this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Basis of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 5. This compound circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2″) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Aranorosin precipitation in stock solutions
Welcome to the Technical Support Center for Aranorosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a specific focus on preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is an antibiotic with antibacterial, antifungal, and anticancer properties. In research, it is known to inhibit the anti-apoptotic functions regulated by Bcl-2 and can circumvent arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2'').[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[2] For cell-based assays, DMSO is the most commonly used solvent.
Q3: How should I store this compound powder and its stock solutions?
-
Powder: Store the solid powder at +4°C for long-term stability.[1]
-
Stock Solutions: Prepare and use solutions on the same day if possible. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[1]
Q4: My this compound stock solution, prepared in DMSO, precipitates when I dilute it in my aqueous cell culture medium. Why is this happening?
This is a common issue when diluting compounds from an organic solvent into an aqueous medium. Precipitation occurs because this compound is significantly less soluble in aqueous solutions than in organic solvents like DMSO. When the DMSO concentration drops sharply upon dilution, the this compound can no longer stay dissolved and crashes out of solution.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your stock and working solutions.
Problem: Precipitate observed in this compound stock or working solution.
Below is a workflow to help you identify the cause and find a solution.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value / Recommendation |
| Molecular Weight | 419.5 g/mol |
| Appearance | White solid |
| Recommended Solvents | DMSO, Ethanol, Methanol |
| Solubility in Organic Solvents | Soluble at 1 mg/mL in Ethanol, Methanol, and DMSO |
| Storage of Powder | +4°C |
| Storage of Stock Solutions | Prepare fresh or store at -20°C for up to one month |
| Handling of Stored Solutions | Equilibrate to room temperature and ensure no precipitate is visible before use |
| Final DMSO in Cell Culture | Recommended to be ≤ 0.5% to avoid cytotoxicity |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation:
-
Molecular Weight of this compound = 419.5 g/mol
-
To prepare a 10 mM solution, you need 4.195 mg of this compound per 1 mL of DMSO.
-
Calculate the required mass of this compound based on your desired stock solution volume. For example, for 1 mL of a 10 mM stock, you will need 4.195 mg of this compound.
-
-
Weighing:
-
Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
-
Dissolving:
-
Transfer the weighed this compound to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, gentle warming to 37°C or brief sonication can be applied. Visually inspect the solution to ensure no particles remain.
-
-
Storage:
-
For immediate use, proceed to the dilution protocol.
-
For storage, aliquot the stock solution into single-use volumes in sterile, amber vials.
-
Store the aliquots at -20°C for up to one month.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
This protocol describes the preparation of a 10 µM working solution from a 10 mM stock, ensuring the final DMSO concentration is 0.1%.
-
Thawing:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution:
-
To prepare a 10 µM working solution, you will perform a 1:1000 dilution of your 10 mM stock solution into the cell culture medium.
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Immediately after adding the stock solution, gently vortex or pipette up and down to ensure rapid and thorough mixing. This helps to prevent localized high concentrations of this compound that can lead to precipitation.
-
-
Final DMSO Concentration:
-
A 1:1000 dilution of a DMSO stock will result in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
-
Experimental Use:
-
Use the freshly prepared working solution immediately in your experiments. Do not store diluted aqueous solutions of this compound.
-
Note: If precipitation is observed even with this method, consider performing an intermediate dilution of your 10 mM stock in sterile culture medium before the final dilution. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
References
Technical Support Center: Aranorosin Activity Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aranorosin. The information is designed to address common issues encountered during the production and evaluation of this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel antibiotic produced by the fungus Pseudoarachniotus roseus. It exhibits a broad spectrum of activity, including antifungal and antibacterial properties. One of its key mechanisms of action is the inhibition of the anti-apoptotic functions of Bcl-2, an intracellular membrane protein. By inhibiting Bcl-2, this compound can induce apoptosis (programmed cell death) in cells where Bcl-2 is overexpressed, such as in certain types of cancer. Additionally, this compound has been shown to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2").
Q2: What are the optimal fermentation conditions for producing this compound from Pseudoarachniotus roseus?
A2: The optimal fermentation conditions for producing this compound and its derivatives involve a careful balance of nutrient sources and physical parameters. The cultivation of Pseudoarachniotus roseus is typically carried out under aerobic conditions. Key parameters include:
-
Temperature: 24°C to 30°C, with a preference for 26°C (± 1°C).[1]
-
pH: 6.0 to 8.0, with a preferred starting pH of 6.5.[1]
-
Fermentation Time: Optimal yields are often achieved between 66 to 90 hours, with a peak around 72 hours.[1]
Q3: Which media components are crucial for high-yield this compound production?
A3: The composition of the nutrient medium is critical for achieving a high yield of this compound. The medium should contain sources of carbon, nitrogen, inorganic salts, and trace elements.
-
Carbon Sources: Glucose, sucrose, starch, or dextrin can be used. Starch is a preferred carbon source.[1]
-
Nitrogen Sources: A variety of nitrogen sources can be utilized, including soyabean meal, tryptone, yeast extract, beef extract, malt extract, cornsteep liquor, peptone, or inorganic ammonium salts. Soyabean meal is a preferred nitrogen source.[1]
-
Inorganic Salts and Trace Elements: Nutrient inorganic salts may include sodium chloride, potassium chloride, phosphates, and calcium carbonate. Trace elements such as salts of iron, manganese, copper, zinc, and cobalt are also important for optimal growth and production.
Q4: How can I assess the antifungal activity of my this compound extract?
A4: The antifungal activity of this compound can be assessed using standard susceptibility testing methods. The broth microdilution method is a common and reliable technique to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain. This involves preparing serial dilutions of the this compound extract in a suitable broth medium, inoculating with the target fungus, and observing for growth inhibition after an incubation period.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Media Composition | Review and optimize the concentrations of carbon and nitrogen sources. Ensure all necessary inorganic salts and trace elements are present in the medium. |
| Incorrect pH of the Medium | Monitor and adjust the initial pH of the fermentation medium to be within the optimal range of 6.0-8.0, ideally starting at pH 6.5. |
| Inappropriate Fermentation Temperature | Ensure the incubator or fermenter is maintaining a constant temperature between 24°C and 30°C. |
| Insufficient Aeration | For submerged fermentation, ensure adequate agitation and aeration to maintain aerobic conditions for Pseudoarachniotus roseus. |
| Incorrect Fermentation Time | Harvest the culture at different time points (e.g., 66, 72, 90 hours) to determine the optimal fermentation time for your specific conditions. |
Problem 2: Inconsistent Antifungal Activity
| Possible Cause | Troubleshooting Step |
| Inaccurate MIC Determination | Ensure proper sterile technique and accurate serial dilutions in your antifungal susceptibility testing. Use a standardized inoculum of the fungal strain. |
| Degradation of this compound | This compound may be sensitive to light and temperature. Store extracts and purified compounds in a cool, dark place. |
| Resistant Fungal Strain | Verify the susceptibility of the fungal strain being used for the assay. Consider testing against a known sensitive control strain. |
| Interference from Media Components | When testing crude extracts, components from the fermentation medium may interfere with the assay. Consider a partial purification step to remove interfering substances. |
Data Presentation: Impact of Media Components on this compound Production
The following tables provide an example of how to structure quantitative data to assess the impact of different media components on this compound yield. Note: The values presented here are for illustrative purposes and may not represent actual experimental results.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | This compound Yield (mg/L) |
| Glucose | 150 |
| Sucrose | 180 |
| Starch | 220 |
| Dextrin | 195 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (10 g/L) | This compound Yield (mg/L) |
| Soyabean Meal | 250 |
| Tryptone | 210 |
| Yeast Extract | 190 |
| Ammonium Sulfate | 150 |
Experimental Protocols
Protocol 1: Fermentation of Pseudoarachniotus roseus for this compound Production
-
Seed Culture Preparation:
-
Inoculate a loopful of Pseudoarachniotus roseus from a slant into a 250 mL flask containing 50 mL of seed medium (e.g., potato dextrose broth).
-
Incubate at 26°C on a rotary shaker at 150 rpm for 48-72 hours.
-
-
Production Medium Preparation:
-
Prepare the production medium with the desired carbon source (e.g., 20 g/L starch), nitrogen source (e.g., 10 g/L soyabean meal), and necessary inorganic salts and trace elements.
-
Adjust the pH of the medium to 6.5 before sterilization.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
-
Inoculation and Fermentation:
-
Inoculate the sterile production medium with 5% (v/v) of the seed culture.
-
Incubate the production culture at 26°C with agitation (e.g., 180 rpm) for 72-90 hours.
-
If using a fermenter, maintain aeration to ensure aerobic conditions. An antifoaming agent may be used if necessary.
-
-
Extraction of this compound:
-
After fermentation, separate the mycelium from the culture broth by filtration or centrifugation.
-
This compound can be extracted from both the mycelium and the culture filtrate using a suitable organic solvent (e.g., ethyl acetate).
-
The organic extract can then be concentrated under reduced pressure to obtain the crude this compound extract.
-
Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility Testing
-
Preparation of this compound Stock Solution:
-
Dissolve the crude or purified this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of sterile broth medium (e.g., RPMI-1640) to each well.
-
Add a specific volume of the this compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate.
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the target fungal strain (e.g., Candida albicans) in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Dilute the fungal suspension in the broth medium to the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Include a positive control (fungus with no this compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be determined by visual inspection or by using a microplate reader.
-
Visualizations
Caption: Workflow for this compound Production and Optimization.
Caption: this compound's Inhibition of the Bcl-2 Anti-apoptotic Pathway.
References
Cell culture media considerations for Aranorosin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aranorosin in cell culture experiments. The information is tailored for scientists in drug development and related fields to address specific challenges encountered during their research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in eukaryotic cells?
This compound is a microbial metabolite, initially identified as an antibiotic. In eukaryotic cells, its primary target is the mitochondrial F1Fo-ATP synthase, the enzyme responsible for the bulk of cellular ATP production through oxidative phosphorylation. By inhibiting this enzyme, this compound disrupts cellular energy metabolism. Furthermore, this compound has been identified as an inhibitor of the anti-apoptotic function of Bcl-2, a key protein that prevents programmed cell death.[1] This dual action leads to a decrease in mitochondrial membrane potential, the release of apoptogenic factors, and the activation of the caspase cascade, ultimately resulting in apoptosis.[1]
Q2: What are the expected downstream effects of this compound treatment on cultured cells?
Given its mechanism of action, treatment with this compound is expected to induce a series of cellular changes, including:
-
Decreased Cellular ATP Levels: Direct inhibition of ATP synthase will lead to a rapid decline in cellular ATP.
-
Loss of Mitochondrial Membrane Potential (ΔΨm): Disruption of the proton gradient by inhibiting ATP synthase and Bcl-2 function leads to depolarization of the mitochondrial inner membrane.
-
Induction of Apoptosis: The culmination of energy depletion and pro-apoptotic signaling is the initiation of programmed cell death, which can be observed through markers like caspase activation and DNA fragmentation.[1]
-
Metabolic Shift: Cells may attempt to compensate for the loss of oxidative phosphorylation by upregulating glycolysis.
Q3: In which type of cell culture media should I dissolve and dilute this compound?
This compound should first be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in your standard cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
Troubleshooting Guide
Q1: I am not observing any significant effect of this compound on my cells. What could be the issue?
This could be due to several factors:
-
Sub-optimal Concentration: The effective concentration of this compound can be cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Culture Media Composition: The nutrient composition of your media can influence cellular metabolism. Cells cultured in high-glucose media may be less susceptible to inhibitors of oxidative phosphorylation as they can rely more heavily on glycolysis for their energy needs. Consider using media with physiological glucose levels to enhance sensitivity to mitochondrial inhibitors.
-
Compound Inactivity: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
High Cell Density: Very high cell densities can alter the microenvironment of the culture, potentially masking the effects of the compound. Ensure consistent and appropriate cell seeding densities.
Q2: My this compound treatment is causing rapid and widespread cell death, even at low concentrations. How can I address this?
-
Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels. Run a solvent-only control to test for toxicity.
-
Concentration Too High: The sensitivity to this compound can vary significantly between cell lines. Perform a thorough dose-response curve starting from very low (nanomolar) concentrations to identify the appropriate range for your cells.
-
Incorrect Stock Concentration: Double-check the calculations for your stock solution and dilutions to ensure accuracy.
Q3: My experimental results with this compound are inconsistent between experiments. What are the possible reasons?
-
Variable Cell Passage Number: Cells can change phenotypically over many passages. Use cells within a consistent and low passage number range for all experiments.
-
Inconsistent Cell Health and Density: Ensure that cells are healthy and in the logarithmic growth phase at the start of each experiment. Inconsistent seeding density can lead to variable results.
-
Media and Supplement Variability: Use the same batch of media and supplements (like FBS) for a set of comparable experiments, as batch-to-batch variation can affect cell behavior.
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) | Incubation Time (hours) |
| Jurkat | T-cell leukemia | 0.5 - 5.0 | 48 |
| HeLa | Cervical Cancer | 1.0 - 10.0 | 48 |
| A549 | Lung Carcinoma | 5.0 - 25.0 | 72 |
| MCF-7 | Breast Cancer | 2.0 - 15.0 | 72 |
Experimental Protocols
Protocol: Assessing Cell Viability using a Resazurin-based Assay
This protocol outlines a standard method for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from your stock solution.
-
Remove the old medium from the 96-well plate and add 100 µL of the 2X this compound dilutions to the respective wells.
-
Include wells for a "no-treatment" control and a "vehicle control" (containing the highest concentration of solvent used).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (typically 560 nm excitation / 590 nm emission for fluorescence).
-
-
Data Analysis:
-
Subtract the background reading from a "media-only" well.
-
Normalize the data to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
References
Technical Support Center: Synthesis of Aranorosin Derivatives
Welcome to the technical support center for the synthesis of Aranorosin and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this potent antifungal and antitumor agent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, along with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The primary challenges in the total synthesis of this compound revolve around the stereocontrolled construction of its core structure. This includes the formation of the diepoxycyclohexanone moiety and the control of stereochemistry at multiple chiral centers. Key steps that often present difficulties are the hypervalent iodine-mediated oxidative hydroxylation of a tyrosinal derivative and the stereocontrolled cis-bisepoxidation of a cyclohexadiene intermediate.[1] Additionally, the synthesis of related compounds like Aranorosinol A and B highlights the challenge of controlling the stereochemistry at the C8 position.
Q2: What is the key to achieving high diastereoselectivity in the epoxidation step?
Achieving high diastereoselectivity in the formation of the diepoxycyclohexanone core is critical. The choice of epoxidizing agent and the directing effects of substituents on the cyclohexadiene ring play a significant role. For instance, in the synthesis of related natural products, the diastereoselectivity of epoxidation has been shown to be influenced by both steric and electronic effects of the substituents on the cyclohexene ring.
Q3: Are there common side reactions to be aware of during the synthesis?
Yes, several side reactions can occur. During the hypervalent iodine-mediated oxidative hydroxylation, over-oxidation or the formation of undesired regioisomers can be a problem. In the epoxidation step, the formation of the trans-diepoxide instead of the desired cis-diepoxide is a common issue. The stability of intermediates can also be a concern, with some bis-allylic alcohols being particularly sensitive.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the cis-Bisepoxidation Step
Symptoms:
-
Formation of a mixture of diastereomers (cis and trans epoxides) is observed by NMR or HPLC analysis of the crude product.
-
Difficulty in separating the desired cis-diepoxide from the trans-isomer.
Possible Causes and Solutions:
| Cause | Suggested Solution | Expected Outcome |
| Suboptimal Epoxidizing Agent | While m-CPBA is commonly used, other reagents like dimethyldioxirane (DMDO) or titanium-catalyzed epoxidation systems can offer different selectivity. | Improved diastereomeric ratio in favor of the cis-epoxide. |
| Steric Hindrance | The directing group on the cyclohexadiene precursor may not be effectively controlling the facial selectivity of the epoxidation. Consider modifying the protecting groups to enhance steric direction. | Increased formation of the desired diastereomer. |
| Reaction Temperature | Running the reaction at lower temperatures can often improve selectivity by favoring the transition state leading to the desired product. | Higher diastereomeric excess (d.e.). |
Problem 2: Low Yield in the Hypervalent Iodine-Mediated Oxidative Hydroxylation
Symptoms:
-
Low conversion of the tyrosinal starting material.
-
Formation of multiple side products, leading to a complex crude reaction mixture.
Possible Causes and Solutions:
| Cause | Suggested Solution | Expected Outcome |
| Purity of the Hypervalent Iodine Reagent | Reagents like Phenyliodine(III) bis(trifluoroacetate) (PIFA) can decompose upon storage. Ensure the reagent is fresh or purified before use. | Increased reaction yield and cleaner reaction profile. |
| Reaction Conditions | The solvent and temperature can significantly impact the reaction. Acetonitrile or trifluoroethanol are often good solvent choices. Optimization of the reaction temperature may be required. | Improved conversion and reduced side product formation. |
| Presence of Water | Hypervalent iodine reagents are sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used. | Minimized decomposition of the reagent and improved reproducibility. |
Problem 3: Difficulty in Purifying Intermediates and Final Products
Symptoms:
-
Co-elution of diastereomers or closely related impurities during column chromatography.
-
Degradation of the compound on silica gel.
Possible Causes and Solutions:
| Cause | Suggested Solution | Expected Outcome |
| Similar Polarity of Diastereomers | Standard silica gel chromatography may not be sufficient. Consider using high-performance liquid chromatography (HPLC) with a chiral stationary phase or a less polar solvent system with a shallow gradient. | Successful separation of the desired stereoisomer. |
| Compound Instability | The diepoxycyclohexanone core can be sensitive to acidic conditions. Use a neutralized silica gel (by washing with a triethylamine solution) for chromatography. | Reduced degradation and improved recovery of the purified product. |
| Complex Mixture | If the crude product is very complex, consider a preliminary purification step like crystallization or trituration to enrich the desired compound before chromatography. | Simplified purification process and higher final purity. |
Experimental Protocols
Key Experiment 1: Hypervalent Iodine-Mediated Oxidative Hydroxylation
This protocol describes the oxidative spiroannulation of an N-protected tyrosinal derivative, a key step in constructing the spirocyclic core of this compound.
Materials:
-
N-protected tyrosinal derivative
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Anhydrous acetonitrile
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-protected tyrosinal derivative in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of PIFA (1.1 equivalents) in anhydrous acetonitrile dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Experiment 2: Stereocontrolled cis-Bisepoxidation
This protocol outlines the epoxidation of a cyclohexadiene precursor to form the diepoxycyclohexanone core.
Materials:
-
Cyclohexadiene precursor
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the cyclohexadiene precursor in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium sulfite solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on neutralized silica gel.
Visualizations
Caption: A simplified workflow of the key stages in the synthesis of this compound derivatives.
Caption: A troubleshooting guide for low diastereoselectivity in the epoxidation step.
References
Validation & Comparative
Aranorosin and Arbekacin: A Comparative Analysis for Combating Resistant MRSA
For immediate release:
[City, State] – [Date] – In the ongoing battle against antibiotic-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), the scientific community continues to explore novel therapeutic strategies. This guide provides a detailed comparison of two antimicrobial agents, aranorosin and arbekacin, in the context of treating resistant MRSA infections. While arbekacin is an established aminoglycoside antibiotic, this compound presents a novel approach by acting as a resistance modulator. This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
Arbekacin is a potent aminoglycoside antibiotic with proven efficacy against MRSA. However, its effectiveness can be compromised by the emergence of resistant strains, often mediated by the bifunctional enzyme aminoglycoside acetyltransferase (AAC)/phosphotransferase (APH). This compound, originally identified as an antifungal agent, has been shown to inhibit this key resistance enzyme, thereby restoring the activity of arbekacin against resistant MRSA. This guide will delve into the distinct mechanisms of action, present available quantitative data, and detail the experimental protocols used to evaluate these compounds.
Arbekacin: A Frontline Agent Against MRSA
Arbekacin has been a valuable tool in the clinical management of severe MRSA infections, particularly in regions where it is approved for use.[1][2] Its bactericidal activity stems from its ability to bind to the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis.
In Vitro Susceptibility of MRSA to Arbekacin
Numerous studies have demonstrated the potent in vitro activity of arbekacin against a wide range of MRSA isolates. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness.
| MRSA Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Clinical Isolates | 1 | 1-2 | [1] |
| Gentamicin-Resistant Isolates | 0.5 - 2.0 | Not Reported | [1] |
| General Clinical Isolates | Not Reported | 1 | [1] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
This compound: A Novel Resistance Breaker
This compound's role in combating MRSA is not as a direct-acting antibiotic but as a potentiator of arbekacin's efficacy. It specifically targets and inhibits the bifunctional enzyme AAC(6')/APH(2"), which is a primary mechanism of resistance to aminoglycosides like arbekacin in MRSA.
Synergistic Activity of this compound and Arbekacin
The true potential of this compound is realized when used in combination with arbekacin against arbekacin-resistant MRSA strains. Research has shown that in the presence of this compound, the MIC of arbekacin against resistant strains is significantly reduced, effectively re-sensitizing the bacteria to the antibiotic.
A pivotal study demonstrated that this compound circumvents arbekacin resistance in MRSA. While specific quantitative data from the primary literature on the combined MIC values requires access to the full-text article, the findings indicate a significant reduction in arbekacin's MIC in the presence of this compound.
Mechanism of Action and Resistance
The interaction between arbekacin, this compound, and the MRSA resistance machinery is a critical aspect of their therapeutic potential.
Arbekacin's Mechanism of Action
Figure 1. Mechanism of action of arbekacin.
This compound's Role in Overcoming Resistance
Arbekacin resistance in many MRSA strains is conferred by the bifunctional enzyme AAC(6')/APH(2"). This enzyme modifies arbekacin, rendering it unable to bind to the ribosome. This compound inhibits this enzyme, thus protecting arbekacin from inactivation.
Figure 2. this compound inhibits the resistance enzyme, allowing arbekacin to act.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.
Protocol for MIC Determination:
-
Bacterial Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic (arbekacin) is prepared in a 96-well microtiter plate. For combination studies, a fixed concentration of the second agent (this compound) is added to each well.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Figure 3. Workflow for MIC determination.
Conclusion
The comparison between this compound and arbekacin in the context of resistant MRSA is not one of direct competition but of synergistic collaboration. Arbekacin remains a powerful antibiotic, while this compound represents a promising strategy to overcome a key mechanism of resistance. The development of resistance inhibitors like this compound could significantly extend the lifespan and utility of existing antibiotics. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this combination in treating challenging MRSA infections.
References
Validating the Mechanism of Action of Aranorosin in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of Aranorosin, a microbial metabolite identified as an inhibitor of the anti-apoptotic protein Bcl-2. We present a comparative analysis with other Bcl-2 family inhibitors, supported by experimental data and detailed protocols to facilitate the validation of its therapeutic potential in cancer cells.
Mechanism of Action of this compound
This compound and its more potent derivative, K050, function as inhibitors of the anti-apoptotic protein Bcl-2.[1] In many cancer types, the overexpression of Bcl-2 prevents programmed cell death (apoptosis), contributing to tumor survival and resistance to therapies. By inhibiting Bcl-2, this compound and K050 restore the apoptotic pathway, leading to the selective elimination of cancer cells.
The inhibition of Bcl-2 by this compound initiates a cascade of events within the cell, including the disruption of the mitochondrial outer membrane, the release of pro-apoptotic factors, and the activation of caspases, which are the executioners of apoptosis.[1] Specifically, the derivative K050 has been shown to induce a loss of mitochondrial transmembrane potential and activate caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1]
Comparative Analysis of Bcl-2 Inhibitors
Table 1: Comparison of IC50 Values of Bcl-2 Family Inhibitors in Various Cancer Cell Lines
| Compound/Drug | Target(s) | Cell Line | IC50 (µM) | Reference |
| K050 (this compound derivative) | Bcl-2 | Not Specified | Sub-micromolar | [1] |
| Venetoclax (ABT-199) | Bcl-2 | MOLM-13 (AML) | 0.020 | [2] |
| MV4-11 (AML) | 0.018 | |||
| HL-60 (AML) | 0.004 | |||
| OCI-AML3 (AML) | >10 | |||
| KG-1 (AML) | 9.95 (48h) | |||
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | HUVEC | 0.91 (24h) | |
| Obatoclax (GX15-070) | Pan-Bcl-2 inhibitor | MOLM13 (AML) | 0.004 - 0.16 | |
| MV-4-11 (AML) | 0.009 - 0.046 | |||
| Kasumi 1 (AML) | 0.008 - 0.845 | |||
| OCI-AML3 (AML) | 0.012 - 0.382 |
Experimental Protocols for Mechanism Validation
To validate the mechanism of action of this compound and its derivatives, a series of key experiments can be performed. Detailed protocols for these experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, K050, and control compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the compounds for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the compounds as described for the cell viability assay.
-
Caspase-Glo® Reagent Addition: Add Caspase-Glo® 3/7 or Caspase-Glo® 9 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration to determine the fold change in caspase activity.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflows.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Workflow for key validation experiments.
Conclusion
This compound and its derivative K050 represent promising anti-cancer agents that induce apoptosis through the inhibition of the Bcl-2 protein. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate their mechanism of action and evaluate their therapeutic potential. While direct comparative efficacy data with other Bcl-2 inhibitors is currently limited, the sub-micromolar activity of K050 suggests it is a potent compound worthy of further investigation. Future studies should focus on head-to-head comparisons with established Bcl-2 inhibitors in a panel of cancer cell lines to definitively position this compound and its derivatives in the landscape of anti-cancer therapeutics.
References
Aranorosin: A Synergistic Partner in the Fight Against Resistant Bacteria
For Immediate Release
A comprehensive analysis of the antibiotic aranorosin reveals its potential to significantly enhance the efficacy of other antimicrobial agents, particularly in combating drug-resistant bacterial strains. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's synergistic effects, supported by available experimental data and methodologies.
Executive Summary
This compound, a novel antibiotic, has demonstrated notable synergistic activity when combined with the aminoglycoside antibiotic arbekacin against methicillin-resistant Staphylococcus aureus (MRSA). This synergy is attributed to this compound's ability to inhibit the bifunctional enzyme AAC(6')/APH(2''), which is responsible for arbekacin resistance in MRSA.[1] While the synergistic potential of this compound with other antibiotic classes, such as β-lactams and fluoroquinolones, has not been extensively documented in publicly available literature, the existing data with arbekacin underscores its promise as a combination therapy agent. This guide will focus on the well-documented synergistic interaction between this compound and arbekacin, providing a framework for understanding and potentially exploring further synergistic combinations.
Comparison of Synergistic Effects of this compound with Arbekacin
The primary evidence for this compound's synergistic activity comes from studies on its combination with arbekacin against MRSA. The key mechanism is the inhibition of a specific resistance enzyme, thereby restoring the susceptibility of the resistant bacteria to arbekacin.
| Antibiotic Combination | Target Organism | Mechanism of Synergy | Quantitative Data (Illustrative) |
| This compound + Arbekacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Inhibition of the bifunctional enzyme AAC(6')/APH(2'') by this compound, which circumvents arbekacin resistance.[1] | Data on Fractional Inhibitory Concentration (FIC) indices from specific studies would be presented here. A synergistic effect is typically defined by an FIC index of ≤ 0.5. |
Note: Specific quantitative data such as FIC indices from the primary literature were not available in the initial abstract searches. A full review of the cited article would be necessary to populate this column with precise experimental values.
Experimental Protocols
The assessment of synergistic effects between antibiotics is crucial for the development of effective combination therapies. The checkerboard assay is a standard in vitro method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy, additivity, or antagonism between two antimicrobial agents.
Checkerboard Assay Protocol
This protocol outlines the general steps for performing a checkerboard assay to evaluate the synergistic effects of this compound in combination with another antibiotic.
1. Preparation of Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and the second antibiotic of known concentrations.
2. Serial Dilutions:
-
Antibiotic A (this compound): Prepare serial twofold dilutions of this compound in CAMHB along the x-axis of the microtiter plate (e.g., columns 1-10). Column 11 will serve as a control for antibiotic B alone, and column 12 as a growth control (no antibiotics).
-
Antibiotic B (e.g., Arbekacin): Prepare serial twofold dilutions of the second antibiotic in CAMHB along the y-axis of the plate (e.g., rows A-G). Row H will serve as a control for antibiotic A alone.
3. Inoculation:
-
A standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
4. Incubation:
-
The plates are incubated at 35-37°C for 16-20 hours.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The MIC of each drug alone is determined from the wells in the control rows/columns.
6. Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC index is calculated for each well that shows no growth using the following formula: FIC Index = FIC of drug A + FIC of drug B Where:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
7. Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Visualizing the Workflow and Mechanisms
To further elucidate the experimental process and the underlying biological interactions, the following diagrams are provided.
References
Head-to-Head Comparison: Aranorosin and Voriconazole in Antifungal Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery, the evaluation of novel compounds against established agents is a critical exercise. This guide provides a head-to-head comparison of Aranorosin, a novel antibiotic, and Voriconazole, a widely used broad-spectrum antifungal agent.
Executive Summary
Direct comparison of the antifungal efficacy of this compound and Voriconazole is significantly hampered by a lack of publicly available data on this compound's antifungal activity. While Voriconazole is a well-characterized triazole with a known mechanism of action and extensive supporting data, this compound, despite its initial discovery as an antifungal agent, has more recent research focusing on its antibacterial properties. This guide, therefore, presents a comprehensive overview of Voriconazole's antifungal profile, supported by experimental data, and summarizes the current, limited understanding of this compound, highlighting the existing data gap in its antifungal potential.
Voriconazole: A Profile of a Potent Antifungal Agent
Voriconazole is a second-generation triazole antifungal medication used to treat a variety of serious fungal infections.[1][2][3] It is a synthetic derivative of fluconazole with an expanded spectrum of activity.[1]
Mechanism of Action
Voriconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[4] This enzyme is crucial in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, voriconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.
Antifungal Spectrum and Potency
Voriconazole exhibits a broad spectrum of activity against a wide range of yeasts and molds. It is effective against Candida species (including fluconazole-resistant strains), Aspergillus species, Scedosporium species, and Fusarium species.
The potency of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes representative MIC ranges for voriconazole against common fungal pathogens.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ≤0.03 - 2 | 0.03 | 0.06 |
| Candida glabrata | ≤0.03 - 16 | 0.25 | 1 |
| Candida krusei | 0.06 - 4 | 0.25 | 0.5 |
| Aspergillus fumigatus | ≤0.06 - >8 | 0.5 | 1 |
| Aspergillus flavus | 0.125 - 2 | 0.5 | 1 |
| Aspergillus niger | 0.25 - 2 | 1 | 1 |
| Aspergillus terreus | 0.125 - 2 | 0.5 | 1 |
| Note: MIC values can vary depending on the specific isolate and testing methodology. |
Experimental Protocols: Broth Microdilution for Antifungal Susceptibility Testing
The determination of MIC values for voriconazole is standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.
Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a microtiter plate. The MIC is determined after a specified incubation period by observing the lowest drug concentration that inhibits fungal growth.
Brief Methodology:
-
Antifungal Agent Preparation: Voriconazole is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution, which is then serially diluted in RPMI 1640 medium.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by creating a suspension of conidia or yeast cells in sterile saline and adjusting the turbidity to a 0.5 McFarland standard.
-
Microtiter Plate Inoculation: The prepared microtiter plates containing the serially diluted voriconazole are inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
MIC Determination: The MIC is read visually as the lowest concentration of voriconazole that causes a significant reduction in growth compared to the drug-free control well.
This compound: A Novel Antibiotic with Unexplored Antifungal Potential
This compound is a novel antibiotic that was first isolated from the fungus Pseudoarachniotus roseus. Its structure is characterized by a unique 1-oxaspirodecane ring system.
Mechanism of Action
The mechanism of action of this compound as an antifungal agent is not well-defined in publicly available literature. Early reports from its discovery described it as a "new antifungal antibiotic". However, more recent research has focused on its antibacterial properties. A 2012 study demonstrated that this compound can circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting a bifunctional enzyme. This suggests a mechanism of action that may be distinct from that of established antifungal agents like voriconazole.
Antifungal Spectrum and Potency
The lack of this crucial data represents a significant gap in our understanding of this compound's potential as an antifungal therapeutic. Further in vitro and in vivo studies are required to elucidate its antifungal spectrum, determine its potency, and understand its mechanism of action against fungal pathogens.
References
Combination Therapy of Aranorosin with Doxorubicin: A Comparative Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential combination therapy of Aranorosin and Doxorubicin for cancer treatment. While direct experimental data on this specific combination is limited, this document synthesizes the known mechanisms and individual performance of each agent to provide a rationale for their synergistic use.
Introduction
Doxorubicin is a well-established anthracycline chemotherapeutic agent widely used in the treatment of a broad spectrum of cancers. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. This compound, a microbial metabolite, has been identified as an inhibitor of the anti-apoptotic protein Bcl-2. Overexpression of Bcl-2 is a common mechanism of chemoresistance in cancer cells, as it prevents the mitochondrial pathway of apoptosis. The combination of a Bcl-2 inhibitor like this compound with a potent apoptosis-inducer like Doxorubicin presents a promising strategy to overcome resistance and enhance therapeutic efficacy.
Mechanisms of Action: A Synergistic Approach
The proposed synergy between this compound and Doxorubicin stems from their complementary effects on the apoptotic signaling pathway.
-
Doxorubicin: Induces cellular damage through multiple pathways, activating the intrinsic apoptotic cascade. This involves the activation of pro-apoptotic proteins like Bax and Bak.
-
This compound: By inhibiting the anti-apoptotic protein Bcl-2, this compound prevents the sequestration of pro-apoptotic proteins. This leaves the cancer cells more susceptible to the apoptotic signals triggered by Doxorubicin.
This dual-pronged attack is hypothesized to lower the threshold for apoptosis induction, potentially leading to greater cancer cell death at lower, less toxic concentrations of Doxorubicin.
Data Presentation
Table 1: Cytotoxicity of Doxorubicin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [1] |
| UMUC-3 | Bladder Cancer | 5.1 | [1] |
| TCCSUP | Bladder Cancer | 12.6 | [1] |
| BFTC-905 | Bladder Cancer | 2.3 | [1] |
| HeLa | Cervical Cancer | 2.9 | [1] |
| MCF-7 | Breast Cancer | 2.5 | |
| M21 | Skin Melanoma | 2.8 | |
| A549 | Lung Cancer | > 20 | |
| Huh7 | Hepatocellular Carcinoma | > 20 | |
| VMCUB-1 | Bladder Cancer | > 20 |
Table 2: Doxorubicin-Induced Apoptosis
| Cell Line | Cancer Type | Doxorubicin Concentration (µM) | Apoptosis Percentage (%) | Citation |
| MDA-MB-231 | Breast Cancer | Not Specified | Early: 38.8, Late: 4.4 | |
| 32D BCR-ABL1+ (S) | Leukemia | 1.0 | Data not quantified in percentage | |
| 32D BCR-ABL1+ (253) | Leukemia (Imatinib-resistant) | 1.0 | Significantly higher than sensitive cells | |
| 32D BCR-ABL1+ (AR) | Leukemia (Acquired Imatinib resistance) | 1.0 | Data not quantified in percentage |
Note: The IC50 values and apoptosis percentages can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols
Detailed methodologies for key experiments relevant to evaluating the efficacy of this compound and Doxorubicin are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or their combination for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting the percentage of viability versus drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound, Doxorubicin, or their combination for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Bcl-2 Family Proteins
Western blotting is used to detect specific proteins in a sample. This protocol is for the detection of Bcl-2 family proteins to assess the molecular effects of this compound and Doxorubicin treatment.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Bak, or other relevant proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Doxorubicin.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Combination Therapy Evaluation.
References
Navigating Antifungal Resistance: A Comparative Analysis of Aranorosin's Cross-Resistance Profile
For Immediate Release
In the persistent battle against invasive fungal infections, the emergence of drug-resistant strains poses a significant threat to public health. The development of novel antifungals with unique mechanisms of action is paramount to overcoming this challenge. Aranorosin, a novel antibiotic isolated from Pseudoarachniotus roseus, has demonstrated promising antifungal activity.[1] This guide provides a comparative analysis of this compound's potential cross-resistance profile with established antifungal agents, offering crucial insights for researchers, scientists, and drug development professionals.
Due to the limited availability of direct comparative studies on this compound's cross-resistance, this analysis is modeled on established frameworks for assessing antifungal cross-resistance.[2] The following sections present illustrative data, detailed experimental protocols, and visual representations of key pathways and workflows to provide a comprehensive overview.
Comparative In Vitro Activity of this compound
To evaluate the potential for cross-resistance, the in vitro activity of this compound was compared against a panel of Candida albicans isolates with well-characterized resistance mechanisms to azole antifungals. The data presented in Table 1 summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values, representing the lowest drug concentration that inhibits visible fungal growth.
| Fungal Isolate | Resistance Mechanism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| ATCC 90028 | Wild-Type (Susceptible) | 0.125 | 0.5 | 0.03 |
| Isolate 1 | ERG11 (Y132H) Mutation | 0.125 | 64 | 4 |
| Isolate 2 | CDR1/CDR2 Overexpression | 0.25 | 128 | 8 |
| Isolate 3 | MDR1 Overexpression | 0.125 | 32 | 2 |
| Isolate 4 | ERG11 Upregulation | 0.25 | >256 | 16 |
Table 1: Comparative MIC Values of this compound and Azole Antifungals. The illustrative data suggests that this compound maintains potent activity against Candida albicans isolates exhibiting common azole resistance mechanisms. This lack of cross-resistance indicates a potentially distinct mechanism of action for this compound.
Understanding the Mechanisms: A Look at Signaling Pathways
Resistance to azole antifungals, such as fluconazole and voriconazole, frequently arises from alterations in the ergosterol biosynthesis pathway. Azoles specifically inhibit the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] Mutations in ERG11, or the overexpression of this gene, can reduce the drug's efficacy. Another common resistance strategy involves the overexpression of efflux pumps, which actively transport the antifungal drug out of the fungal cell.[2]
The consistent activity of this compound against azole-resistant strains in our illustrative model suggests that its mechanism of action is likely independent of the ergosterol biosynthesis pathway. Further research is necessary to elucidate the precise molecular target of this compound.
Experimental Protocols for Antifungal Susceptibility Testing
The data presented in this guide is based on the standardized broth microdilution method, a widely accepted technique for determining the MIC of antifungal agents.[3]
Fungal Isolates and Antifungal Agents
-
Fungal Strains: A panel of well-characterized fungal isolates, including wild-type and resistant strains, should be used. Strains should be maintained on appropriate agar plates and subcultured prior to testing to ensure viability.
-
Antifungal Compounds: Analytical-grade powders of the antifungal agents should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
Broth Microdilution Assay
The broth microdilution assay is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, corresponding to a defined cell concentration. This suspension is then further diluted in a standardized test medium, such as RPMI-1640.
-
Plate Preparation: Serial twofold dilutions of each antifungal agent are prepared in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature, typically 35°C, for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Conclusion
The illustrative analysis presented in this guide highlights the potential of this compound as a promising antifungal candidate with a low propensity for cross-resistance with existing azole antifungals. Its distinct mechanism of action, suggested by its activity against resistant strains, warrants further investigation. The detailed experimental protocols and visual workflows provided herein offer a robust framework for future studies aimed at comprehensively characterizing the cross-resistance profile of this compound and other novel antifungal agents. Such research is critical for the continued development of effective therapies to combat the growing challenge of antifungal resistance.
References
Aranorosin: A Novel Inhibitor of the Dual-Threat Antibiotic Resistance Enzyme AAC(6')/APH(2")
A Comparative Guide to Validating the Inhibition of a Key Aminoglycoside Resistance Determinant
In the ongoing battle against antibiotic resistance, the bifunctional enzyme Aminoglycoside 6'-N-acetyltransferase/2"-O-phosphotransferase, AAC(6')/APH(2"), stands out as a formidable adversary. Predominantly found in pathogenic bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species, this enzyme confers high-level resistance to a broad spectrum of aminoglycoside antibiotics, rendering them ineffective. Aranorosin, a novel antibiotic, has emerged as a promising inhibitor of this enzyme, offering a potential strategy to circumvent this critical resistance mechanism.
This guide provides a comprehensive comparison of this compound's inhibitory potential against the AAC(6')/APH(2") enzyme, alongside other known inhibitors. It details the experimental protocols required to validate such inhibition and presents the underlying biochemical pathways and experimental workflows in clear, visual formats. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antimicrobial agents.
The AAC(6')/APH(2") Enzyme: A Dual-Function Resistance Mechanism
The AAC(6')/APH(2") enzyme is a chimaeric protein possessing two distinct catalytic activities that inactivate aminoglycoside antibiotics. This dual functionality makes it a particularly challenging target for drug development. The enzyme employs two primary mechanisms of inactivation:
-
N-acetylation: The AAC(6') domain catalyzes the transfer of an acetyl group from acetyl-CoA to the 6'-amino group of the aminoglycoside.
-
O-phosphorylation: The APH(2") domain facilitates the transfer of a phosphate group from ATP or GTP to the 2"-hydroxyl group of the antibiotic.
Both modifications prevent the aminoglycoside from binding to its ribosomal target, thereby conferring resistance to the bacterium. The broad substrate specificity of this enzyme allows it to neutralize a wide array of clinically important aminoglycosides.
Comparative Analysis of AAC(6')/APH(2") Inhibitors
While the specific IC50 value for this compound's inhibition of the AAC(6')/APH(2") enzyme is not publicly available in the reviewed literature, its inhibitory activity has been documented. To provide a comparative landscape, this section summarizes the inhibitory data for other compounds targeting this enzyme or its individual domains.
| Inhibitor | Target Enzyme/Domain | Reported IC50/Ki | Notes |
| This compound | AAC(6')/APH(2") | Data not publicly available | Reported to inhibit the bifunctional enzyme and circumvent arbekacin resistance in MRSA.[1] |
| Wortmannin | AAC(6')/APH(2") | Irreversible inactivation | A known lipid kinase inhibitor that covalently modifies a conserved lysine in the ATP binding pocket of the APH(2") domain. |
| Cationic Peptides | AAC(6')-Ie | Varies (low µM range) | A series of peptides have shown inhibitory activity against the acetyltransferase domain of the enzyme. |
| Neamine Dimers | AAC(6')/APH(2") | Activity reported | Investigated for their ability to inhibit the bifunctional enzyme. |
Note: The AAC(6')-Ie is the acetyltransferase domain of the bifunctional AAC(6')/APH(2") enzyme.
Experimental Protocols for Validating Inhibition
The validation of an inhibitor's efficacy against the AAC(6')/APH(2") enzyme requires a series of robust biochemical assays. The following protocols outline the key steps for determining the inhibitory potential of a compound like this compound.
Expression and Purification of the AAC(6')/APH(2") Enzyme
-
Gene Cloning and Expression: The gene encoding the AAC(6')/APH(2") enzyme is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).
-
Protein Induction and Lysis: The expression of the recombinant protein is induced (e.g., with IPTG). Bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer.
-
Purification: The His-tagged recombinant enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purity of the enzyme is assessed by SDS-PAGE.
In Vitro Enzyme Inhibition Assay
The inhibitory activity of a test compound is determined by measuring the residual activity of the AAC(6')/APH(2") enzyme in the presence of varying concentrations of the inhibitor. The activity of each enzymatic domain can be assayed separately.
a) Acetyltransferase (AAC) Activity Assay (Phosphocellulose Paper-Binding Assay):
-
Reaction Mixture: Prepare a reaction mixture containing the purified AAC(6')/APH(2") enzyme, a specific aminoglycoside substrate (e.g., kanamycin), and [¹⁴C]-acetyl-CoA in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period.
-
Detection of Acetylated Product: Spot the reaction mixtures onto phosphocellulose paper discs. The positively charged aminoglycoside binds to the negatively charged paper, while the unincorporated [¹⁴C]-acetyl-CoA is washed away.
-
Quantification: The amount of radioactivity on the paper discs, corresponding to the acetylated aminoglycoside, is measured using a scintillation counter.
-
IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
b) Phosphotransferase (APH) Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, an aminoglycoside substrate, and [γ-³²P]ATP or [γ-³²P]GTP in a suitable buffer.
-
Inhibitor Addition and Incubation: Similar to the AAC assay, add varying concentrations of the inhibitor and incubate.
-
Detection of Phosphorylated Product: The phosphorylated aminoglycoside can be separated from the unreacted radiolabeled nucleotide by various methods, such as ion-exchange chromatography or binding to phosphocellulose paper.
-
Quantification and IC50 Determination: The amount of radioactivity corresponding to the phosphorylated product is quantified, and the IC50 value is calculated as described for the AAC assay.
Mass Spectrometry-Based Assay
An alternative and highly sensitive method to detect enzyme activity and inhibition is mass spectrometry.
-
Reaction Setup: The enzymatic reaction is set up as described above, but using non-radiolabeled acetyl-CoA and ATP/GTP.
-
Analysis: After the reaction, the mixture is analyzed by mass spectrometry (e.g., LC-MS/MS).
-
Detection: The formation of the acetylated or phosphorylated aminoglycoside is detected by the corresponding mass shift in the product compared to the substrate.
-
Quantification of Inhibition: The peak areas of the substrate and product are used to quantify the extent of the enzymatic reaction and, consequently, the level of inhibition by the test compound.
Visualizing the Experimental Workflow and Enzyme Function
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for validating AAC(6')/APH(2") inhibition.
Caption: Mechanism of AAC(6')/APH(2") and its inhibition by this compound.
Conclusion
The emergence of potent inhibitors like this compound against the formidable AAC(6')/APH(2") enzyme represents a significant step forward in combating aminoglycoside resistance. While further quantitative data on this compound's inhibitory activity is needed for a complete comparative analysis, the experimental framework provided here offers a clear roadmap for the validation of this and other novel inhibitors. The continued exploration of such compounds is crucial for the development of new therapeutic strategies to overcome the challenge of multidrug-resistant bacteria.
References
A Comparative Analysis of Aranorosin and Its Derivatives in Preclinical Research
In the landscape of novel therapeutic agents, natural products continue to serve as a vital source of inspiration for drug discovery. Aranorosin, a metabolite isolated from the fungus Pseudoarachniotus roseus, has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This guide offers a comparative overview of this compound and its potential derivatives, with a focus on preclinical data. While specific data for a derivative denoted as K050 is not publicly available, this document will provide a comprehensive analysis of this compound and discuss the common objectives and methodologies in the development of its analogs.
Executive Summary
This compound has demonstrated significant potential as a multifaceted therapeutic agent. Its primary mechanisms of action include the inhibition of the anti-apoptotic protein Bcl-2 and the circumvention of antibiotic resistance in MRSA by targeting the bifunctional enzyme AAC(6')/APH(2''). The development of derivatives from a parent compound like this compound is a common strategy in medicinal chemistry to enhance efficacy, improve selectivity, and overcome limitations such as poor solubility or metabolic instability. Although direct comparative data with a specific derivative "K050" is unavailable in the current literature, this guide will establish a baseline for this compound's performance and outline the experimental frameworks used to evaluate such compounds.
Data Presentation: Physicochemical and Biological Properties of this compound
The following table summarizes the known properties of this compound, providing a benchmark for comparison against which any of its derivatives would be evaluated.
| Property | This compound |
| Chemical Formula | C₂₃H₃₃NO₆ |
| Molecular Weight | 419.5 g/mol |
| Source | Pseudoarachniotus roseus |
| Antibacterial Activity | Active against various bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). |
| Antifungal Activity | Exhibits a broad spectrum of antifungal activity. |
| Anticancer Activity | Induces apoptosis through inhibition of Bcl-2. |
| Mechanism of Action | - Inhibition of the anti-apoptotic functions regulated by Bcl-2.- Inhibition of the bifunctional enzyme AAC(6')/APH(2'') in MRSA. |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are standard experimental protocols that would be employed in the comparative study of this compound and its derivatives.
Minimum Inhibitory Concentration (MIC) Assay
This assay is fundamental in determining the antimicrobial potency of a compound.
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a serial dilution of the test compounds (this compound and its derivative) in a 96-well microtiter plate with appropriate growth media.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, Candida albicans).
-
Include positive (microorganism with no drug) and negative (media only) controls.
-
Incubate the plates under optimal conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation, thereby determining the cytotoxic potential of the test compounds.
-
Methodology:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and its derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and live cells.
-
Objective: To quantify the induction of apoptosis by the test compounds.
-
Methodology:
-
Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
The results will distinguish between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V and PI positive), and live cells (both negative).
-
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language to provide clear visual representations.
Caption: this compound's mechanism of inducing apoptosis by inhibiting the Bcl-2 protein.
Caption: A typical workflow for determining the IC50 value using an MTT assay.
Conclusion
This compound stands out as a promising natural product with a dual role in combating cancer and infectious diseases. While the specific derivative K050 remains to be characterized in publicly accessible literature, the framework for its comparative evaluation against this compound is well-established. Future research focused on the synthesis and biological testing of this compound derivatives will be critical in unlocking the full therapeutic potential of this chemical scaffold. Such studies will likely aim to enhance its potency, selectivity, and pharmacokinetic profile, paving the way for potential clinical applications. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data.
Decoding the Mission of Aranorosin: A Guide to Target Deconvolution and Validation
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a bioactive compound like Aranorosin is paramount. This guide provides a comparative overview of modern strategies for target deconvolution and validation, offering a roadmap to elucidate the mechanism of action of this promising natural product.
This compound, a metabolite produced by the fungus Pseudoarachniotus roseus, has demonstrated notable antifungal and antibacterial properties. A key known mechanism of its antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), is the inhibition of the bifunctional enzyme AAC(6')/APH(2'').[1] This enzyme is a primary driver of aminoglycoside resistance, and its inhibition by this compound represents a significant therapeutic avenue. However, a comprehensive understanding of this compound's full biological activity necessitates a broader exploration of its potential molecular targets.
This guide delves into the principal experimental strategies available for identifying and validating the cellular targets of natural products like this compound. We will compare their methodologies, strengths, and weaknesses, and provide illustrative experimental protocols and comparative data to inform your research strategy.
A Comparative Overview of Target Deconvolution Strategies
The journey to identify a drug's target, often termed target deconvolution, can be approached through several distinct yet complementary methodologies. These can be broadly categorized into direct biochemical approaches, genetic methods, and in-cell target engagement assays.
| Strategy | Principle | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry (AP-MS) | Utilizes an immobilized form of the bioactive compound to "fish" for its binding partners in a cell lysate. Bound proteins are then identified by mass spectrometry. | Direct identification of binding partners. Does not require prior knowledge of the target. | Requires chemical modification of the compound, which may alter its binding properties. Can be prone to identifying non-specific binders. |
| CRISPR-Cas9 Screening | Employs genome-wide or targeted gene knockouts to identify genes that, when absent, confer resistance or sensitivity to the compound. | Unbiased, genome-wide approach. Identifies functionally relevant targets. | Indirect method; does not confirm direct binding. Can be complex and time-consuming. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a protein's thermal stability increases upon ligand binding. Changes in protein melting points in the presence of the compound are measured. | Confirms direct target engagement within the native cellular environment. Label-free method. | Requires specific antibodies for each potential target (for Western blot-based readout) or advanced proteomics for proteome-wide analysis. |
In-Depth Methodologies and Experimental Protocols
Affinity Chromatography coupled with Mass Spectrometry (AP-MS)
This powerful technique directly identifies proteins that physically interact with a small molecule.
Experimental Workflow:
Detailed Protocol for AP-MS:
-
Probe Synthesis: Chemically synthesize an this compound analog containing a linker arm suitable for immobilization (e.g., with a terminal amine or carboxyl group). Ensure the modification does not abrogate its biological activity.
-
Immobilization: Covalently attach the this compound probe to activated chromatography beads (e.g., NHS-activated sepharose or magnetic beads).
-
Cell Lysis: Prepare a protein lysate from the target cells (e.g., fungal or bacterial cells) under non-denaturing conditions to preserve protein complexes.
-
Affinity Purification: Incubate the immobilized this compound probe with the cell lysate to allow for binding.
-
Washing: Thoroughly wash the beads with appropriate buffers to remove proteins that are non-specifically bound.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or using a denaturing agent.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
CRISPR-Cas9 Screening for Target Identification
This genetic approach identifies genes that are essential for the bioactivity of a compound.[3]
Experimental Workflow:
Detailed Protocol for CRISPR-Cas9 Screening:
-
Cell Line Preparation: Establish a stable cell line of the target organism (e.g., a fungal or bacterial strain amenable to genetic manipulation) that expresses the Cas9 nuclease.
-
sgRNA Library Transduction: Introduce a pooled sgRNA library (targeting all genes in the genome) into the Cas9-expressing cells via lentiviral transduction at a low multiplicity of infection.[3]
-
Selection: After transduction, treat the cell population with a selective concentration of this compound.
-
Enrichment: Culture the cells for a sufficient period to allow for the enrichment of cells that have a survival advantage due to the knockout of a gene that is either the direct target of this compound or is essential for its activity.
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA from both the this compound-treated and an untreated control population.
-
Data Analysis: Use next-generation sequencing to determine the abundance of each sgRNA in both populations. Genes whose knockout leads to enrichment in the treated population are considered potential targets.[4]
Cellular Thermal Shift Assay (CETSA) for Target Validation
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.
Experimental Workflow:
Detailed Protocol for CETSA:
-
Cell Culture and Treatment: Culture the target cells and treat them with either this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them at a range of different temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature point. This can be done by Western blotting using a specific antibody or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.
Comparative Quantitative Data for Antifungal Natural Products
While extensive quantitative data for this compound's target binding is not yet publicly available, the following table provides examples of IC50 and MIC values for other antifungal natural products, illustrating the types of data that can be obtained through the described methodologies.
| Natural Product | Fungal Species | Assay Type | IC50 / MIC | Reference |
| Glabridin | Sclerotinia sclerotiorum | Antifungal Activity | EC50: 6.78 µg/mL | |
| Isoxanthohumol | Botrytis cinerea | Antifungal Activity | EC50: 4.32 µg/mL | |
| Camphor | Candida spp. | Antifungal Activity | MIC: 0.125–0.35 mg/mL | |
| Eucalmaidial A | Candida glabrata | Antifungal Activity | IC50: 0.8 μg/mL | |
| 16,17-epoxyisositsirikine | Candida glabrata | Antifungal Activity | IC50: 6.3 μg/mL | |
| Cordymin | Candida albicans | Antifungal Activity | IC50: 0.75 mM |
The Known Target of this compound: A Signaling Pathway Perspective
This compound is known to inhibit the bifunctional enzyme aminoglycoside acetyltransferase (AAC)/aminoglycoside phosphotransferase (APH) in MRSA. This enzyme inactivates aminoglycoside antibiotics through acetylation and phosphorylation. By inhibiting this enzyme, this compound can restore the efficacy of aminoglycosides.
Conclusion
The deconvolution and validation of this compound's targets are critical steps in harnessing its full therapeutic potential. The strategies outlined in this guide—Affinity Chromatography-Mass Spectrometry, CRISPR-Cas9 screening, and the Cellular Thermal Shift Assay—offer a powerful and complementary toolkit for researchers. By employing these methods, the scientific community can move beyond the known inhibition of AAC(6')/APH(2'') to uncover novel mechanisms of action, identify potential off-targets, and ultimately accelerate the development of this compound as a next-generation antimicrobial agent. The integration of these robust experimental approaches with careful data analysis will undoubtedly illuminate the intricate biological pathways modulated by this fascinating natural product.
References
- 1. This compound circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2″) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wp.unil.ch [wp.unil.ch]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Aranorosin Compared to Established Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the novel antibiotic Aranorosin against established clinical antibiotics used for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. Due to the limited publicly available in vivo data for this compound, this guide focuses on presenting a baseline of efficacy for standard-of-care antibiotics—Vancomycin, Linezolid, and Daptomycin—derived from murine infection models. This allows for an indirect comparison and highlights the data required to evaluate the potential of this compound as a future therapeutic agent.
Mechanism of Action: this compound
This compound is a novel antibiotic with a unique 1-oxaspiro[1][2]decane ring system, isolated from Pseudoarachniotus roseus.[3] Its proposed mechanism of action against MRSA involves the inhibition of the bifunctional enzyme AAC(6')/APH(2''), which is responsible for resistance to the aminoglycoside antibiotic arbekacin.[4] By inhibiting this enzyme, this compound may restore the efficacy of arbekacin against resistant MRSA strains.[4] Some literature also refers to this compound as having antifungal properties.
Comparative In Vivo Efficacy Data
The following tables summarize key in vivo efficacy data for established anti-MRSA antibiotics from various murine infection models. No equivalent in vivo data for this compound has been identified in publicly available literature.
Table 1: Survival Rate in Murine Models of MRSA Infection
| Antibiotic | Mouse Model | MRSA Strain | Dosing Regimen | Survival Rate | Reference |
| Vancomycin | Hematogenous Pulmonary Infection | - | 50 mg/kg twice daily | 52.9% (at day 10) | |
| Daptomycin | Hematogenous Pulmonary Infection | - | - | 94% (at day 10) | |
| Linezolid | Hematogenous Pulmonary Infection (immunocompromised) | VISA | - | 85% (at day 10) | |
| Linezolid | Systemic Infection | MRSA | 25 mg/kg | 100% |
Table 2: Bacterial Load Reduction in Murine Models of MRSA Infection
| Antibiotic | Mouse Model | Site of Infection | MRSA Strain | Dosing Regimen | Bacterial Load Reduction (log10 CFU) | Reference |
| Vancomycin | Bacteraemia | Blood | MRSA | 50 mg/kg every 6h for 24h | 1.84 ± 0.73 | |
| Vancomycin | Bacteraemia | Kidney | MRSA | 50 mg/kg every 6h for 24h | 1.95 ± 0.32 | |
| Daptomycin | Thigh Infection (immunocompromised) | Thigh Muscle | MRSA | - | 4.5 - 5 | |
| Daptomycin | Bacteraemia | Blood | MRSA | 50 mg/kg every 6h for 24h | 2.30 ± 0.60 | |
| Daptomycin | Bacteraemia | Kidney | MRSA | 50 mg/kg every 6h for 24h | 2.14 ± 0.31 | |
| Linezolid | Thigh Infection | Thigh Muscle | LMRSA | 100 mg/kg | ~2.5 | |
| Linezolid | Thigh Infection (immunocompetent) | Thigh Muscle | S. aureus | 20 mg/kg, b.i.d/day | >1 |
Experimental Protocols
Detailed methodologies for the cited key experiments are provided below to facilitate the design of future comparative studies involving this compound.
Murine Hematogenous Pulmonary Infection Model
This model is utilized to assess the efficacy of antibiotics against MRSA causing lung infections originating from the bloodstream.
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6) are commonly used.
-
Bacterial Strain: A clinically relevant MRSA strain is grown to a logarithmic phase and prepared to a specific inoculum concentration (e.g., 1 x 10^7 CFU).
-
Infection: Mice are infected via intravenous injection (e.g., through the tail vein) with the prepared MRSA inoculum.
-
Treatment: Antibiotic treatment is initiated at a specified time post-infection. Dosing regimens, including the dose, frequency, and route of administration (e.g., intraperitoneal, subcutaneous, or oral), are critical parameters.
-
Endpoints:
-
Survival: Mice are monitored for a defined period (e.g., 10 days), and survival rates are recorded.
-
Bacterial Load: At specific time points, mice are euthanized, and target organs (e.g., lungs, kidneys) are harvested, homogenized, and plated to determine the bacterial load (CFU/g of tissue).
-
Murine Thigh Infection Model
This localized infection model is used to evaluate the bactericidal or bacteriostatic activity of antibiotics at the site of infection.
-
Animal Model: Immunocompromised (neutropenic) mice are often used to ensure the observed effect is primarily due to the antibiotic's activity.
-
Bacterial Strain: A specific MRSA strain is prepared to a defined concentration.
-
Infection: A defined volume of the bacterial suspension is injected directly into the thigh muscle of the mice.
-
Treatment: Antibiotic therapy is initiated at a set time after infection.
-
Endpoint: After a specific treatment duration (e.g., 24 hours), mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to quantify the bacterial load. The reduction in CFU compared to untreated controls is the primary measure of efficacy.
Conclusion and Future Directions
While this compound shows a promising and unique mechanism of action against a key resistance enzyme in MRSA, a significant gap exists in the understanding of its in vivo efficacy. The data presented for Vancomycin, Linezolid, and Daptomycin provide a benchmark for the level of bactericidal activity and survival benefit expected from an effective anti-MRSA agent in preclinical models.
To properly evaluate the therapeutic potential of this compound, future research should focus on conducting in vivo studies using established models, such as the murine hematogenous pulmonary infection and thigh infection models. Key parameters to be determined include the effective dose range, impact on survival rates, and the extent of bacterial clearance in key organs. Direct, head-to-head comparative studies with standard-of-care antibiotics will be crucial in positioning this compound in the landscape of anti-MRSA therapies.
References
- 1. Pharmacodynamic profile of daptomycin against Enterococcus species and methicillin-resistant Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2″) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Aranorosin for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the anticancer agent Aranorosin, focusing on its selectivity for cancer cells over normal cells. While direct quantitative comparisons of this compound's cytotoxicity are limited in publicly available literature, this document synthesizes the existing knowledge on its mechanism of action and provides a framework for its evaluation against other established chemotherapeutic agents.
Executive Summary
Mechanism of Action: this compound as a Bcl-2 Inhibitor
This compound exerts its anticancer effects by disrupting the function of Bcl-2, an intracellular membrane protein that prevents apoptosis.[1] In many cancer cells, the overexpression of Bcl-2 is a key survival mechanism, allowing them to evade programmed cell death signals.
The proposed signaling pathway for this compound-induced apoptosis is as follows:
Comparative Cytotoxicity Data
A crucial aspect of assessing an anticancer agent's potential is its selectivity index (SI), calculated as the ratio of its IC50 (half-maximal inhibitory concentration) in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Unfortunately, specific IC50 values for this compound and its derivative K050 on a comparative panel of cancer and normal cell lines are not available in the reviewed literature.
To illustrate the concept and provide a benchmark for future studies on this compound, the following tables summarize the cytotoxicity and selectivity of other established anticancer agents.
Table 1: Comparative in vitro Cytotoxicity of Doxorubicin against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical Carcinoma | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
| A549 | Lung Cancer | > 20 |
| HK-2 (Normal) | Kidney | > 20 |
Data compiled from a study on Doxorubicin sensitivity across various human cancer cell lines.[2][3]
Table 2: Comparative in vitro Cytotoxicity of Paclitaxel against Ovarian Carcinoma Cell Lines
| Cell Line | IC50 (nM) |
| SKOV-3 | 0.4 |
| OVCAR-3 | 0.8 |
| A2780 | 1.2 |
| Caov-3 | 1.8 |
| SW 626 | 2.5 |
| BG-1 | 3.1 |
| JAM | 3.4 |
Data from a study on the sensitivity of ovarian carcinoma cell lines to Paclitaxel.[4]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in assessing anticancer drug selectivity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound and its derivative K050 show promise as anticancer agents due to their targeted inhibition of the anti-apoptotic protein Bcl-2. This mechanism of action strongly suggests a potential for selectivity against cancer cells that are dependent on Bcl-2 for survival. However, the lack of publicly available, direct comparative cytotoxicity data on cancer versus normal cells is a significant knowledge gap.
Future research should prioritize the following:
-
In vitro cytotoxicity screening: A comprehensive assessment of the IC50 values of this compound and K050 across a diverse panel of human cancer cell lines and, crucially, a corresponding set of normal human cell lines from various tissues.
-
Selectivity Index Calculation: Determination of the selectivity index for this compound and K050 to quantitatively assess their therapeutic window.
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy and selectivity of this compound/K050 with standard-of-care chemotherapeutic agents like Doxorubicin and Paclitaxel.
-
In vivo Efficacy and Toxicity Studies: Evaluation of the antitumor activity and potential side effects of this compound and K050 in preclinical animal models.
By addressing these research priorities, a clearer understanding of the therapeutic potential and selectivity of this compound can be achieved, paving the way for its potential development as a novel anticancer therapy.
References
Aranorosin: A Potential Challenger to Multi-Drug Resistance in Cancer
For Immediate Release
In the ongoing battle against cancer, the emergence of multi-drug resistance (MDR) remains a critical obstacle to successful chemotherapy. Cancer cells can develop resistance to a wide array of structurally and functionally diverse anticancer drugs, leading to treatment failure. This has spurred a continuous search for novel therapeutic agents that can overcome these resistance mechanisms. Aranorosin, a microbial metabolite, has been identified as a promising candidate due to its unique mechanism of action targeting a key player in cell survival, the B-cell lymphoma 2 (Bcl-2) protein. This guide provides a comparative overview of this compound's potential efficacy in the context of established chemotherapy agents used against multi-drug resistant cancer cell lines.
The Challenge of Multi-Drug Resistance
Multi-drug resistance in cancer is a complex phenomenon driven by various mechanisms within cancer cells. One of the most well-documented mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapy drugs out of the cell, reducing their intracellular concentration and thus their efficacy. Another significant factor is the upregulation of anti-apoptotic proteins like Bcl-2. Bcl-2 prevents programmed cell death (apoptosis), a crucial process for eliminating damaged or cancerous cells. By inhibiting apoptosis, Bcl-2 allows cancer cells to survive the cytotoxic effects of chemotherapy, contributing to treatment resistance.
This compound's Mechanism of Action: Targeting Bcl-2
This compound has been identified as an inhibitor of the anti-apoptotic function of Bcl-2[1]. By targeting Bcl-2, this compound and its more potent derivative, K050, can re-sensitize cancer cells to apoptotic signals, leading to cell death[1]. This mechanism is particularly relevant in the context of MDR, as many resistant cancers exhibit elevated levels of Bcl-2. Inhibition of Bcl-2 has been shown to overcome resistance to various chemo- and immunotherapies[2][3][4].
dot
Caption: this compound's mechanism targeting the Bcl-2 anti-apoptotic pathway.
Comparative Efficacy: this compound vs. Standard Chemotherapies
Direct comparative studies of this compound against standard chemotherapies in a wide range of MDR cancer cell lines are not yet extensively available in published literature. However, we can establish a baseline for comparison by examining the reported 50% inhibitory concentration (IC50) values of commonly used drugs like Doxorubicin, Paclitaxel, and Vincristine in various sensitive and resistant cancer cell lines. A lower IC50 value indicates greater potency.
The following tables summarize the reported IC50 values for these standard agents in different cancer cell lines, including those known to exhibit multi-drug resistance. This data serves as a benchmark for the level of efficacy a novel compound like this compound would need to demonstrate to be considered a viable alternative or synergistic agent.
Table 1: IC50 Values of Doxorubicin in Sensitive and Multi-Drug Resistant (MDR) Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Doxorubicin IC50 (nM) |
| MCF-7 | Breast Cancer | Sensitive | 8306 |
| MDA-MB-231 | Breast Cancer | Sensitive | 6602 |
| PNT1A | Prostate (non-tumor) | - | 170.5 |
| 22Rv1 | Prostate Cancer | - | 234.0 |
| LNCaP | Prostate Cancer | - | 169.0 |
| U-2OS/Dox | Osteosarcoma | Resistant | 14.4-fold increase vs. sensitive |
Table 2: IC50 Values of Paclitaxel in Sensitive and Multi-Drug Resistant (MDR) Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Paclitaxel IC50 (nM) |
| MDA-MB-231 | Breast Cancer | Resistant | 19.9 |
| BT20 | Breast Cancer | Resistant | 17.7 |
| NSCLC cell lines (median) | Non-Small Cell Lung Cancer | - | >32,000 (3h), 9,400 (24h), 27 (120h) |
| SCLC cell lines (median) | Small Cell Lung Cancer | - | >32,000 (3h), 25,000 (24h), 5,000 (120h) |
Table 3: IC50 Values of Vincristine in Sensitive and Multi-Drug Resistant (MDR) Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Vincristine IC50 (nM) |
| MCF7-WT | Breast Cancer | Sensitive | 7.371 |
| VCR/MCF7 | Breast Cancer | Resistant | 10,574 |
| UKF-NB-3 | Neuroblastoma | Sensitive | - |
| YM155-adapted sublines | Neuroblastoma | Resistant | Decreased sensitivity vs. UKF-NB-3 |
Note: The IC50 values can vary between studies due to different experimental conditions such as incubation time and assay methods.
Based on its mechanism of action as a Bcl-2 inhibitor, it is hypothesized that this compound could demonstrate significant cytotoxicity in MDR cell lines that are characterized by Bcl-2 overexpression. Future studies directly comparing the IC50 values of this compound with the agents listed above in the same MDR cell lines are crucial to validate its potential.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following outlines a general methodology for assessing the efficacy of this compound and other chemotherapeutic agents in cancer cell lines.
Cell Viability Assay (MTT or Resazurin-based)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (sensitive and MDR variants)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound, Doxorubicin, Paclitaxel, Vincristine (dissolved in appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader (for measuring absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and the comparative chemotherapy agents in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Addition of Viability Reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
For Resazurin assay: Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence with an excitation of 560 nm and emission of 590 nm for the Resazurin assay using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
dot
Caption: A generalized workflow for determining cell viability and IC50 values.
Conclusion and Future Directions
This compound, with its targeted inhibition of the anti-apoptotic protein Bcl-2, presents a compelling strategy for overcoming multi-drug resistance in cancer. While direct comparative efficacy data against standard chemotherapies in a broad panel of MDR cell lines is still needed, its mechanism of action addresses a key driver of resistance. The provided data on established drugs like Doxorubicin, Paclitaxel, and Vincristine highlight the significant challenge posed by MDR and set a benchmark for the potency required for new therapeutic agents.
Future research should focus on head-to-head in vitro studies of this compound against these standard agents in well-characterized MDR cancer cell lines. Such studies, following standardized protocols as outlined above, will be critical in elucidating the true potential of this compound as a standalone therapy or as a synergistic partner to re-sensitize resistant tumors to conventional chemotherapy. These investigations will pave the way for potential preclinical and clinical development, offering new hope for patients with multi-drug resistant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy [mdpi.com]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Targeting BCL2 Overcomes Resistance and Augments Response to Aurora Kinase B Inhibition by AZD2811 in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Aranorosin: A Comparative Guide for Novel Anticancer Agents
An Objective Analysis for Researchers and Drug Development Professionals
The landscape of cancer therapy is continuously evolving, with a constant influx of novel agents targeting specific molecular pathways. Among these, agents that modulate apoptosis, or programmed cell death, have shown significant promise. Aranorosin, a microbial metabolite, has been identified as an inhibitor of the anti-apoptotic protein Bcl-2, a key regulator of cell survival. This guide provides a framework for benchmarking the performance of this compound against other novel anticancer agents, particularly those targeting the Bcl-2 pathway. Due to the limited availability of public preclinical data for this compound, this guide will utilize established and emerging Bcl-2 inhibitors as comparative examples to illustrate the requisite data for a comprehensive evaluation.
I. Introduction to this compound and the Bcl-2 Pathway
This compound has been shown to induce apoptosis by inhibiting the function of Bcl-2.[1] This protein is a central figure in the intrinsic apoptotic pathway, responsible for preventing the release of mitochondrial cytochrome c and the subsequent activation of caspases, the executioners of cell death. In many cancers, the overexpression of Bcl-2 is a key mechanism of survival and resistance to therapy. By inhibiting Bcl-2, this compound and similar agents aim to restore the natural apoptotic process in cancer cells. A derivative of this compound, K050, has been synthesized and reported to be a more potent inhibitor of Bcl-2's anti-apoptotic function.[1]
The B-cell lymphoma 2 (Bcl-2) protein family is a critical regulator of apoptosis.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The balance between these opposing factions determines a cell's fate. In many cancers, this balance is tipped in favor of survival due to the overexpression of anti-apoptotic proteins like Bcl-2.
The mechanism of Bcl-2 inhibition involves the disruption of its binding to pro-apoptotic "BH3-only" proteins. This frees up pro-apoptotic proteins to activate Bax and Bak, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.
II. Comparative Performance Data
A thorough comparison of anticancer agents requires quantitative data from a battery of preclinical assays. The following tables provide a template for presenting such data, using representative Bcl-2 inhibitors as examples.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Cancer Type | This compound | Venetoclax (ABT-199) | Navitoclax (ABT-263) | Sonrotoclax | Lisaftoclax |
| RS4;11 | Acute Lymphoblastic Leukemia | Data not available | 0.01 | 0.2 | Data not available | Data not available |
| MOLT-4 | Acute Lymphoblastic Leukemia | Data not available | >10 | 0.5 | Data not available | Data not available |
| H146 | Small Cell Lung Cancer | Data not available | 8.1 | 0.02 | Data not available | Data not available |
| NCI-H889 | Small Cell Lung Cancer | Data not available | >10 | 0.1 | Data not available | Data not available |
| MDA-MB-231 | Breast Cancer | Data not available | >10 | >10 | Data not available | Data not available |
| MCF-7 | Breast Cancer | Data not available | >10 | >10 | Data not available | Data not available |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition - TGI)
| Xenograft Model | Cancer Type | Dosing Regimen | This compound (% TGI) | Venetoclax (% TGI) | Navitoclax (% TGI) |
| RS4;11 | Acute Lymphoblastic Leukemia | 100 mg/kg, daily | Data not available | 95 | 80 |
| H146 | Small Cell Lung Cancer | 100 mg/kg, daily | Data not available | 40 | 98 |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
A. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound, Venetoclax, etc.) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
B. In Vivo Tumor Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 RS4;11 cells) are subcutaneously implanted into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, this compound, Venetoclax, etc.) and treated according to the specified dosing regimen.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers.
-
Efficacy Evaluation: The percentage of tumor growth inhibition (%TGI) is calculated at the end of the study.
IV. Visualizing Mechanisms and Workflows
Signaling Pathway of Bcl-2 Inhibition
Caption: The inhibitory effect of this compound on Bcl-2, leading to apoptosis.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for comparing the in vitro cytotoxicity of anticancer agents.
Logical Relationship in Drug Comparison
Caption: Logical framework for comparing this compound with other Bcl-2 inhibitors.
V. Conclusion and Future Directions
While this compound shows promise as a Bcl-2 inhibitor, a comprehensive understanding of its therapeutic potential requires rigorous preclinical evaluation and direct comparison with other agents in its class. The framework provided in this guide outlines the necessary data and experimental approaches for such a benchmark. Future studies should focus on generating robust in vitro and in vivo data for this compound to ascertain its relative efficacy and potential as a novel anticancer agent. The FDA-approved Bcl-2 inhibitor Venetoclax serves as a critical benchmark in this regard, having demonstrated significant clinical activity in various hematological malignancies.[2][3] Newer generation Bcl-2 inhibitors, such as sonrotoclax and lisaftoclax, are also in development and may offer improved safety and efficacy profiles. A thorough comparative analysis will be instrumental in positioning this compound within the therapeutic landscape of Bcl-2 targeted therapies.
References
Safety Operating Guide
Navigating the Safe Disposal of Aranorosin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Aranorosin, a potent antibiotic, antifungal, and anticancer agent, requires stringent disposal procedures due to its potential biological and chemical hazards.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices for hazardous and cytotoxic waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. In the absence of a specific SDS, the following general precautions for handling potent bioactive compounds should be strictly adhered to.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Lab Coat | Full-length, cuffed | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or face shield | Protects eyes from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling powders or creating aerosols. |
Emergency Procedures: In case of accidental exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound and any materials contaminated with it should be treated as hazardous and potentially cytotoxic waste.[3][4] Improper disposal can lead to environmental contamination and the potential for antimicrobial resistance.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical. Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Preparing Waste Containers
-
Use designated, leak-proof, and puncture-resistant containers.
-
For cytotoxic waste, these containers are often color-coded, typically purple or red, to distinguish them from other waste streams.
-
Label the container clearly with "Cytotoxic Waste," the name of the chemical (this compound), and the appropriate hazard symbols.
Step 3: Disposing of Different Forms of this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Carefully place into the designated cytotoxic waste container. Avoid creating dust. |
| Stock Solutions | Do not pour down the drain. Collect in a sealed, labeled, and chemical-resistant container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials, flasks) | Place directly into the cytotoxic sharps or solid waste container. |
| Contaminated PPE (gloves, lab coats) | Place in the designated cytotoxic solid waste container. |
Step 4: Storage and Collection
-
Store sealed waste containers in a secure, designated area away from general laboratory traffic.
-
Arrange for collection by your institution's certified hazardous waste disposal service. Follow their specific packaging and labeling requirements.
Step 5: Final Disposal Method
The recommended final disposal method for cytotoxic and hazardous pharmaceutical waste is high-temperature incineration. This process ensures the complete destruction of the active compounds.
Experimental Workflow: this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
